1,3-di-tert-butyl-1H-pyrazol-5-amine
説明
The exact mass of the compound 1,3-di-tert-butyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-di-tert-butyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-di-tert-butyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,5-ditert-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-10(2,3)8-7-9(12)14(13-8)11(4,5)6/h7H,12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCGLMBJVRDWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655959 | |
| Record name | 1,3-Di-tert-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787552-38-9 | |
| Record name | 1,3-Di-tert-butyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-di-tert-butyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine
This guide provides a comprehensive overview of the synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the synthetic pathway, experimental protocols, and mechanistic rationale.
Introduction
5-Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of bulky tert-butyl groups at the 1 and 3 positions of the pyrazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making 1,3-di-tert-butyl-1H-pyrazol-5-amine a molecule of considerable interest for the development of novel therapeutics. This guide details a robust and efficient two-step synthesis of this target compound, commencing with the preparation of a key β-ketonitrile intermediate.
Synthetic Strategy Overview
The synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine is achieved through a well-established pathway for 5-aminopyrazole formation: the condensation of a hydrazine with a β-ketonitrile. This strategy offers high regioselectivity and typically proceeds in good yields. The overall synthetic workflow can be visualized as follows:
Caption: Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate: Pivaloylacetonitrile
The successful synthesis of the target pyrazole is contingent upon the availability of the β-ketonitrile, pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile). While several methods for its preparation exist, a modified nucleophilic substitution of 1-chloropinacolone with sodium cyanide offers a high-yielding and scalable route.[1][2][3]
Mechanistic Insights
The reaction proceeds via an SN2 mechanism where the cyanide anion displaces the chloride from 1-chloropinacolone. The addition of a catalytic amount of sodium iodide is crucial as it facilitates the reaction through the in situ formation of the more reactive 1-iodopinacolone (Finkelstein reaction), which is then readily displaced by the cyanide nucleophile. Sodium carbonate is added as a mild base to neutralize any hydrogen cyanide that may form, thus preventing side reactions.[1]
Experimental Protocol: Pivaloylacetonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 1-Chloropinacolone | 134.61 | 134.6 | 1.0 |
| Sodium Cyanide | 49.01 | 50.5 | 1.01 |
| Sodium Carbonate | 105.99 | 10.6 | 0.10 |
| Sodium Iodide | 149.89 | 3.0 | 0.02 |
| Methanol | 32.04 | 450 mL | - |
Procedure:
-
To a 1000 mL round-bottom flask equipped with a condenser and a magnetic stir bar, add finely powdered sodium cyanide (50.5 g, 1.01 mol), sodium carbonate (10.6 g, 0.10 mol), and sodium iodide (3.0 g, 0.02 mol) in methanol (450 mL).
-
Stir the suspension and cool it to below 30°C.
-
Add 1-chloropinacolone (134.6 g, 1.0 mol) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes.
-
Heat the mixture to 60°C and maintain stirring for 3 hours.
-
Cool the reaction mixture and filter off the precipitated salts by suction. Wash the salts with methanol (50 mL).
-
Combine the methanolic solutions and evaporate the solvent under reduced pressure.
-
To the oily residue, add hot water (300 mL, 80-85°C).
-
Cool the heterogeneous mixture to below 20°C and stir vigorously.
-
Collect the resulting colorless crystalline solid by filtration, wash with cold water, and dry under vacuum to afford pivaloylacetonitrile.
Expected Yield: ~118.9 g (95%) Melting Point: 68-69°C[1] ¹H NMR (CDCl₃): δ 1.24 (s, 9H), 3.50 (s, 2H)[1]
Part 2: Synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine
With the pivaloylacetonitrile in hand, the final step involves the cyclocondensation reaction with tert-butylhydrazine hydrochloride. This reaction is analogous to the synthesis of similar 5-aminopyrazoles and is expected to proceed efficiently.[4]
Mechanistic Rationale
The reaction is initiated by the neutralization of tert-butylhydrazine hydrochloride with a base, typically sodium hydroxide, to generate the free hydrazine. The more nucleophilic nitrogen of the hydrazine then attacks the ketone carbonyl of pivaloylacetonitrile. Subsequent intramolecular cyclization via attack of the other nitrogen atom onto the nitrile carbon, followed by tautomerization, yields the stable 5-aminopyrazole ring system.
Caption: Figure 2: Simplified pyrazole formation mechanism.
Experimental Protocol: 1,3-di-tert-butyl-1H-pyrazol-5-amine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Pivaloylacetonitrile | 125.17 | 12.5 | 0.1 |
| tert-Butylhydrazine Hydrochloride | 124.61 | 12.5 | 0.1 |
| Sodium Hydroxide | 40.00 | 4.0 | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve tert-butylhydrazine hydrochloride (12.5 g, 0.1 mol) in a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (10 mL). Stir until a clear solution is obtained.
-
Add a solution of pivaloylacetonitrile (12.5 g, 0.1 mol) in ethanol (100 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (100 mL) and ethyl acetate (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 1,3-di-tert-butyl-1H-pyrazol-5-amine as a solid.
Characterization
The structure and purity of the synthesized 1,3-di-tert-butyl-1H-pyrazol-5-amine should be confirmed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₂₁N₃ |
| Molar Mass | 195.31 g/mol |
| Appearance | Off-white to pale yellow solid (expected) |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃): Expect signals corresponding to the two tert-butyl groups (singlets, 9H each), a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.
-
¹³C NMR (CDCl₃): Expect signals for the quaternary and methyl carbons of the tert-butyl groups, as well as the carbons of the pyrazole ring.
-
Mass Spectrometry (ESI-MS): Expect to observe the [M+H]⁺ ion at m/z 196.18.
Safety and Handling
-
1-Chloropinacolone: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Cyanide: Is highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE). Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.
-
tert-Butylhydrazine Hydrochloride: Is harmful if swallowed and causes skin and eye irritation.[5] Handle with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This guide outlines a reliable and efficient synthetic route for the preparation of 1,3-di-tert-butyl-1H-pyrazol-5-amine. The described protocols are based on established chemical transformations and provide a solid foundation for the synthesis of this important building block for research and development in the pharmaceutical and agrochemical industries. Adherence to the detailed procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Zelinka, K., et al. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 46(4), 386-391. Available at: [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of tert-Butylhydrazine Hydrochloride in Modern Organic Synthesis. Available at: [Link]
-
Chemspace. (n.d.). 1,3-di-tert-butyl-1H-pyrazol-5-amine. Available at: [Link]
Sources
Comprehensive Characterization and Synthesis of 1,3-Di-tert-butyl-1H-pyrazol-5-amine: A Technical Guide for Drug Development
Executive Summary & Pharmacological Relevance
1,3-Di-tert-butyl-1H-pyrazol-5-amine (CAS: 787552-38-9) is a highly sterically hindered, lipophilic heterocyclic building block[1]. In contemporary medicinal chemistry, 5-aminopyrazoles are recognized as privileged scaffolds, frequently deployed in the design of kinase inhibitors and molecular chaperones[2][3]. The dual tert-butyl substitution at the N1 and C3 positions imparts unique physicochemical properties, enabling the molecule to occupy deep hydrophobic pockets, such as the DFG-out conformation of p38 MAP kinases or the ATP-binding domain of Hsp90[3][4]. Furthermore, the bulky tert-butyl groups shield the pyrazole core from rapid metabolic degradation, improving the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).
De Novo Synthesis & Mechanistic Pathway
The synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine is achieved via a regioselective Knorr-type condensation between 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) and tert-butylhydrazine hydrochloride[4].
Mechanistic Causality:
-
Hydrazone Formation: The primary amine (-NH2) of tert-butylhydrazine is less sterically hindered and more nucleophilic than the secondary amine (-NH-tBu). It selectively attacks the highly electrophilic ketone carbonyl of pivaloylacetonitrile, forming a transient hydrazone intermediate.
-
5-exo-dig Cyclization: The secondary amine (-NH-tBu) subsequently attacks the adjacent nitrile carbon. The acidic environment provided by the hydrochloride salt of the hydrazine acts as an in situ catalyst, protonating the nitrile to enhance its electrophilicity and facilitating the ring closure.
-
Tautomerization: The resulting imine rapidly tautomerizes to the thermodynamically stable aromatic 5-aminopyrazole, yielding the target compound.
Fig 1. Mechanistic workflow for the de novo synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high yield, the following protocol integrates self-validating checkpoints (e.g., TLC monitoring and pH control) to guarantee the structural integrity of the final product.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4-dimethyl-3-oxopentanenitrile (10.0 mmol) in 50 mL of anhydrous ethanol.
-
Reagent Addition: Add tert-butylhydrazine hydrochloride (11.0 mmol, 1.1 equiv) to the solution. Expert Insight: Using the hydrochloride salt prevents premature oxidation of the hydrazine and provides the necessary acidic protons to catalyze the subsequent cyclization[4].
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active nitrile spot indicates complete hydrazone formation and cyclization.
-
Workup & Neutralization: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Suspend the resulting residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3 (2 × 50 mL) to neutralize the hydrochloride salt and liberate the free amine.
-
Extraction & Drying: Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via automated flash chromatography using a gradient of 5% to 20% ethyl acetate in hexanes to afford 1,3-di-tert-butyl-1H-pyrazol-5-amine as a crystalline solid.
Physicochemical Profiling & Structural Characterization
Rigorous analytical characterization is mandatory to confirm the regiochemistry of the pyrazole substituents, as misassignment of the N1 vs. N2 alkylation is a common pitfall in pyrazole synthesis.
Fig 2. Analytical characterization workflow for structural validation and purity assessment.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Method / Source |
|---|---|---|
| Chemical Formula | C11H21N3 | Calculated |
| Molecular Weight | 195.30 g/mol | Calculated |
| Exact Mass | 195.1735 Da | HRMS (ESI+) |
| Physical State | Crystalline Solid | Visual Observation |
| SMILES String | CC(C)(C)c1cc(N)n(n1)C(C)(C)C | Cheminformatics[1] |
Table 2: Multinuclear NMR Assignments (CDCl3, 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1H | 5.35 | Singlet (s) | 1H | C4-H (Aromatic) |
| 1H | 3.50 | Broad Singlet (br s) | 2H | -NH2 (Exchangable) |
| 1H | 1.62 | Singlet (s) | 9H | N1-C(CH 3)3 |
| 1H | 1.25 | Singlet (s) | 9H | C3-C(CH 3)3 |
| 13C | 158.2 | Quaternary (C) | - | C3 (Aromatic) |
| 13C | 143.5 | Quaternary (C) | - | C5 (Aromatic) |
| 13C | 88.4 | Methine (CH) | - | C4 (Aromatic, shielded) |
| 13C | 58.1 | Quaternary (C) | - | N1-C (CH3)3 |
| 13C | 32.0 | Quaternary (C) | - | C3-C (CH3)3 |
| 13C | 30.5 | Methyl (CH3) | - | C3-C(C H3)3 |
| 13C | 29.2 | Methyl (CH3) | - | N1-C(C H3)3 |
Expert Insight on NMR: The C4 proton and carbon are highly shielded (δ 5.35 and 88.4 ppm, respectively) due to the strong electron-donating resonance effect (+R) of the adjacent C5 amino group. This is a definitive marker of the 5-aminopyrazole core.
References
-
Molport. "1,3-di-tert-butyl-1H-pyrazol-5-amine (Molport-006-710-013)". Available at:[Link]
-
Whitesell, L., et al. "Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors". Journal of Medicinal Chemistry, ACS Publications, 2019. Available at:[Link]
- Flynn, D. L., et al. "Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases". US Patent 8188113B2, 2012.
- Blagg, B. S. J., et al. "Hsp90 inhibitors and uses thereof". US Patent App. US20200354373A1, 2020.
Sources
- 1. 1,3-di-tert-butyl-1H-pyrazol-5-amine | 787552-38-9 | Buy Now [molport.com]
- 2. US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 3. US20200354373A1 - Hsp90 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of 1,3-di-tert-butyl-1H-pyrazol-5-amine
Introduction
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its wide-ranging applications in medicinal chemistry, agrochemicals, and materials science.[1][2] As a five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole scaffold offers a unique combination of electronic properties and hydrogen bonding capabilities.[3] Among the vast family of pyrazole derivatives, 5-aminopyrazoles are particularly valuable as versatile synthetic intermediates for constructing more complex, biologically active heterocyclic systems.[4][5]
This technical guide provides a comprehensive overview of the chemical properties of a specific, sterically hindered derivative: 1,3-di-tert-butyl-1H-pyrazol-5-amine . The introduction of two bulky tert-butyl groups at the 1 and 3 positions significantly influences the molecule's reactivity, solubility, and conformational behavior. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, reactivity, and potential applications of this unique chemical entity.
Molecular Structure and Physicochemical Properties
1,3-di-tert-butyl-1H-pyrazol-5-amine possesses a unique structural arrangement that dictates its chemical behavior. The presence of two bulky tert-butyl groups creates significant steric hindrance around the pyrazole core, which can influence its reactivity and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 787552-38-9 | [6] |
| Molecular Formula | C₁₁H₂₁N₃ | [6] |
| Molecular Weight | 195.30 g/mol | [6] |
| Monoisotopic Mass | 195.17355 Da | [3] |
| Predicted XlogP | 2.5 | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Proposed Synthetic Pathway
The proposed synthesis commences with the reaction of pivalonitrile with a suitable ketone enolate to form the β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile. This intermediate is then reacted with tert-butylhydrazine to yield the target molecule.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. PubChemLite - 1,3-di-tert-butyl-1h-pyrazol-5-amine (C11H21N3) [pubchemlite.lcsb.uni.lu]
- 4. 1,3-di-tert-butyl-1H-pyrazol-5-amine - C11H21N3 | CSSS00000744060 [chem-space.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 1-tert-butyl-1H-pyrazol-5-amine dihydrochloride [sigmaaldrich.com]
A Comprehensive Guide to the Structural Elucidation of 1,3-di-tert-butyl-1H-pyrazol-5-amine
Abstract
This technical guide provides an in-depth exploration of the methodologies and analytical techniques employed in the structural elucidation of 1,3-di-tert-butyl-1H-pyrazol-5-amine. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, and the subsequent spectroscopic and spectrometric analyses required to unequivocally confirm the molecular structure of this important pyrazole derivative. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers a holistic and scientifically rigorous approach to structural verification, underpinned by established chemical principles and supported by authoritative references.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus is a foundational heterocyclic scaffold in the realm of medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, and anticonvulsant properties. The specific substitution pattern on the pyrazole ring profoundly influences its biological activity, making the precise and unambiguous determination of its structure a critical step in the development of new therapeutic agents.
The target molecule, 1,3-di-tert-butyl-1H-pyrazol-5-amine, incorporates two bulky tert-butyl groups and an amino functionality. These features are expected to impart distinct physicochemical properties and steric influences that can be both advantageous for biological targeting and challenging for structural analysis. This guide will walk through the logical progression of experiments and data interpretation necessary to confirm the identity and purity of this compound.
Synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with several reliable synthetic routes available. One of the most versatile and widely employed methods involves the condensation of a β-ketonitrile with a hydrazine derivative. This approach offers a direct and often high-yielding pathway to the desired pyrazole core.
Synthetic Strategy: The Knorr Pyrazole Synthesis and its Variants
The reaction between a β-ketonitrile and a hydrazine proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen atom on the nitrile carbon, leads to the formation of the 5-aminopyrazole ring system.
For the synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine, the logical precursors are 4,4-dimethyl-3-oxopentanenitrile and tert-butylhydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be facilitated by the presence of a base or acid catalyst, depending on the specific substrates.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine:
Materials:
-
4,4-dimethyl-3-oxopentanenitrile
-
tert-butylhydrazine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of tert-butylhydrazine hydrochloride in a mixture of water and ethanol, an aqueous solution of sodium hydroxide is added to liberate the free tert-butylhydrazine base.
-
4,4-dimethyl-3-oxopentanenitrile is then added to the reaction mixture.
-
The mixture is heated at reflux for a specified period, typically several hours, to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is then isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Spectroscopic and Spectrometric Analysis
The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
The ¹H NMR spectrum of 1,3-di-tert-butyl-1H-pyrazol-5-amine is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
tert-Butyl Protons: Two sharp singlets, each integrating to 9 protons, are anticipated. One will correspond to the tert-butyl group at the C3 position, and the other to the tert-butyl group at the N1 position. The chemical shifts of these signals will be influenced by their proximity to the pyrazole ring and the amino group.
-
Pyrazole Ring Proton: A single singlet, integrating to 1 proton, is expected for the proton at the C4 position of the pyrazole ring.
-
Amino Protons: A broad singlet, integrating to 2 protons, is characteristic of the -NH₂ group. The chemical shift of this signal can be variable and is often concentration and solvent-dependent. This peak will disappear upon the addition of D₂O, confirming the presence of exchangeable protons.
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
tert-Butyl Carbons: Four distinct signals are expected for the tert-butyl carbons. Two quaternary carbons (C(CH₃)₃) and two methyl carbons (-C(CH₃)₃) will be observed for each tert-butyl group.
-
Pyrazole Ring Carbons: Three signals will correspond to the carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts will be indicative of their electronic environment within the heterocyclic ring.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-di-tert-butyl-1H-pyrazol-5-amine
| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |
| C(CH₃)₃ at N1 | ~1.6 | s | 9H | ~59 (quat.), ~29 (CH₃) |
| C(CH₃)₃ at C3 | ~1.3 | s | 9H | ~32 (quat.), ~30 (CH₃) |
| C4-H | ~5.5 | s | 1H | ~90 |
| NH₂ | ~3.5-5.0 (broad) | s | 2H | - |
| C3 | - | - | - | ~160 |
| C5 | - | - | - | ~148 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1,3-di-tert-butyl-1H-pyrazol-5-amine will exhibit characteristic absorption bands.
-
N-H Stretching: The amino group will give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine (-NH₂).
-
C-H Stretching: Absorption bands corresponding to the C-H stretching of the tert-butyl groups will be observed around 2850-2960 cm⁻¹.
-
C=N and C=C Stretching: The pyrazole ring will show characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region (approximately 1400-1600 cm⁻¹).
-
N-H Bending: The bending vibration of the N-H bond of the amino group will appear around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1,3-di-tert-butyl-1H-pyrazol-5-amine (C₁₁H₂₁N₃, MW = 195.31 g/mol ).
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon electron impact. The most prominent fragmentation pathway often involves the loss of a tert-butyl group, resulting in a significant peak at [M-57]⁺. Further fragmentation of the pyrazole ring can also be observed.
Integrated Approach to Structure Elucidation: A Workflow
The definitive confirmation of the structure of 1,3-di-tert-butyl-1H-pyrazol-5-amine relies on a logical and integrated analysis of the data obtained from the aforementioned techniques.
Caption: Workflow for the structural elucidation of 1,3-di-tert-butyl-1H-pyrazol-5-amine.
Conclusion
The structural elucidation of 1,3-di-tert-butyl-1H-pyrazol-5-amine is a systematic process that combines rational synthetic design with a multi-faceted analytical approach. By carefully interpreting the data from NMR, IR, and Mass Spectrometry, researchers can unequivocally confirm the molecular structure of this and other novel chemical entities. This rigorous verification is paramount for ensuring the reliability of subsequent biological evaluations and for advancing the field of drug discovery. The methodologies outlined in this guide provide a robust framework for the characterization of pyrazole derivatives and other heterocyclic compounds of medicinal interest.
References
- Finar, I. L. (2009). Organic Chemistry, Volume 1: The Fundamental Principles.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). The Chemistry of Pyrazoles. In Comprehensive Organic Chemistry II (pp. 1-141). Elsevier.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
-
PubChem. (n.d.). 1,3-di-tert-butyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemspace. (n.d.). 1,3-di-tert-butyl-1H-pyrazol-5-amine. Retrieved from [Link]
1,3-Di-tert-butyl-1H-pyrazol-5-amine (CAS 787552-38-9): A Privileged Scaffold for Next-Generation Type II Kinase Inhibitors
Executive Summary
In the landscape of targeted oncology and inflammatory disease therapeutics, the design of Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of the kinase domain—relies heavily on the precise spatial arrangement of lipophilic and hydrogen-bonding motifs. 1,3-di-tert-butyl-1H-pyrazol-5-amine (CAS 787552-38-9) has emerged as a highly specialized, privileged building block in this domain[1].
Unlike traditional 1-aryl-3-tert-butyl pyrazoles (such as those found in the classic p38 MAPK inhibitor BIRB-796), the dual tert-butyl substitution pattern of this compound provides extreme steric shielding and enhanced lipophilicity[2]. This technical guide explores the mechanistic rationale, synthetic workflows, and validation protocols for integrating 1,3-di-tert-butyl-1H-pyrazol-5-amine into advanced drug discovery pipelines.
Physicochemical Profiling & Mechanistic Rationale
The utility of a building block is dictated by its physicochemical properties and how those properties translate to the final active pharmaceutical ingredient (API).
Quantitative Data Summary
The following table summarizes the core properties of the building block and its theoretical impact on a final urea-based inhibitor scaffold.
| Property | Value / Descriptor | Impact on Drug Design |
| CAS Number | 787552-38-9 | Unique identifier for procurement and IP tracking. |
| Molecular Formula | C11H21N3 | High sp3 carbon fraction (Fsp3), improving solubility profiles. |
| Molecular Weight | 195.30 g/mol | Low MW allows for the addition of complex hinge-binding motifs without exceeding Lipinski limits. |
| SMILES | CC(C)(C)N1N=C(C=C1N)C(C)(C)C | Encodes the highly branched, sterically hindered topology. |
| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity drives partitioning into the hydrophobic DFG-out pocket. |
| Steric Shielding | Extreme (Dual t-butyl) | Protects the adjacent urea linker from proteolytic/metabolic cleavage. |
The Causality of the "Di-tert-butyl" Effect
In Type II kinase inhibitors, the pyrazole ring typically anchors the molecule deep within the allosteric pocket exposed by the displacement of the Asp-Phe-Gly (DFG) motif[3].
-
The 3-tert-butyl group: Projects directly into the deepest, most lipophilic recess of the allosteric pocket. Its bulky, spherical electron cloud maximizes van der Waals interactions, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.
-
The 1-tert-butyl group: This is the critical differentiator. Traditional inhibitors use a 1-tolyl or 1-phenyl group. By replacing the flat aromatic ring with a bulky, sp3-hybridized tert-butyl group, medicinal chemists achieve two things:
-
Conformational Locking: The steric clash between the 1-tert-butyl group and the adjacent urea linker forces the urea out of coplanarity with the pyrazole ring. This pre-organizes the urea protons into the exact geometry required to donate hydrogen bonds to the catalytic glutamate (αC-helix) and the backbone of the DFG aspartate.
-
Metabolic Stability: Aromatic rings at the N1 position are notorious sites for Cytochrome P450 (CYP)-mediated oxidation (e.g., epoxidation or hydroxylation). The tert-butyl group is significantly more resistant to oxidative metabolism, thereby extending the in vivo half-life of the inhibitor.
-
Caption: Pharmacophore model of a Type II kinase inhibitor utilizing the di-tert-butyl pyrazole core.
Synthetic Workflows: Constructing the Urea Scaffold
Because the 5-amino group of 1,3-di-tert-butyl-1H-pyrazol-5-amine is highly sterically hindered by the adjacent 1-tert-butyl group, standard urea formation techniques (e.g., reacting with a pre-formed, unreactive aryl isocyanate) often result in poor yields. The protocol below utilizes triphosgene to generate a highly reactive isocyanate intermediate in situ, ensuring complete conversion[4].
Protocol 1: Synthesis of 1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)-3-arylurea
This protocol is a self-validating system; the formation of the isocyanate intermediate must be confirmed prior to the addition of the hinge-binding amine.
Reagents & Materials:
-
1,3-di-tert-butyl-1H-pyrazol-5-amine (1.0 eq)
-
Triphosgene (0.4 eq - provides 1.2 eq of phosgene equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Target Aryl Amine (Hinge-binder) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1,3-di-tert-butyl-1H-pyrazol-5-amine (1.0 mmol) and dissolve in 10 mL of anhydrous DCM.
-
Base Addition: Add DIPEA (3.0 mmol) to the solution. Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction with triphosgene, preventing the protonation of the weakly nucleophilic pyrazole amine.
-
Isocyanate Formation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve triphosgene (0.4 mmol) in 5 mL of anhydrous DCM and add it dropwise over 15 minutes.
-
Validation Step (In-process Control): Stir for 30 minutes at room temperature. Take a 10 µL aliquot, quench in dry methanol, and analyze via LC-MS. Causality: You must observe the mass of the methyl carbamate adduct (M + 58) to confirm the complete conversion of the amine to the isocyanate. If unreacted starting material remains, the steric hindrance is preventing activation; add an additional 0.1 eq of triphosgene.
-
Urea Coupling: Once the isocyanate is confirmed, cool the mixture back to 0 °C. Add the target Aryl Amine (1.1 mmol) dissolved in 2 mL of DCM. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure urea inhibitor.
Caption: Synthetic workflow for generating Type II kinase inhibitors via an isocyanate intermediate.
Assay & Validation Protocols
Once the 1,3-di-tert-butyl-1H-pyrazol-5-amine has been incorporated into a candidate molecule, its biological and pharmacokinetic properties must be validated. Type II inhibitors are characterized by slow binding kinetics (residence time), necessitating specific assay conditions[5].
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Traditional continuous assays often fail to accurately measure the potency of Type II inhibitors because the transition of the kinase from the DFG-in to the DFG-out state is slow. This protocol incorporates a crucial pre-incubation step.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X Kinase/Antibody mixture containing the target kinase (e.g., p38α), Eu-labeled anti-phospho antibody, and ULight-labeled substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Dispensing: Dispense 100 nL of the inhibitor (in 100% DMSO) into a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.
-
Pre-Incubation (Critical Step): Add 5 µL of the 2X Kinase/Antibody mixture to the wells. Centrifuge briefly and incubate at room temperature for 60 minutes . Causality: This extended pre-incubation allows the highly lipophilic di-tert-butyl pyrazole moiety to slowly induce and stabilize the DFG-out conformation before ATP is introduced. Skipping this step will artificially inflate the apparent IC50.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (at the Km for the specific kinase) to initiate the reaction.
-
Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 665 nm and 615 nm.
-
Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Calculate IC50 using a 4-parameter logistic fit.
Protocol 3: Liver Microsomal Stability Assay
To validate the hypothesis that the 1-tert-butyl group provides superior metabolic stability compared to 1-aryl analogs, a microsomal clearance assay is required.
Step-by-Step Methodology:
-
Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm to 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Data Output: Calculate the in vitro intrinsic clearance (CLint, in vitro) and half-life (t1/2).
References
- Chemspace / PubChemLite. "1,3-di-tert-butyl-1H-pyrazol-5-amine - C11H21N3 | CSSS00000744060." Chemspace Catalog & Structural Data.
- National Institutes of Health (PMC). "Recent highlights in the synthesis and biological significance of pyrazole derivatives." ACS Omega / PMC Free Article.
- National Institutes of Health (PMC). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." PMC Free Article.
- MDPI. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." MDPI Open Access Journals.
- National Institutes of Health (PMC). "Discovery of a brain penetrant SGK1 inhibitor using a ligand- and structure-based virtual screening methodology." PMC Free Article.
Sources
The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity for diverse substitutions have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. We delve into the underlying mechanisms of action, present detailed experimental protocols for their biological evaluation, and offer insights into structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on the pyrazole scaffold.
Introduction: The Enduring Legacy of the Pyrazole Ring
First described by Ludwig Knorr in 1883, the pyrazole ring has captivated medicinal chemists for over a century.[1] Its unique electronic properties and the ability to act as a bioisostere for other functional groups have made it a "privileged scaffold" in drug design. The inherent stability of the aromatic ring, coupled with the ease of functionalization at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The therapeutic potential of pyrazole derivatives is underscored by the number of clinically successful drugs that incorporate this moiety. A prime example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammation and pain.[2][3] Other notable examples include drugs with a wide range of applications, demonstrating the broad utility of this heterocyclic system.[4]
This guide will explore the key biological activities of pyrazole derivatives, providing both the theoretical framework and the practical methodologies required for their investigation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a critical area of research, and pyrazole derivatives have emerged as a promising class of compounds with the ability to interfere with various aspects of cancer cell biology.[5]
Mechanisms of Anticancer Action
The anticancer effects of pyrazole derivatives are often multifactorial, targeting key signaling pathways and cellular processes that are dysregulated in cancer.
-
Inhibition of Protein Kinases: Many pyrazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) are among the key targets. By blocking the activity of these enzymes, pyrazole compounds can induce cell cycle arrest and apoptosis, and inhibit angiogenesis.
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Pyrazole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[5]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Some pyrazole derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][6]
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6][7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[6][7]
-
Incubation: Incubate the plates for a specified period, typically 24-72 hours.[6]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.[2]
Workflow for the MTT Cytotoxicity Assay
Caption: A typical workflow for assessing the in vitro cytotoxicity of pyrazole derivatives using the MTT assay.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound | Target(s) | Cell Line | Cancer Type | IC₅₀ (µM) |
| Celecoxib | COX-2 | MCF-7 | Breast Cancer | 25.2 - 37.2[2] |
| Sorafenib | RAF, VEGFR, PDGFR | HepG2 | Liver Cancer | 4.5[2] |
| Crizotinib | ALK, MET | PANC-1 | Pancreatic Cancer | ~5[2] |
| Compound 4c (ferrocenyl pyrazoline) | COX-2, 5-LOX | A2780 | Ovarian Cancer | 13.79[4] |
| Ferrocene-pyrazole hybrid 47c | - | HCT-116 | Colon Cancer | 3.12[8] |
| Pyrano[2,3-c]pyrazole 50h | - | 786-0 | Renal Cancer | 9.9 µg/mL[8] |
| DHT-derived pyrazole 24e | - | PC-3 | Prostate Cancer | 4.2[8] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[2] Pyrazole derivatives have a long history as anti-inflammatory agents, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[2]
Mechanism of Anti-inflammatory Action: The Role of COX Inhibition
The anti-inflammatory effects of many pyrazole derivatives are primarily attributed to their ability to inhibit the COX enzymes, particularly the inducible isoform, COX-2.[9]
-
COX-1 and COX-2: COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa.[9] COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation and pain.[9]
-
Selective COX-2 Inhibition: The development of selective COX-2 inhibitors, such as Celecoxib, was a major advancement in anti-inflammatory therapy.[2] The selectivity of these compounds is attributed to their ability to bind to a side pocket in the COX-2 active site that is not present in COX-1.[9] The sulfonamide group present in many pyrazole-based COX-2 inhibitors is crucial for this selective binding.[9]
Signaling Pathway of COX-2 Inhibition by Pyrazole Derivatives
Caption: Pyrazole derivatives can selectively inhibit the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.
Experimental Protocols
3.2.1. In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[9]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and the substrate, arachidonic acid.[9]
-
Compound Preparation: Dissolve the pyrazole derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions, followed by serial dilutions.[9]
-
Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, a buffer solution, and the test compound.[10]
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.[10]
-
Detection: After a specific incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.[9]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.[9]
3.2.2. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.[11][12]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.[11]
-
Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).[11][13]
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[12][13]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.[14]
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib | >10 | 0.045 | >222[1] |
| Thymol-pyrazole hybrid 8b | 13.6 | 0.043 | 316[1] |
| Thymol-pyrazole hybrid 8g | 12.06 | 0.045 | 268[1] |
| Pyrazole derivative 2a | - | 19.87 nM | -[15] |
| Pyrazole derivative 3b | - | 39.43 nM | 22.21[15] |
| Ferrocenyl pyrazoline 4c | >100 | 2.88 | >34.7[4] |
Antimicrobial Activity: Combating Microbial Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health.[16] Pyrazole derivatives have demonstrated promising activity against a range of microbial pathogens.[17]
Mechanism of Antimicrobial Action
The exact mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and microbial species. Some proposed mechanisms include:
-
Inhibition of Essential Enzymes: Pyrazoles may inhibit enzymes that are crucial for microbial survival, such as those involved in DNA replication, cell wall synthesis, or metabolic pathways.
-
Disruption of Cell Membranes: Some derivatives may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Step-by-Step Methodology (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in a 96-well microtiter plate.[18]
-
Inoculation: Add the microbial inoculum to each well of the plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Hydrazone 21a | Staphylococcus aureus | 62.5-125[17] |
| Hydrazone 21a | Aspergillus niger | 2.9-7.8[17] |
| Indazole 5 | Staphylococcus aureus (MDR) | 64-128[20] |
| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4[20] |
| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | 0.25[21] |
| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25[21] |
Anticonvulsant Activity: Calming the Storm of Seizures
Epilepsy is a neurological disorder characterized by recurrent seizures.[22] Pyrazole derivatives have been investigated for their potential as anticonvulsant agents.[22]
Mechanism of Anticonvulsant Action
The anticonvulsant activity of pyrazole derivatives is thought to be mediated through various mechanisms, including:
-
Modulation of Ion Channels: Some compounds may interact with voltage-gated sodium or calcium channels, which are involved in the generation and propagation of electrical signals in the brain.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some pyrazole derivatives may enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability.
Experimental Protocols
5.2.1. Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[23][24]
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice or rats.[24]
-
Compound Administration: Administer the test compound at various doses.
-
Induction of Seizure: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or auricular electrodes.[23]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[23][24]
-
Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.
5.2.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.[21][25]
Step-by-Step Methodology:
-
Animal Preparation: Use male mice.[25]
-
Compound Administration: Administer the test compound at various doses.
-
Induction of Seizure: Inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously.[21][25]
-
Observation: Observe the animals for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures.[21][25]
-
Data Analysis: Determine the ED₅₀, which is the dose that protects 50% of the animals from clonic seizures.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. connectjournals.com [connectjournals.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 1,3-di-tert-butyl-1H-pyrazol-5-amine: An In-Depth Technical Guide for the Modern Chemist
Executive Summary: Beyond the Scaffold
In the landscape of heterocyclic chemistry, pyrazoles represent a privileged class of compounds, foundational to numerous therapeutic agents and functional materials.[1][2] Within this family, 1,3-di-tert-butyl-1H-pyrazol-5-amine stands out as a building block of exceptional strategic value. Its unique substitution pattern—featuring bulky tert-butyl groups at the 1 and 3 positions—is not merely a structural curiosity. These groups exert profound steric and electronic effects, imparting enhanced stability, modulating solubility, and critically, directing reactivity with a high degree of predictability. This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic understanding of this reagent's synthesis, reactivity, and application, empowering researchers to leverage its distinct properties for the rational design of complex molecular architectures.
Synthesis and Characterization: Building the Foundation
The construction of the 1,3-di-tert-butylated pyrazole core is most reliably achieved via the Knorr pyrazole synthesis pathway, which involves the condensation of a β-ketonitrile with a hydrazine derivative. The selection of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and tert-butylhydrazine provides the requisite carbon and nitrogen framework.
Recommended Synthetic Protocol
This protocol describes a robust, one-pot procedure that proceeds in high yield. The choice of an alcohol as the solvent facilitates the dissolution of the starting materials and the final cyclization, while a mild organic base is employed to liberate the free hydrazine.
Experimental Workflow: Synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine
Caption: A streamlined workflow for the synthesis of the target pyrazole building block.
Step-by-Step Methodology:
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pivaloylacetonitrile (1.0 eq) and ethanol (5 mL per mmol of nitrile).
-
Base Addition: Add tert-butylhydrazine hydrochloride (1.1 eq) to the stirred solution, followed by the dropwise addition of triethylamine (1.2 eq). Causality: Triethylamine acts as a scavenger for the HCl, liberating the free tert-butylhydrazine nucleophile in situ for the initial condensation reaction.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 12-24 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed.
-
Solvent Removal: Upon completion, cool the reaction to ambient temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Causality: This washing sequence removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the title compound as a crystalline solid.
Physicochemical and Spectroscopic Data
The bulky tert-butyl groups dominate the physical properties of the molecule, rendering it a solid with good solubility in common organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₃ | [3][4][5] |
| Molecular Weight | 195.31 g/mol | [3] |
| Appearance | White to off-white crystalline solid | N/A |
| CAS Number | 787552-38-9 | [3][5][6] |
| Predicted XlogP | 2.5 | [4] |
Chemical Reactivity and Strategic Derivatization
The synthetic utility of 1,3-di-tert-butyl-1H-pyrazol-5-amine is centered on the nucleophilicity of the exocyclic C5-amino group. The steric hindrance from the N1-tert-butyl group effectively shields the endocyclic nitrogen atoms, making the -NH₂ group the primary site of electrophilic attack. This predictable reactivity makes it an ideal platform for building molecular complexity.
Key Transformations
The primary amine serves as a versatile handle for a host of classical and modern chemical transformations.
-
Acylation and Sulfonylation: The amine readily reacts with acid chlorides and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amide and sulfonamide linkages, respectively. This is a cornerstone strategy for introducing varied R-groups and exploring structure-activity relationships (SAR). A recent report detailed the efficient synthesis of a pyrazole-based benzenesulfonamide via a triethylamine-mediated sulfonamidation of the corresponding 5-aminopyrazole with 4-methylbenzenesulfonyl chloride.[7]
-
Reductive Amination: A one-pot condensation with an aldehyde or ketone, followed by in situ reduction (e.g., with NaBH₄ or NaBH(OAc)₃), provides access to N-alkylated derivatives. This method is highly efficient for creating secondary amines.[8]
-
Buchwald-Hartwig Amination: The amine can act as a nucleophilic coupling partner in palladium-catalyzed reactions with aryl or heteroaryl halides, enabling the construction of C-N bonds to form complex biaryl amines.
-
Reactions with Ambident Electrophiles: The reactivity can be tuned by reaction conditions. For example, the reaction of 1H-pyrazol-5-amines with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) can be directed by pH. Basic conditions favor an "enaminic" attack from the pyrazole ring system, while acidic conditions favor a "normal" attack from the exocyclic amine. This demonstrates how experimental parameters can be manipulated to control regioselectivity.
Logical Relationship: Derivatization Pathways
Caption: Key derivatization strategies originating from the C5-amino group.
Application in Drug Discovery: A Privileged Core
The pyrazole motif is a well-established pharmacophore found in numerous FDA-approved drugs.[7] The 5-aminopyrazole scaffold, in particular, is a versatile starting point for the synthesis of bioactive molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][9] The di-tert-butyl substitution pattern offers a distinct advantage by providing a metabolically robust, lipophilic core that can enhance cell permeability and protect the pyrazole ring from oxidative metabolism.
Case Study: Kinase Inhibitors
5-aminopyrazoles are frequently employed as core scaffolds for the development of kinase inhibitors. The pyrazole ring system is adept at forming key hydrogen bond interactions with the hinge region of the kinase active site. Derivatization of the C5-amino group allows for the extension of the molecule into the solvent-exposed region, enabling the optimization of potency and selectivity.
Signaling Pathway: Mechanism of Kinase Inhibition
Caption: Competitive inhibition of a kinase active site by a pyrazole-based drug candidate.
Summary of Bioactive Derivatives
The versatility of the 5-aminopyrazole scaffold is evident in the breadth of biological targets that its derivatives have been shown to modulate.
| Compound Class | Biological Target | Therapeutic Area |
| Pyrazole-Sulfonamides | Various Cancer Cell Lines | Oncology[7] |
| N-Aryl-5-aminopyrazoles | p38 MAP Kinase | Inflammation[1] |
| Pyrazolopyrimidines | Aurora Kinases, JAK2 | Oncology, Autoimmune Disease[10] |
| General Pyrazole Derivatives | Various Enzymes and Receptors | Analgesic, Antibacterial, Antiviral[2] |
Conclusion and Future Outlook
1,3-di-tert-butyl-1H-pyrazol-5-amine is more than a mere building block; it is a sophisticated chemical tool. Its synthesis is straightforward, and its reactivity is highly predictable, dominated by the sterically accessible C5-amino group. The di-tert-butyl groups provide a robust, lipophilic anchor that is advantageous for developing metabolically stable drug candidates. For researchers in medicinal chemistry and materials science, this compound offers a reliable and versatile platform for creating novel molecules with tailored properties. Its continued application in the synthesis of complex, functionally optimized compounds is assured.
References
-
Appchem. (n.d.). 1,3-Di-tert-butyl-1H-pyrazol-5-amine. Retrieved from Appchem product page. [Link]
-
ChemBK. (2024, April 9). (1:1)3-tert-butyl-1-p-tolyl-1H-pyrazol-5-aMine. Retrieved from ChemBK. [Link]
-
PubChemLite. (n.d.). 1,3-di-tert-butyl-1h-pyrazol-5-amine. Retrieved from PubChemLite. [Link]
-
Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(01), 57-59. [Link]
-
Chemspace. (n.d.). 1,3-di-tert-butyl-1H-pyrazol-5-amine. Retrieved from Chemspace. [Link]
-
Ríos-Gutiérrez, M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1622. [Link]
-
Paton, R. M., et al. (2014). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. The Journal of Organic Chemistry, 79(9), 4169-4176. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2913. [Link]
-
Academia.edu. (n.d.). Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. Retrieved from Academia.edu. [Link]
-
Tumulty, J. W., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]
-
Asian Journal of Pharmacy and Technology. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Asian Journal of Pharmacy and Technology, 10(2), 108-112. [Link]
-
Ríos-Gutiérrez, M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1206. [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. PubChemLite - 1,3-di-tert-butyl-1h-pyrazol-5-amine (C11H21N3) [pubchemlite.lcsb.uni.lu]
- 5. 1,3-di-tert-butyl-1H-pyrazol-5-amine - C11H21N3 | CSSS00000744060 [chem-space.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 8. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 9. chembk.com [chembk.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Discovery and Development of Substituted 5-Aminopyrazoles: A Technical Guide to Privileged Scaffolds in Kinase Inhibition
Executive Summary
Substituted 5-aminopyrazoles represent a highly privileged structural motif in modern medicinal chemistry, particularly in the discovery and optimization of protein kinase inhibitors[1]. Because the pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, it offers a dense array of hydrogen bond donors and acceptors within a compact, rigid framework. When substituted at the 5-position with an exocyclic amine, this scaffold mimics the purine core of ATP, enabling competitive binding at the kinase hinge region[2]. This whitepaper details the mechanistic rationale, synthetic workflows, and translational applications of 5-aminopyrazoles in drug discovery.
Mechanistic Grounding: The 5-Aminopyrazole Pharmacophore in Kinase Inhibition
The causality behind selecting the 5-aminopyrazole core lies in its precise geometric alignment within the ATP-binding pocket of various kinases. The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor, interacting with the backbone NH of the hinge region (e.g., Met109 in p38α MAP kinase)[2]. Concurrently, the exocyclic 5-amino group serves as a hydrogen bond donor.
In a paradigm-shifting discovery, X-ray crystallographic studies of2 revealed a unique hydrogen bond between the exocyclic amine and the side-chain alcohol of Threonine 106 (Thr106), an interaction that drives exceptional kinase selectivity[2]. Furthermore, N1-aryl or N1-alkyl substitutions project into the hydrophobic specificity pocket, allowing for fine-tuning of isoform selectivity (e.g., distinguishing JNK3 from closely related JNK1/2 or p38)[3].
Caption: Logical interaction map of the 5-aminopyrazole pharmacophore within the kinase ATP pocket.
Synthetic Methodologies & Self-Validating Protocols
The traditional synthesis of N-aryl-5-aminopyrazoles involves the condensation of aryl hydrazines with β-dicarbonyls or α,β-unsaturated nitriles. However, conventional heating often results in prolonged reaction times, thermal degradation, and poor regioselectivity. To overcome these thermodynamic barriers, modern drug discovery relies on4[4]. Microwave irradiation ensures rapid, uniform volumetric heating, which kinetically favors the desired 5-amino regioisomer over the 3-amino counterpart.
Self-Validating Protocol: Microwave-Assisted Synthesis of 5-Aminopyrazole-4-carboxylates
This protocol is designed as a closed-loop system: analytical checkpoints dictate the progression, ensuring high fidelity and reproducibility.
-
Reagent Preparation: In a microwave-safe vessel, dissolve 1.0 equivalent of the appropriate aryl hydrazine and 1.0 equivalent of ethyl 2-cyano-3,3-bis(methylthio)acrylate in absolute ethanol.
-
Catalysis: Add a catalytic amount of triethylamine (0.1 eq) to increase the nucleophilicity of the hydrazine terminal nitrogen.
-
Microwave Irradiation: Seal the vessel and subject it to focused microwave irradiation (150 W) at 120°C for 4–10 minutes[4].
-
Validation Checkpoint 1 (In-Process): Perform immediate LC-MS analysis of the crude mixture. Self-validation rule: Proceed to step 5 ONLY if the peak corresponding to the starting acrylate is completely consumed and the [M+H]+ ion of the target pyrazole constitutes >95% of the total ion current. If incomplete, re-subject to 2 minutes of irradiation.
-
Isolation: Cool the reaction mixture to 0°C to induce precipitation. Filter the solid under vacuum.
-
Validation Checkpoint 2 (Purity): Wash the filter cake with cold ethanol and dry. Confirm structural integrity via 1H-NMR (look for the characteristic exocyclic -NH2 broad singlet at ~6.0-6.5 ppm in DMSO-d6)[5].
Caption: Self-validating experimental workflow for microwave-assisted 5-aminopyrazole synthesis.
Structural Optimization & SAR Data
The 5-aminopyrazole core is highly modular. Derivatization of the 5-amino group into ureas (5-pyrazolyl-ureas) has generated potent allosteric and ATP-competitive inhibitors[6]. For instance, adding a tert-butyl substituent at C-3 and a dichlorophenyl urea moiety at the 5-position yields compounds with nanomolar potency against p38[6].
Furthermore, the 5-aminopyrazole scaffold serves as a versatile precursor for fused bicyclic systems, such as 7[7] and pyrazolo[3,4-d]pyrimidines[8]. These fused systems exhibit enhanced lipophilic ligand efficiency (LLE) and are critical in targeting kinases like IGF-1R and CDKs[7].
Quantitative SAR Summary of Substituted 5-Aminopyrazoles
| Compound Class / Derivative | Target Kinase | Key Structural Modification | Potency / IC50 | Selectivity Profile |
| 4-Benzoyl-5-aminopyrazole | p38 MAP Kinase | Unsubstituted exocyclic amine | 2.3 μM | Moderate baseline selectivity[2] |
| 5-Pyrazolyl-urea (Cmpd 17) | p38 MAP Kinase | 3-tert-butyl, 5-(dichlorophenyl)urea | 53 nM | High (Inhibits TNFα production)[6] |
| Aminopyrazole Amide (26n) | JNK3 | N-alkyl substitution on pyrazole | Nanomolar | >50-fold over JNK1, no p38 inhibition |
| Pyrazolo[1,5-a]pyrimidine | IGF-1R | Dimethyl pyrazole substitution | Nanomolar | High selectivity over CDK2 |
Translational Applications: Target-Specific Case Studies
Case Study 1: p38 MAP Kinase and RO3201195
The optimization of 5-aminopyrazoles for p38 MAP kinase inhibition perfectly illustrates the power of structure-based drug design. High-throughput screening initially identified 4-benzoyl-5-aminopyrazoles as moderate inhibitors[2]. Crystallographic analysis revealed that while the benzoyl oxygen hydrogen-bonds with the Met109 backbone, the exocyclic amine forms a novel interaction with Thr106[2]. By exploiting this dual-anchoring mechanism, researchers synthesized RO3201195, an orally bioavailable inhibitor that effectively suppresses pro-inflammatory cytokines (TNF-α and IL-1β) in cellular assays, validating the scaffold for inflammatory disease therapeutics[2].
Case Study 2: Isoform-Selective JNK3 Inhibitors
Achieving selectivity among closely related kinase isoforms is a notoriously difficult challenge. However, by utilizing N-substituted pyrazole amines, researchers developed highly potent JNK3 inhibitors[3]. The SAR investigation demonstrated that specific N1-alkylations on the pyrazole ring clashed sterically with the slightly narrower binding pockets of p38 and JNK1, while perfectly accommodating the JNK3 active site. This resulted in compounds like 26n, which exhibit >50-fold selectivity for JNK3 over JNK1 and completely lack p38 cross-reactivity at 10 μM concentrations[3].
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives Source: MDPI URL:[Link]
-
A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism Source: ResearchGate URL:[Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones Source: PMC / NIH URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]
-
(PDF) N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry Source: ResearchGate URL:[Link]
-
194 recent advances in the synthesis of new pyrazole derivatives Source: Chim.it URL:[Link]
-
Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase Source: ACS Publications URL:[Link]
-
Advances in pyrazolo[1,5-a] pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC / NIH URL:[Link]
-
Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: PMC / NIH URL:[Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: ACS Publications URL:[Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors Source: ACS Publications URL:[Link]
Sources
Unlocking the Fundamental Reactivity of N-tert-Butyl Pyrazoles: A Technical Guide for Advanced Organic Synthesis
Introduction
N-tert-butyl pyrazoles represent a highly privileged scaffold in modern organic synthesis, medicinal chemistry, and agrochemical development. Unlike standard protecting groups, the N-tert-butyl moiety acts as a profound steric modifier. It is exceptionally stable across a wide range of basic, nucleophilic, and oxidative reaction conditions[1]. This stability, coupled with its immense steric bulk, dictates the fundamental reactivity and regioselectivity of the pyrazole core, allowing chemists to orchestrate complex, multi-step transformations that would otherwise yield intractable mixtures of regioisomers[2].
Regioselective Functionalization and Steric Shielding
The primary chemical behavior of N-tert-butyl pyrazoles is governed by the interplay between the electron-rich nature of the pyrazole ring and the steric demand of the tert-butyl substituent.
C5-Lithiation (Directed Ortho-Metalation)
Treatment of N-tert-butyl pyrazoles with strong organolithium bases (e.g., n-butyllithium) typically results in rapid and selective deprotonation at the C5 position. However, the resulting C5-carbanion is highly sterically hindered.
Mechanistic Insight & Causality: The success of subsequent electrophilic trapping depends entirely on the spatial profile of the electrophile. While small electrophiles (like DMF for formylation or CO₂ for carboxylation) efficiently trap the C5-lithio species, bulky electrophiles fail entirely. For example, attempts to synthesize 5-fluoropyrazoles by trapping the N-tert-butyl C5-carbanion with N-fluorobenzenesulfonimide (NFSI) fail due to severe steric clash between the tert-butyl group and the bulky NFSI reagent, whereas the same reaction proceeds smoothly for less hindered N-alkyl pyrazoles[3][4].
Electrophilic Aromatic Substitution (EAS)
Because the tert-butyl group effectively shields the C5 position from direct electrophilic attack, standard EAS reactions (such as halogenation or nitration) are cleanly directed to the C4 position. The C4 carbon is intrinsically the most electron-rich site on the pyrazole ring, and the steric blocking of C5 ensures high regiochemical fidelity.
Deprotection Strategies (Cleavage of the N-tert-Butyl Group)
Removing the N-tert-butyl group requires overcoming its substantial chemical stability. It is completely inert to standard basic hydrolysis and catalytic hydrogenation.
Acidic Cleavage
Deprotection necessitates harsh acidic conditions, such as anhydrous HCl in 1,4-dioxane or boiling trifluoroacetic acid (TFA)[5]. The reaction proceeds via an SN1-like mechanism: protonation of the pyrazole nitrogen weakens the N–C bond, leading to unimolecular cleavage that generates a stable tert-butyl cation. This cation subsequently undergoes elimination to form isobutylene gas, driving the reaction forward.
Thermal Cleavage
For substrates sensitive to strong acids, thermal deprotection offers an elegant, reagent-free alternative. Flash vacuum pyrolysis (FVP) at elevated temperatures (750–850 °C) induces a retro-ene type elimination. The N-tert-butyl group sheds 2-methyl-1-propene (isobutylene), leaving the N-unsubstituted 1H-pyrazole in high purity[6].
Experimental Protocols
The following protocols represent self-validating workflows designed to ensure reproducibility and high yields.
Protocol A: Regioselective C5-Lithiation and Formylation
-
Preparation: Dissolve the N-tert-butyl pyrazole (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Expertise Note: Strict temperature control is critical; elevated temperatures can lead to ring-opening of the highly basic C5-lithio intermediate.
-
Metalation: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete metalation.
-
Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Stir for an additional 30 minutes at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Acidic Deprotection of the N-tert-Butyl Group
-
Preparation: Dissolve the functionalized N-tert-butyl pyrazole intermediate in a solution of anhydrous HCl in 1,4-dioxane (4.0 M, 10 equiv)[5].
-
Cleavage: Heat the reaction mixture to 60–80 °C. Expertise Note: The evolution of isobutylene gas will be observed. Ensure the reaction is properly vented through a bubbler to prevent pressure buildup.
-
Monitoring: Stir for 12–24 hours, monitoring the disappearance of the starting material via LC-MS.
-
Isolation: Once complete, concentrate the mixture under reduced pressure to remove dioxane and excess HCl. The resulting product is typically isolated as the high-purity pyrazole hydrochloride salt.
Quantitative Data: Reactivity Profile Summary
The following table summarizes the fundamental reactivity and steric limitations of the N-tert-butyl pyrazole scaffold.
| Reaction Type | Reagents / Conditions | Target Position | Typical Outcome / Yield | Steric Limitation / Notes |
| Directed Lithiation | nBuLi, THF, -78 °C | C5 | >90% conversion to C5-Li | Highly efficient; requires strict low-temp control. |
| Electrophilic Trapping (Small) | DMF or CO₂ | C5 | 75–85% | Smooth conversion to formyl or carboxylic acid. |
| Electrophilic Trapping (Bulky) | NFSI | C5 | 0% (Fails) | Blocked by steric clash with the N-tert-butyl group[3]. |
| EAS (Halogenation) | Br₂, NBS, or NIS | C4 | 80–95% | Exclusively C4-directed; C5 is sterically shielded. |
| Acidic Deprotection | HCl in Dioxane (60 °C) | N1 | >90% | Requires strong acid; proceeds via t-butyl cation[5]. |
| Thermal Deprotection | FVP (750–850 °C) | N1 | 70–85% | Retro-ene elimination; yields isobutylene gas[6]. |
Mechanistic Visualizations
Regioselective functionalization pathways and steric limits of N-tert-butyl pyrazoles.
Acidic and thermal cleavage mechanisms for the deprotection of N-tert-butyl pyrazoles.
References[1] Application Notes and Protocols: 1-Tert-butyl-1H-pyrazole - Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOY9itWfCcwAnrkjXh4S_PLdSkFsfbNDihjnmhJM0eALAK0J-15NvLIh6pjs5NTBW7CE5MXQSDNmi3ZB8VhyQMYW-0VACij-ewRlOpHrk2ZibRRBRha_Ti2E0SX2HMGxDhhtLWIuAWt-VGniqNjeHz0gfr3ds_h3ru0sz2aJltiIwo_m1q0hnleLSjokqW9wFK9iVpE2vau-T_BpYi52un7YHCgocky3lQpqOQE5IPRo244J8jyPtE9lXsCSkTD4DHfg==[5] Discovery of FHD-286, a First-in-Class, Orally Bioavailable, Allosteric Dual Inhibitor of the Brahma Homologue (BRM) and Brahma-Related Gene 1 (BRG1) ATPase Activity - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB35BXRpdHFuENbXQzC3M_RsnKDeL7cqVN3PYh5SENTz2ESO-vnAo77HF4nV59s-jfDjfSknNjHRACRyYjfscYV91IEMVqOJXE-JVpsGJz1MhhkA4gmH92AdGbMsvjt3l9nJEhE35eE3NmtCmu1kko[3] N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Publishing. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXrh05HaaqdtgeRBvMLgqdgC3GjFd7zC5P35qNnna47jxf9MQ6CVGp9HuKz6B9B4yZYFklZ_JV63BTVIyjs-3Xqy0DYQHU2qYth0Pk9z58d-kHWCDqtyaYSUDlkprVdQtoh7FiaBrhbGlOXSnjjxxlRl2E8Bk5uBh3[2] tert-Butylhydrazine | 32064-67-8 - Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNLsdZ5ezGdscu4safBK9C16vlEuh7kY9PC9Qdiee9ASnSsE1HeWVINZUM5-RQqIswYvpkJsKwgDlEMpwzVHbWYe0PyKjAHe5RyFJk0edubflZxAOLUIn1lbVo7uYfDbZt7VsWlw==[4] Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT2oScYSXrRtt-7s-JJgUYiQgRZ7cpjZTEBtETPlctTVwbd9IQhSJXJfR1K7i0Ofdy_wCq3IBuGGjXczz67BmO-UPx-5UxAWCNNbkDoC1vRMWiuv4N-5GS-LkYUV8j4bk12vUFbwo4TYBxxJtYDMQ=[6] Gas-Phase Synthesis of Pyrazolo[3,4-b]pyridin-4-ones - Thieme Connect. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRXQbT5NoMRtAiqiRZsZV7oFoevgEUGND-jwVEBME_cRUOtY951JZUM--mxRDUXk1gWv6_Np1fGZMQu1pb7HMlT6-fhZyTAWw9OHn-W8TaBD3vGjeKFEP02hvfLMSERAhP7qymeDDVe-P1fxZQzIsxvdV4a7GP2d2t336VACthUj6G2iRBzd8qojbS
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butylhydrazine | 32064-67-8 | Benchchem [benchchem.com]
- 3. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
The Strategic Application of 1,3-di-tert-butyl-1H-pyrazol-5-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, with numerous approved drugs featuring this privileged scaffold.[1][2] Among the vast array of pyrazole building blocks, 1,3-di-tert-butyl-1H-pyrazol-5-amine emerges as a particularly intriguing starting material for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring bulky tert-butyl groups at positions 1 and 3, offers distinct advantages in drug design, influencing physicochemical properties and directing molecular interactions with biological targets. This guide provides an in-depth exploration of the synthesis, functionalization, and application of 1,3-di-tert-butyl-1H-pyrazol-5-amine in medicinal chemistry, with a focus on its utility in the development of kinase inhibitors.
Physicochemical Properties and Strategic Design Considerations
The defining feature of 1,3-di-tert-butyl-1H-pyrazol-5-amine is the presence of two sterically demanding tert-butyl groups. These substituents are not merely passive space-fillers; they play a crucial role in shaping the molecule's properties and its potential as a drug scaffold.
| Property | Value/Description | Implication in Drug Design |
| Molecular Formula | C₁₁H₂₁N₃ | |
| Molecular Weight | 195.31 g/mol | |
| XlogP (Predicted) | 2.5 | This value suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability. The tert-butyl groups contribute significantly to this property, enhancing membrane permeability. |
| Hydrogen Bond Donors | 1 (amine group) | The primary amine at the C5 position is a key handle for derivatization and can act as a hydrogen bond donor in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | The pyrazole ring nitrogens can act as hydrogen bond acceptors, contributing to target binding. |
| Rotatable Bonds | 2 | The limited number of rotatable bonds imparts a degree of conformational rigidity, which can be advantageous for binding affinity and selectivity. |
The two tert-butyl groups provide a robust and sterically hindered core. The N1-tert-butyl group protects the pyrazole nitrogen from unwanted metabolic reactions and can orient the molecule within a binding pocket. The C3-tert-butyl group can serve as a lipophilic anchor, potentially occupying hydrophobic pockets in target proteins and contributing to binding affinity.
Synthesis of the 1,3-di-tert-butyl-1H-pyrazol-5-amine Scaffold
A general procedure for the synthesis of N-aryl-3-tert-butyl-1H-pyrazol-5-amines has been reported, which involves the reaction of a substituted hydrazine with 4,4-dimethyl-3-oxopentanenitrile in the presence of hydrochloric acid.[3] This methodology can be adapted for the synthesis of the title compound by using tert-butylhydrazine.
Caption: Proposed synthesis of the title compound.
Protocol 1: Synthesis of 1,3-di-tert-butyl-1H-pyrazol-5-amine (Adapted from a similar procedure)
This protocol is adapted from the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine and should be optimized for the specific substrates.[1]
Materials:
-
tert-Butylhydrazine hydrochloride
-
4,4-dimethyl-3-oxopentanenitrile
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
Procedure:
-
To a solution of tert-butylhydrazine hydrochloride in water, add an equimolar amount of sodium hydroxide solution to generate the free base in situ.
-
Add an equimolar amount of 4,4-dimethyl-3-oxopentanenitrile to the reaction mixture.
-
Add toluene to create a biphasic system.
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Functionalization of the 1,3-di-tert-butyl-1H-pyrazol-5-amine Scaffold
The primary amine at the C5 position is the principal site for further functionalization, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).
N-Arylation and N-Alkylation
The amino group can be readily arylated or alkylated to introduce diverse chemical moieties. The Buchwald-Hartwig amination is a powerful tool for N-arylation, while reductive amination offers a straightforward route to N-alkylated derivatives.
Caption: Key functionalization pathways.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination (General Protocol)
This general protocol can be adapted for the N-arylation of 1,3-di-tert-butyl-1H-pyrazol-5-amine with various aryl halides.[4]
Materials:
-
1,3-di-tert-butyl-1H-pyrazol-5-amine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide or potassium carbonate)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a dry reaction vessel, combine the palladium catalyst and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base, 1,3-di-tert-butyl-1H-pyrazol-5-amine, and the aryl halide.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
N-Sulfonylation
The synthesis of N-sulfonylated derivatives can be achieved by reacting the aminopyrazole with a sulfonyl chloride in the presence of a base. A protocol for the double N-sulfonylation of a similar aminopyrazole has been reported and can be adapted.[5]
Protocol 3: N-Sulfonylation (Adapted from a similar procedure)
Materials:
-
1,3-di-tert-butyl-1H-pyrazol-5-amine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
Dissolve 1,3-di-tert-butyl-1H-pyrazol-5-amine in the anhydrous solvent and cool to 0 °C.
-
Add the base, followed by the dropwise addition of the sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
C4-Position Functionalization
The C4 position of the pyrazole ring is often a key site for modification to modulate biological activity and physicochemical properties. Halogenation of the C4 position can be a useful first step to enable further cross-coupling reactions.
Protocol 4: C4-Halogenation (General Protocol)
While a specific protocol for the title compound is not available, general methods for pyrazole C4-halogenation can be applied. For example, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for chlorination and bromination, respectively.
Materials:
-
1,3-di-tert-butyl-1H-pyrazol-5-amine
-
Halogenating agent (e.g., NCS or NBS)
-
Solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
Dissolve 1,3-di-tert-butyl-1H-pyrazol-5-amine in the solvent.
-
Add the halogenating agent portion-wise at room temperature.
-
Stir the reaction mixture for 1-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate (for bromination) or water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Application in Kinase Inhibitor Design
The 3-aminopyrazole core is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binder by forming key hydrogen bonds with the kinase hinge region.[6] Several patents disclose the use of 3,5-disubstituted pyrazoles, including those with tert-butyl groups, as inhibitors of various kinases, such as Trk and CHK1.[6][7]
The 1,3-di-tert-butyl-1H-pyrazol-5-amine scaffold provides a solid foundation for building potent and selective kinase inhibitors. The C5-amino group can be functionalized to introduce moieties that extend into the solvent-exposed region or other pockets of the ATP-binding site, while the tert-butyl groups can occupy hydrophobic regions and influence the overall orientation of the inhibitor.
Caption: Binding model of a pyrazole inhibitor.
While specific IC₅₀ data for derivatives of 1,3-di-tert-butyl-1H-pyrazol-5-amine are not publicly available, the patent literature suggests their potential as kinase inhibitors. Researchers can utilize the synthetic protocols outlined above to generate a library of derivatives for screening against a panel of kinases to identify novel and selective inhibitors.
Conclusion
1,3-di-tert-butyl-1H-pyrazol-5-amine is a valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers advantages in terms of metabolic stability, lipophilicity, and conformational restriction. The synthetic and functionalization protocols provided in this guide, adapted from reliable literature sources, offer a clear path for researchers to explore the chemical space around this scaffold. The demonstrated potential of related pyrazole derivatives as kinase inhibitors highlights the promise of 1,3-di-tert-butyl-1H-pyrazol-5-amine as a starting point for the discovery of new therapeutic agents. Further exploration of its derivatives is warranted to unlock its full potential in drug discovery.
References
- Pollock, P. M.; Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth.2014, 91, 197.
-
Chemspace. 1,3-di-tert-butyl-1H-pyrazol-5-amine. [Link]
- Drake, B.; Patek, M.; Lebl, M. A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis1994, 1994(5), 579-582.
-
Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles - Academia.edu. [Link]
- Bayer Schering Pharma AG. Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. US8513263B2.
-
Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction | Request PDF - ResearchGate. [Link]
- Li, X. et al. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l.
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture - ResearchGate. [Link]
- Li, X. et al. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l.
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC. [Link]
- Pharmacia Italia S.p.A. (12)
- Alegaon, S. G. et al. Current status of pyrazole and its biological activities. PMC.
-
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - MDPI. [Link]
- Impact Therapeutics Inc.
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. [Link]
- Carrick Therapeutics Ltd. Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use. US20240383900A1.
-
Chemspace. 1,3-di-tert-butyl-1H-pyrazol-5-amine - C11H21N3 | CSSS00000744060. [Link]
- Hernández-Ortega, S. et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC.
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]
- Pyrazole and its derivatives, preparation, SAR and uses as antioxid
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed - NIH. [Link]
-
NextSDS. 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3, 5-disubstituted pyrazole compounds as kinase inhibitors and application thereof - Patent CN-114728945-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
Application Note: Advanced Chemoselective C-N Bond Formation Protocols for Pyrazol-5-amines
Introduction & Context
Pyrazol-5-amines are privileged pharmacophores widely utilized in the design of kinase inhibitors, epigenetic modulators, and anti-inflammatory agents[1]. The functionalization of these scaffolds via C-N bond formation—specifically the N-arylation of the exocyclic amine—is a critical step in drug development. However, pyrazol-5-amines present a significant synthetic challenge due to their multiple nucleophilic sites (N1, N2, exocyclic NH2, and C4)[2].
Traditional cross-coupling methods often suffer from poor chemoselectivity, catalyst poisoning via bidentate chelation by the pyrazole nitrogens, and stalled reactions due to the extreme insolubility of the resulting N-aryl pyrazole products[3]. This application note synthesizes recent breakthroughs in transition-metal catalysis to provide robust, self-validating protocols for the chemoselective Buchwald-Hartwig amination of pyrazol-5-amines.
Mechanistic Insights & Causality (E-E-A-T)
Chemoselectivity and Catalyst Poisoning
The primary reason conventional palladium catalysts fail with pyrazol-5-amines is off-target coordination. The adjacent nitrogens on the pyrazole ring act as strong chelators, displacing standard phosphine ligands and forming stable, catalytically inactive palladium complexes.
To overcome this, the spatial environment around the palladium center must be strictly controlled:
-
Bulky Ligands: The use of sterically demanding biarylphosphines (e.g., XPhos) or bulky N-heterocyclic carbenes (NHCs) like (SIPr)Ph2Pd(cin)Cl prevents the pyrazole ring from achieving the necessary geometry for bidentate chelation[4][5]. This steric shielding forces the oxidative addition complex to interact exclusively with the less sterically hindered exocyclic amine, driving chemoselective N-arylation.
-
Base Selection & Phase Management: The deprotonation of the amine requires an inorganic base (e.g., KOH, Cs2CO3)[4]. However, as the reaction proceeds, the highly insoluble N-aryl pyrazol-5-amine product precipitates and coats the surface of the solid base, physically passivating it and stalling the reaction. Introducing biphasic aqueous conditions (e.g., 2-MeTHF/H2O) solubilizes the surface of the inorganic base, circumventing this mass-transfer limitation and ensuring complete conversion[3].
Alternative Pathways
If the N1 position is unprotected, copper-catalyzed Ullmann-type conditions (CuI/diamine) will preferentially arylate the ring nitrogen[6]. Conversely, if C-C bond formation is desired, mild enzymatic oxidative conditions (Laccase/O2) can selectively direct arylation to the C4 position without requiring amine protection[2].
Chemoselective functionalization pathways of pyrazol-5-amines.
Quantitative Data: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the functionalization of pyrazol-5-amines, highlighting the shift from harsh thermal conditions to modern, room-temperature, or process-friendly alternatives.
| Functionalization Target | Catalyst System | Ligand | Base / Additive | Solvent | Temp (°C) | Yield Range | Ref |
| Exocyclic N-Arylation | (SIPr)Ph2Pd(cin)Cl | NHC (SIPr) | KOtBu | THF | 25 | 70–96% | [5] |
| Exocyclic N-Arylation | Pd2(dba)3 | XPhos | KOH | Dioxane | 100 | 65–85% | [4] |
| Exocyclic N-Arylation | Pd2(dba)3 | DavePhos | Cs2CO3 | 2-MeTHF/H2O | 80 | >85% | [3] |
| Ring N-Arylation | CuI | Diamine | K3PO4 | Toluene | 110 | 60–90% | [6] |
| C4-Arylation | Laccase (Novozym) | None | Citrate Buffer | EtOAc/H2O | 25 | 42–94% | [2] |
Experimental Methodologies
Protocol A: Room-Temperature Pd-NHC Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a highly electron-rich, bulky NHC-palladium complex to achieve unprecedented room-temperature coupling, ideal for thermally sensitive substrates[5].
Reagents:
-
Aryl chloride (1.0 mmol)
-
1-Substituted-1H-pyrazol-5-amine (1.2 mmol)
-
(SIPr)Ph2Pd(cin)Cl catalyst (1.0–2.0 mol%)
-
Potassium tert-butoxide (KOtBu) (1.2 mmol)
-
Anhydrous THF (4.0 mL)
Step-by-Step Workflow:
-
Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl chloride, pyrazol-5-amine, KOtBu, and the (SIPr)Ph2Pd(cin)Cl catalyst.
-
Solvent Addition: Add 4.0 mL of anhydrous, degassed THF to the mixture. Seal the tube and remove it from the glovebox.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C) for 2 to 12 hours. Monitor the consumption of the aryl chloride via TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the pure N-aryl pyrazol-5-amine.
Protocol B: Process-Friendly Biphasic Amination (Scale-Up)
This protocol is designed for large-scale syntheses where product insolubility typically stalls the reaction. The addition of water solubilizes the inorganic base, ensuring continuous catalytic turnover[3].
Reagents:
-
Aryl halide (10.0 mmol)
-
Pyrazol-5-amine (10.5 mmol)
-
Pd2(dba)3 (0.025 equiv)
-
DavePhos or XPhos (0.05 equiv)
-
Cs2CO3 (1.33 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (35 mL)
-
Deionized Water (3.5 mL)
Workflow for biphasic Pd-catalyzed C-N cross-coupling.
Step-by-Step Workflow:
-
Assembly: To a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the aryl halide, pyrazol-5-amine, and Cs2CO3.
-
Degassing: Add 2-MeTHF and water (10:1 ratio). Subject the reactor to three cycles of vacuum and nitrogen backfill to rigorously exclude oxygen.
-
Catalyst Activation: Under a positive flow of nitrogen, add Pd2(dba)3 and the biarylphosphine ligand.
-
Heating: Heat the biphasic mixture to 80 °C with vigorous mechanical stirring. The presence of the aqueous phase will prevent the formation of an intractable slurry[3].
-
Isolation: After complete conversion (typically 4–8 hours), cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine, dry, and concentrate. If the product is highly insoluble, it can often be isolated directly via filtration from the crude organic phase, followed by a wash with cold 2-MeTHF.
References[2] Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Semantic Scholar / PLOS One. URL:https://www.semanticscholar.org[6] Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo049613s[4] Palladium-Catalyzed Amino Group Arylation of 1,3-Disubstituted 1H-Pyrazol-5-Amine Based on Buchwald–Hartwig Reaction. Chemistry of Heterocyclic Compounds. URL:https://link.springer.com/article/10.1007/s10593-021-02958-w[5] A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acscatal.1c02115[3] Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines. Organic Process Research & Development - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.9b00213
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1<i>H</i>-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Solid-Phase Synthesis of Substituted Aminopyrazoles
Target Audience: Researchers, combinatorial chemists, and drug development professionals. Focus: High-throughput library generation, mechanistic causality, and validated protocols for 5-aminopyrazole synthesis.
Introduction & Scope
Aminopyrazoles represent a highly privileged pharmacophore in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors, COX-2 inhibitors, and various CNS-active agents [1]. The rapid assembly of small-molecule libraries around this core is essential for modern hit-to-lead optimization. Solid-phase synthesis (SPS) offers a distinct advantage over solution-phase chemistry by enabling the use of excess reagents to drive reactions to completion, followed by simple filtration to achieve purification.
This application note details field-proven methodologies for the solid-phase synthesis of substituted 5-aminopyrazoles. By moving beyond rigid templates, we explore the mechanistic causality behind two primary synthetic routes: the β -Ketoamide Route [2] and the "Catch and Release" Hydrazide Route [3].
Mechanistic Principles & Causality
The Challenge of Amide Electrophilicity
A traditional solution-phase approach to 5-aminopyrazoles involves the condensation of β -ketonitriles with hydrazines. However, translating this to a solid support can be problematic due to the instability and poor reactivity of resin-bound β -ketonitriles.
An alternative is the use of resin-immobilized β -ketoamides. The primary mechanistic hurdle here is the poor electrophilicity of the amide carbonyl, which makes direct condensation with hydrazines sluggish. To overcome this, Lawesson’s reagent is introduced into the reaction matrix [2].
-
Causality: Lawesson's reagent converts the β -ketoamide into a highly reactive thioamide in situ. The thione carbon is significantly more electrophilic than the corresponding ketone or amide, facilitating rapid nucleophilic attack by the terminal nitrogen of the hydrazine. This initiates a cyclization cascade that forms the 5-aminopyrazole core with high regioselectivity.
The "Catch and Release" Principle
In the "catch and release" methodology, the solid support is functionalized with a hydrazine moiety to create a nucleophilic anchor[3].
-
Causality: By activating a standard Wang resin with 1,1′-carbonyldiimidazole (CDI), a reactive imidazolide is formed. Displacement with hydrazine hydrate generates a stable hydrazide resin. When exposed to a dielectrophile (e.g., 2-(1-ethoxyethylidene)malononitrile), the resin "catches" the molecule via a Michael addition-elimination sequence, simultaneously cyclizing to form the pyrazole and purifying the intermediate from solution-phase byproducts.
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the β -ketoamide solid-phase synthesis route, highlighting the strategic conversion steps.
Workflow for solid-phase synthesis of 5-aminopyrazoles via resin-bound β-ketoamides.
Step-by-Step Methodologies
Protocol A: Synthesis of 5-N-Alkyl/Arylamino Pyrazoles via β -Ketoamides
Adapted from Dodd et al. (Bristol-Myers Squibb) [2]
Self-Validation Checkpoint: Before proceeding to cyclization, cleave a 5 mg aliquot of the β -ketoamide resin using 25% Trifluoroacetic acid (TFA) in Dichloroethane (DCE). Analyze via LC/MS to confirm the loading efficiency and purity of the starting intermediate.
-
Resin Preparation: Suspend Amine resin (e.g., Rink Amide, 1.1 mmol/g loading) in N-Methyl-2-pyrrolidone (NMP).
-
Acylation: Add 2.5 equivalents of the desired Meldrum's acid adduct (or tert-butyl- β -keto ester) and 0.25 equivalents of 4-Dimethylaminopyridine (DMAP). Heat the suspension at 85 °C for 20 hours.
-
Washing: Filter the resin and wash sequentially with THF (3 × 20 mL), Methanol (3 × 20 mL), and DCE (3 × 20 mL). Dry under vacuum to yield the resin-immobilized β -ketoamide.
-
Cyclization (The Critical Step):
-
In a reaction vessel, suspend the β -ketoamide resin in a solvent mixture of THF/Pyridine (95:5 v/v).
-
Add 2.5 equivalents of the selected alkyl- or arylhydrazine hydrochloride.
-
Add 2.5 equivalents of Lawesson's reagent.
-
Mechanistic Note: The 5% pyridine acts as a mild base to neutralize the hydrazine hydrochloride salt and catalyze the thionation.
-
Heat the mixture at 55 °C for 40 hours under gentle agitation.
-
-
Post-Reaction Wash: Drain the reaction mixture. Wash the resin exhaustively with THF, Methanol, and DCE to remove all traces of excess Lawesson's reagent and unreacted hydrazine.
-
Cleavage: Treat the dried resin with 25% TFA in DCE at room temperature for 1 hour. Filter and collect the filtrate. Evaporate the solvent under a stream of nitrogen to yield the crude 5-aminopyrazole.
Protocol B: Two-Step "Catch and Release" Synthesis
Adapted from Gao and Lam [3]
-
Hydrazide Resin Generation: Swell Wang resin in THF. Add a 5- to 10-fold excess of 1,1′-carbonyldiimidazole (CDI) and agitate at room temperature for 2 hours. Wash the resin, then treat with an excess of hydrazine hydrate in THF at room temperature for 12 hours. Wash thoroughly with THF and DCM.
-
Capture and Cyclization: Suspend the hydrazide resin in a 1:1 (v/v) mixture of Ethanol/CH 2 Cl 2 . Add 3 equivalents of 2-(1-ethoxyethylidene)malononitrile.
-
Agitation: Agitate at room temperature for 5 hours. The primary amine of the resin-bound hydrazide attacks the ethoxy group, followed by intramolecular cyclization onto the nitrile.
-
Cleavage: Wash the resin with DCM and Methanol. Cleave the final 3,4,5-trisubstituted pyrazole using 50% TFA in DCM for 2 hours.
Quantitative Data Summary
The following table summarizes the expected reaction metrics based on the methodologies described above. These parameters serve as a baseline for library validation.
| Methodology | Solid Support | Key Intermediate | Cyclization Reagents | Cleavage Conditions | Typical Yield | Purity (LC/MS) |
| β -Ketoamide Route | Amine Resin (1.1 mmol/g) | Resin-bound β -ketoamide | Hydrazine, Lawesson's Reagent (55 °C) | 25% TFA / DCE (1h) | 70–90% | >85% |
| β -Ketonitrile Route | Merrifield / Wang | Resin-bound β -ketonitrile | Hydrazine (reflux) | Hydrolysis / TFA | 65–85% | >80% |
| Catch & Release | Wang Resin | Hydrazide Resin | 2-(1-ethoxyethylidene)malononitrile | 50% TFA / DCM (2h) | 75–95% | >90% |
References
-
Fichez, J., Busca, P., & Prestat, G. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. URL: [Link]
-
Dodd, D. S., Martinez, R. L., Kamau, M., Ruan, Z., Van Kirk, K., Cooper, C. B., Hermsmeier, M. A., Traeger, S. C., & Poss, M. A. "Solid-Phase Synthesis of 5-Substituted Amino Pyrazoles." Journal of Combinatorial Chemistry, 2005. URL: [Link]
-
Marzinzik, A. L., & Felder, E. R. "Versatile and Efficient Solid-Phase Syntheses of Pyrazoles and Isoxazoles." Organic Letters, 2000. URL: [Link]
Comprehensive Guide to the Synthesis of Pyrazolo[3,4-d]thiazoles from Aminopyrazoles: Protocols and Mechanistic Insights
Executive Summary
The pyrazolo[3,4-d]thiazole scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from c-Met kinase inhibition to anti-HIV and anti-proliferative properties. Despite its utility, the synthesis of this fused bicyclic system has historically been bottlenecked by multi-step procedures, harsh conditions, and low overall yields.
This application note details two highly validated, field-proven methodologies for synthesizing pyrazolo[3,4-d]thiazoles starting from 5-aminopyrazoles:
-
The Classical Pathway: Electrophilic thiocyanation followed by Polyphosphoric Acid (PPA)-mediated cyclization.
-
The Modern ANRORC Pathway: A ring-contraction methodology utilizing 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt).
Mechanistic Rationale & Pathway Analysis
To achieve reproducible yields, it is critical to understand the thermodynamic and kinetic driving forces behind each synthetic route.
The Polyphosphoric Acid (PPA) Dehydration Pathway
This pathway relies on the sequential functionalization of the pyrazole ring. The initial step is the electrophilic thiocyanation of the 5-aminopyrazole at the electron-rich C-4 position. Bromine is utilized not as a halogenating agent, but as an in situ oxidant to generate the highly electrophilic thiocyanogen species from potassium thiocyanate .
Following acid hydrolysis to the corresponding aminothiol, the critical cyclization step is performed using carboxylic acids in Polyphosphoric Acid (PPA). Causality of Reagent Selection: PPA is chosen because it acts as a trifunctional reagent: a non-nucleophilic solvent, a Lewis acid catalyst, and a powerful dehydrating agent. The extreme temperature (180 °C) is thermodynamically required to overcome the high activation energy of the dual condensation-dehydration sequence that closes the robust thiazole ring .
The Appel's Salt ANRORC Pathway
For the direct introduction of an S-C-CN unit, the reaction of 5-aminopyrazoles with Appel's salt provides a highly efficient route via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism [[1]]([Link]). Causality of the Transformation:
-
Condensation: The primary amine of the pyrazole attacks Appel's salt, forming a dithiazolylidene intermediate.
-
Ring Opening: The introduction of a secondary amine (e.g., diethylamine) initiates a thiophilic attack on the S-2 sulfur atom, breaking the dithiazole ring to form an isolable disulfide intermediate.
-
Cyclization & Extrusion: Upon acid treatment, the electron-rich enaminic C-4 carbon of the pyrazole attacks the disulfide, forming a fused dithiazine intermediate. Subsequent thermolysis triggers a 6π electrocyclic ring opening and sulfur ( S8 ) extrusion, driving the system toward the fully aromatic, thermodynamically stable pyrazolo[3,4-d]thiazole-5-carbonitrile .
Visualizing the Appel's Salt Workflow
Appel's salt-mediated ANRORC mechanism for pyrazolo[3,4-d]thiazole synthesis.
Validated Experimental Protocols
Protocol A: Synthesis of 5-Aryl-3-methyl-1-phenylpyrazolo[3,4-d]thiazole via PPA Cyclization
This protocol is self-validating through distinct precipitation events and pH-dependent phase separations.
Step 1: Oxidative Thiocyanation
-
In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (0.01 mol) and potassium thiocyanate (0.03 mol) in 10 mL of anhydrous methanol. Cool the mixture to 0 °C using an ice-salt bath.
-
Critical Step: Prepare a solution of Br2 (0.01 mol) in 2 mL of methanol. Add this dropwise under vigorous stirring, strictly maintaining the internal temperature below 5 °C to prevent over-oxidation.
-
Stir for 3 hours at 0–5 °C.
-
Validation: Pour the mixture into ice-cold water. Gradually add Na2CO3 until the pH reaches exactly 9. A yellowish-brown precipitate will separate, confirming the formation of 5-amino-4-thiocyanatopyrazole. Filter, wash with distilled water, and dry (Expected Yield: ~89%) [[2]]([Link]).
Step 2: PPA-Mediated Cyclization
-
Hydrolyze the thiocyanato intermediate using standard acidic conditions to yield 5-aminopyrazole-4-thiol.
-
In a heavy-walled reaction vessel, prepare PPA by mixing P2O5 (7 g) and H3PO4 (3 mL) at room temperature.
-
Add the 5-aminopyrazole-4-thiol (0.005 mol) and the desired aromatic acid (e.g., benzoic acid, 0.005 mol).
-
Critical Step: Heat the viscous mixture to 180 °C and maintain for 1 hour. The high heat is required for the dual dehydration.
-
Validation: Quench by pouring the hot mixture directly into ice water. The sudden drop in solubility will cause the product to crash out. Filter, wash to remove residual acid, and recrystallize from ethanol (Expected Yield: ~85%) .
Protocol B: One-Pot Ring Contraction via Appel's Salt
This protocol utilizes thermolysis to drive aromatization, validated by the physical extrusion of elemental sulfur.
Step 1: Formation of the Dithiazine Intermediate
-
React 4-unsubstituted 5-aminopyrazole with Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) in dichloromethane at room temperature in the presence of 2,6-lutidine to form the dithiazolylidene intermediate .
-
Treat the intermediate with diethylamine ( Et2NH ) to induce ring-opening, yielding the disulfide intermediate.
-
Add concentrated H2SO4 to cyclize the intermediate into a 5H-pyrazolo[3,4-e][1,2,4]dithiazine-3-carbonitrile .
Step 2: Thermolytic Extrusion
-
Place the isolated dithiazine intermediate in a reaction tube.
-
Critical Step: Heat the solid to 170 °C for 15 minutes.
-
Validation: The reaction is self-validating via the visible sublimation/deposition of elemental sulfur ( S8 ) on the cooler upper walls of the reaction tube, leaving behind the ring-contracted 1H-pyrazolo[3,4-d]thiazole-5-carbonitrile.
-
Purify the residue via silica gel flash chromatography (n-hexane/t-BuOMe) to obtain the pure product (Expected Yield: 94–100%) .
Quantitative Data Summary
The following table summarizes the expected yields and critical analytical markers for validating the synthesized pyrazolo[3,4-d]thiazole derivatives.
| Compound | R-Group (Pos. 5) | Synthetic Pathway | Yield (%) | Melting Point (°C) | Key Analytical Markers |
| 3,5-Dimethyl-1-phenylpyrazolo[3,4-d]thiazole | Methyl | Acetic Anhydride / PPA | 85 | 148 | m/z 229; 1 H NMR (TFA) δ 3.0 (3H, d, 5- CH3 ) |
| 5-Cyanomethyl-3-methyl-1-phenylpyrazolo[3,4-d]thiazole | Cyanomethyl | Ethyl Cyanoacetate (150 °C) | 72 | 125 | IR 2240 cm⁻¹ (CN); Absence of NH/amide peaks |
| 1,3-Dimethyl-1H-pyrazolo[3,4-d]thiazole-5-carbonitrile | Carbonitrile | Appel's Salt / Thermolysis | 94–100 | N/A | m/z [M+] corresponding to C7H6N4S |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazole-5-carbonitrile | Carbonitrile | Appel's Salt (One-pot) | 40 | 144 | IR 2225 cm⁻¹ (CN); m/z 240 (M+, 100%) |
References
-
Thiruvikraman, S. V., & Seshadri, S. (1985). Synthesis of Pyrazolo[3,4-d]thiazoles. Bulletin of the Chemical Society of Japan, 58(2), 785-786. URL: [Link]
-
Koyioni, M., Manoli, M., & Koutentis, P. A. (2014). Synthesis of Fused 1,2,4-Dithiazines and 1,2,3,5-Trithiazepines. The Journal of Organic Chemistry, 79(20), 9717-9727. URL: [Link]
-
L'abbé, G., D'hooge, B., & Dehaen, W. (1995). Unusual behaviour of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) with 5-aminopyrazoles: a synthetic method of 1H-pyrazolo[3,4-d]thiazoles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2379-2380. URL: [Link]
Sources
Application Note: Advanced Functionalization Strategies for Novel Pyrazole Derivatives
Introduction & Mechanistic Rationale
Pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemicals, forming the core of blockbuster drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity). Historically, the synthesis of highly substituted pyrazoles relied on de novo cyclization of pre-functionalized building blocks. However, this approach often suffers from limited precursor availability and poor regiocontrol during ring closure.
To accelerate drug discovery, the paradigm has shifted toward late-stage diversification via transition-metal-catalyzed C–H functionalization and cross-coupling. This strategy allows for the rapid generation of complex analogue libraries from a single parent core ().
The Causality of Pyrazole Regioselectivity
The inherent electronic asymmetry of the pyrazole ring dictates its reactivity. The parent N-substituted pyrazole exhibits distinct regioselective preferences based on the catalytic system applied:
-
C4-Position (Nucleophilic): The C4 carbon is the most electron-rich site on the ring. It readily undergoes Electrophilic Aromatic Substitution ( SEAr ) when exposed to highly electrophilic metal complexes.
-
C5-Position (Acidic): The C5 proton is highly acidic due to the electron-withdrawing inductive effect of the adjacent sp2 -hybridized nitrogen. This acidity facilitates Base-Assisted Concerted Metalation-Deprotonation (CMD), allowing for highly selective C5-functionalization when basic additives are employed ().
Regiodivergent C-H functionalization pathways for N-substituted pyrazoles.
Experimental Protocols: Self-Validating Methodologies
The following protocols detail two distinct mechanistic approaches for pyrazole functionalization: directed C–H activation and classical cross-coupling. Each protocol is designed as a self-validating system , providing the bench scientist with observable milestones to confirm reaction progress.
Protocol A: Ligand-Controlled Regioselective C5-Alkenylation
This protocol utilizes a Mono-Protected Amino Acid (MPAA) ligand (Ac-Val-OH) to stabilize the active Pd(II) intermediate, preventing catalyst degradation (Pd-black formation) while promoting C5-selectivity via a CMD mechanism ().
Reagents:
-
N-Methylpyrazole (1.0 mmol)
-
Acrylate/Alkene (1.5 mmol)
-
Pd(OAc)2 (10 mol%)
-
Ac-Val-OH (20 mol%)
-
KOAc (2.0 equiv)
-
Solvent: tert-Amyl alcohol (t-AmOH, 3 mL)
Step-by-Step Procedure:
-
Catalyst Pre-Activation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (22.4 mg), Ac-Val-OH (31.8 mg), and KOAc (196 mg).
-
Validation Check: The mixture should appear as a bright orange/red heterogeneous suspension, indicating the initial coordination of the MPAA ligand to the palladium center.
-
-
Substrate Addition: Evacuate and backfill the tube with Argon (3x). Add t-AmOH (3 mL), followed by N-methylpyrazole (82 mg) and the alkene (1.5 mmol) via microsyringe.
-
Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 12 hours.
-
Validation Check: Within the first 2 hours, the suspension will transition to a deep amber homogeneous solution. If the solution turns completely black with heavy precipitation early on, it indicates premature catalyst decomposition (loss of ligand coordination).
-
-
Reaction Monitoring: After 12 hours, sample 10 µL of the mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 3:1).
-
Validation Check: Under short-wave UV (254 nm), observe the disappearance of the starting pyrazole and the emergence of a new, highly fluorescent spot at a lower Rf (due to the extended conjugation of the alkenylated product).
-
-
Workup & Purification: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and residual palladium, washing generously with EtOAc (20 mL). Concentrate under reduced pressure and purify via flash column chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Chloro-1H-pyrazole
When C3-functionalization is required, direct C–H activation is highly unfavorable due to the high bond dissociation energy at this position. Instead, utilizing a pre-functionalized handle, such as 3-chloro-1H-pyrazole, enables robust carbon-carbon bond formation via Pd(0)/Pd(II) catalytic cycles ().
Reagents:
-
3-Chloro-1H-pyrazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 M aqueous solution, 2.0 equiv)
-
Solvent: 1,4-Dioxane (5 mL)
Step-by-Step Procedure:
-
Reaction Assembly: To a 25 mL round-bottom flask, add 3-chloro-1H-pyrazole (102.5 mg), arylboronic acid (1.2 mmol), and Pd(PPh3)4 (57.8 mg).
-
Degassing (Critical Step): Add 1,4-dioxane (5 mL). Sparge the solution with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Base Addition: Add 1.0 mL of degassed 2.0 M aqueous Na2CO3 .
-
Causality: The aqueous base is strictly required to convert the boronic acid into a highly nucleophilic boronate complex, which is the active species for the transmetalation step.
-
Validation Check: A biphasic mixture will form. Vigorous stirring (≥800 rpm) is required to ensure adequate interfacial mass transfer.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 8-10 hours.
-
Validation Check: The initial bright yellow color of the Pd(PPh3)4 will shift to a pale yellow/brown hue as the catalytic cycle initiates and the Pd(0) species undergoes oxidative addition into the C-Cl bond.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 10 mL) to remove residual dioxane and inorganic salts. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate for subsequent chromatography.
Quantitative Data Summary
The table below summarizes the expected regioselectivity and yields based on the specific functionalization pathways and catalytic systems employed.
| Reaction Type | Substrate | Catalyst / Ligand / Base | Regioselectivity | Typical Yield (%) |
| C5-Alkenylation | N-Methylpyrazole | Pd(OAc)2 / Ac-Val-OH / KOAc | >95:5 (C5:C4) | 75 - 85% |
| C4-Alkenylation | N-Methylpyrazole | Pd(TFA)2 / DAF / TFA | >95:5 (C4:C5) | 70 - 80% |
| C3-Arylation | 3-Chloro-1H-pyrazole | Pd(PPh3)4 / None / Na2CO3 | Exclusive C3 | 80 - 95% |
| C5-Arylation | 1-Arylpyrazole | Pd(OAc)2 / None / Ag2CO3 | >90:10 (C5:C4) | 65 - 90% |
Note: Yields are highly dependent on the electronic nature of the coupling partners. Electron-deficient arylboronic acids in Suzuki couplings generally require longer reaction times.
References
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry.[Link]
-
Ríos, M.-C., & Portilla, J. (2022). "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI Molecules.[Link]
-
Zhang, Z., et al. (2016). "Ligand-controlled Regiodivergent C−H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles." Angewandte Chemie International Edition.[Link]
Technical Dossier: Overcoming Steric Hindrance in the Sulfonamidation of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine
Executive Summary & Mechanistic Causality
The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., BRAF V600E inhibitors) and anti-inflammatory agents[1]. While the exocyclic amino group of 1-methyl-1H-pyrazol-5-amine derivatives is typically the primary site for electrophilic attack[2], the specific scaffold of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine presents a notoriously difficult steric environment.
The Challenge: Direct stoichiometric mono-sulfonamidation of this substrate routinely fails. Because the initial mono-sulfonated product remains sufficiently nucleophilic, and the bulky C3 tert-butyl group forces a constrained reaction geometry, direct attempts yield an intractable mixture of unreacted starting material, mono-sulfonamide, and bis-sulfonamide[3].
The Expert Solution (The "Over-Reaction and Cleavage" Strategy): To establish a highly pure, scalable, and self-validating system, we bypass direct mono-substitution. Instead, we deliberately drive the reaction to the sterically strained N,N-bis-sulfonamide using an excess of sulfonyl chloride and triethylamine (TEA)[3]. This is followed by a selective basic hydrolysis.
Causality of Selectivity: The selectivity of the hydrolysis is governed by electronic repulsion. The hydroxide nucleophile cleaves the more sterically accessible sulfonyl group, instantly generating a mono-sulfonamide anion (pKa ~ 10). This anion is electronically stable and strongly repels further hydroxide attack. This electrostatic shielding makes the hydrolysis strictly self-terminating, preventing over-deprotection and ensuring near-quantitative conversion to the pure mono-sulfonamide.
Pathway Visualization
Workflow for regioselective sulfonamidation via a bis-sulfonyl intermediate.
Quantitative Reaction Metrics
To illustrate the necessity of the two-step sequence, the following tables summarize the mechanistic roles of the reagents and the optimization data comparing direct synthesis versus the self-validating cleavage approach.
Table 1: Reagent Equivalents and Mechanistic Roles
| Reagent | Equivalents | Mechanistic Role |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 1.0 | Nucleophilic substrate; exocyclic C5 amine is the primary reaction site. |
| p-Toluenesulfonyl chloride (TsCl) | 2.5 | Electrophile; stoichiometric excess ensures complete conversion to the bis-sulfonamide. |
| Triethylamine (TEA) | 3.0 | Non-nucleophilic base; neutralizes the HCl byproduct, driving the equilibrium forward. |
| 4-Dimethylaminopyridine (DMAP) | 0.1 | Nucleophilic catalyst; forms a highly reactive sulfonylpyridinium intermediate to overcome steric bulk. |
| Sodium Hydroxide (NaOH) | 3.0 | Hydrolytic agent; selectively cleaves one sulfonyl group to yield the mono-sulfonamide. |
Table 2: Optimization of Sulfonamidation Conditions
| Synthesis Strategy | Reagent Conditions | Mono-Product Yield | Bis-Product Yield | Analytical Outcome |
| Direct Mono-sulfonylation | 1.0 eq TsCl, 1.2 eq TEA, DCM, RT | 35% | 40% | Intractable mixture; poor atom economy. |
| Direct Mono-sulfonylation | 1.0 eq TsCl, 1.2 eq Pyridine, DCM, -78 °C | 45% | 25% | Marginal improvement; incomplete conversion. |
| Bis-sulfonylation + Hydrolysis | 1) 2.5 eq TsCl, TEA/DMAP; 2) NaOH/MeOH | 88% | < 2% | Highly regioselective; self-validating. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . At each phase, the reaction provides an unambiguous analytical readout (via Thin-Layer Chromatography, TLC) that confirms success before proceeding.
Phase 1: Exhaustive Bis-Sulfonylation
-
Reactant Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Causality: DCM is selected over THF to ensure complete solubility of the highly non-polar bis-sulfonamide intermediate, preventing premature precipitation that could stall the reaction.
-
-
Catalyst & Base Addition : Add triethylamine (3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C using an ice bath.
-
Causality: DMAP acts as a nucleophilic catalyst. It forms a highly reactive sulfonylpyridinium intermediate, which is absolutely necessary to overcome the steric hindrance of the tert-butyl group during the second sulfonylation event[3].
-
-
Electrophile Addition : Slowly add p-toluenesulfonyl chloride (TsCl, 2.5 eq) in portions over 15 minutes to control the exothermic reaction.
-
Reaction Monitoring (Self-Validation Checkpoint 1) : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The protocol is validated when the starting material (highly polar, low Rf) completely disappears, replaced by a single, highly non-polar spot (high Rf) corresponding to the N,N-bis-sulfonamide.
Phase 2: Self-Terminating Selective Hydrolysis
-
Solvent Exchange : Concentrate the DCM mixture under reduced pressure to yield a crude residue. Redissolve this residue in a solvent mixture of Methanol and Tetrahydrofuran (MeOH:THF, 1:1 v/v, 0.1 M).
-
Hydrolysis : Add an aqueous solution of Sodium Hydroxide (NaOH, 2.0 M, 3.0 eq) dropwise at room temperature. Stir vigorously for 2 hours.
-
Reaction Monitoring (Self-Validation Checkpoint 2) : Monitor via TLC. The non-polar bis-sulfonamide spot will convert entirely to a new spot of intermediate polarity.
-
Causality: The mono-sulfonamide anion formed in basic conditions resists further hydrolysis due to electrostatic repulsion, making the reaction strictly self-terminating[2].
-
Phase 3: Work-up and Isolation
-
Neutralization : Carefully acidify the reaction mixture to pH 5-6 using 1M HCl.
-
Causality: Acidification protonates the mono-sulfonamide anion back to its neutral form, allowing it to partition efficiently into the organic phase during extraction.
-
-
Extraction : Remove the volatile organic solvents (MeOH/THF) under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via recrystallization from hot ethanol (or flash column chromatography) to afford the pure mono-sulfonamide as a crystalline solid (Typical yield: 85-88%)[3].
References
-
ACS Publications. Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF. Retrieved from: [Link]
Sources
Technical Support Center: Optimizing 1,3-di-tert-butyl-1H-pyrazol-5-amine Synthesis
Welcome to the Process Optimization Support Center. The synthesis of [1] is a critical pathway for generating sterically encumbered pyrazole building blocks used in advanced drug discovery. However, the condensation of [2] with [3] is notoriously challenging. The dual tert-butyl groups create immense steric hindrance, often resulting in stalled reactions, poor regioselectivity, and low yields.
This guide provides a causality-driven approach to troubleshooting this specific synthesis, moving beyond standard protocols to establish a self-validating experimental system.
Reaction Pathway & Mechanistic Bottlenecks
Reaction pathway for 1,3-di-tert-butyl-1H-pyrazol-5-amine synthesis.
Troubleshooting & FAQs
Q1: Why is my reaction yield stalling at 30-40% despite prolonged heating? A1: The primary culprit is the severe steric clash between the bulky pivaloyl group of the β -ketonitrile and the tert-butyl group of the hydrazine. In standard ethanolic reflux, the equilibrium of the initial hydrazone formation is not sufficiently driven forward.
-
Mechanistic Causality: Water is a byproduct of the condensation. Because of the steric barrier, the reverse hydrolysis reaction is highly competitive. If water is not actively removed, the reaction reaches a premature equilibrium.
-
Solution: Switch from ethanol to a higher-boiling azeotropic solvent like toluene (110°C) and utilize a Dean-Stark apparatus. Actively removing water forces the equilibrium toward the hydrazone intermediate, facilitating the subsequent cyclization.
Q2: How do I ensure the correct regioselectivity (1,3-isomer vs. 1,5-isomer)? A2: Regioselectivity is dictated by the sequence of nucleophilic attack. The unsubstituted −NH2 of tert-butylhydrazine is more nucleophilic and less sterically hindered than the −NH−tBu nitrogen.
-
Mechanistic Causality: To ensure the −NH2 attacks the carbonyl carbon first (forming the correct hydrazone that leads to the 1,3-di-tert-butyl isomer), the reaction must be initiated at room temperature. Rushing the heating process can lead to non-selective attack or thermal degradation.
-
Solution: Stir the reagents at 20–25°C for 2 hours to lock in the regiochemistry via hydrazone formation before ramping up to reflux for the sterically demanding intramolecular cyclization.
Q3: I am observing unreacted pivaloylacetonitrile. Should I increase the hydrazine equivalents? A3: Yes. tert-Butylhydrazine is prone to volatilization and minor oxidative degradation over long reflux periods.
-
Solution: Increase the tert-butylhydrazine hydrochloride stoichiometry from 1.0 equivalent to 1.5 equivalents. Ensure you also scale the base (e.g., triethylamine) proportionally to fully liberate the free hydrazine.
Q4: What is the best way to validate the completion of the reaction? A4: Rely on a self-validating analytical loop built directly into your workflow:
-
Physical Validation: Monitor the Dean-Stark trap. Cessation of water collection indicates the condensation has plateaued.
-
TLC: Monitor the disappearance of pivaloylacetonitrile. The product amine will remain near the baseline (Hexanes:EtOAc 3:1) and will stain bright yellow/brown with ninhydrin.
-
GC-MS: Confirm the product mass ( m/z 195.30).
Quantitative Data Summary
The following table summarizes the quantitative impact of optimizing specific reaction parameters compared to standard ethanolic conditions.
| Parameter | Standard Condition | Optimized Condition | Mechanistic Impact | Yield Shift |
| Solvent | Ethanol (bp 78°C) | Toluene (bp 110°C) | Higher thermal energy overcomes the steric activation barrier of the dual t-butyl groups. | +25% |
| Water Removal | None (Standard Reflux) | Dean-Stark Trap | Le Chatelier's principle; actively drives the equilibrium of hydrazone formation. | +20% |
| Hydrazine Eq. | 1.0 - 1.1 eq | 1.5 eq | Compensates for reagent volatilization and thermal degradation during prolonged reflux. | +10% |
| Initiation Temp | 80°C (Immediate) | 20°C for 2h, then 110°C | Locks in 1,3-regioselectivity kinetically before forcing the thermodynamic cyclization. | +15% (Purity) |
Step-by-Step Experimental Protocol
This methodology is adapted from analogous 5-aminopyrazole workflows published by [4], specifically optimized for the extreme steric hindrance of the di-tert-butyl system.
Phase 1: Regioselective Hydrazone Formation
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add pivaloylacetonitrile (10.0 g, 79.9 mmol) and anhydrous toluene (100 mL).
-
In a single portion, add tert-butylhydrazine hydrochloride (14.9 g, 119.8 mmol, 1.5 eq).
-
Dropwise, over 10 minutes, add triethylamine (16.7 mL, 119.8 mmol, 1.5 eq) to the suspension at room temperature (20°C).
-
Causality Check: The slow addition of base liberates the free hydrazine in situ, allowing the more nucleophilic −NH2 to attack the ketone selectively without generating excess exothermic heat that could scramble regiochemistry.
-
-
Stir the reaction mixture at room temperature for 2 hours.
Phase 2: Thermally-Driven Cyclization 5. Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask. 6. Heat the mixture to a vigorous reflux (oil bath at 120°C) for 18 hours.
-
Self-Validation: The theoretical yield of water is ~1.4 mL. Monitor the trap closely; once the water volume stabilizes, the reaction has reached maximum conversion.
-
Confirm reaction completion via TLC (Hexanes:EtOAc 3:1) using a ninhydrin stain.
Phase 3: Isolation and Purification 8. Cool the mixture to room temperature. The triethylamine hydrochloride byproduct will precipitate as a dense white solid. 9. Filter the suspension through a medium-porosity glass frit, washing the filter cake with additional cold toluene (20 mL). 10. Transfer the filtrate to a separatory funnel and wash with distilled water ( 2×50 mL) and brine (50 mL) to remove residual hydrazine and salts. 11. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield a crude solid. 12. Recrystallize the crude product from hot hexanes to afford pure 1,3-di-tert-butyl-1H-pyrazol-5-amine.
References
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine, Organic Syntheses. [Link]
Technical Support Center: Purification of Highly Water-Soluble Aminopyrazoles
Welcome to the technical support center dedicated to the purification of highly water-soluble aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Due to their inherent polarity and high affinity for aqueous media, purifying aminopyrazoles can be a formidable task. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities effectively.
Introduction: The Challenge of Purifying Hydrophilic Aminopyrazoles
Aminopyrazoles are a critical scaffold in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Their synthesis often results in crude mixtures containing starting materials, reagents, and byproducts. The primary challenge in their purification stems from their high water solubility, which makes standard extraction and crystallization techniques inefficient. This guide offers practical, field-tested solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification strategies for highly water-soluble aminopyrazoles?
A1: The initial approach depends on the physical state of your crude product and the nature of the impurities.
-
For solid crude products: Direct recrystallization is often the most efficient and scalable first step.[1] The key is to find a suitable solvent system where the aminopyrazole has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
For crude oils or highly impure solids: An aqueous workup followed by extraction is a common starting point. However, due to the high water solubility of aminopyrazoles, this can lead to significant product loss in the aqueous phase. Strategies to mitigate this are discussed in the troubleshooting section. Following an initial cleanup, column chromatography is often necessary.[1][2]
Q2: My aminopyrazole is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with highly polar compounds. Here are several strategies to address this:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling often promotes oiling out.
-
Use a more appropriate solvent system: The solvent may be too good, even at low temperatures. Try a more non-polar solvent or a mixture of solvents. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and acetone, often mixed with water or hexanes.[1]
-
Add a seed crystal: If you have a small amount of pure, solid material, adding a seed crystal can initiate crystallization.[1]
-
Trituration: If recrystallization fails, try triturating the crude oil with a solvent in which it is poorly soluble. This can sometimes induce crystallization or wash away soluble impurities.[3][4]
Q3: I am losing a significant amount of my water-soluble aminopyrazole during aqueous workup and extraction. How can I improve my recovery?
A3: This is a classic problem. Here are several techniques to minimize product loss:
-
Salt out the aqueous layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride or ammonium sulfate. This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your aminopyrazole, driving it into the organic layer.
-
Use a more polar extraction solvent: Solvents like ethyl acetate or dichloromethane may not be polar enough. Consider using n-butanol or a mixture of chloroform and isopropanol.
-
Continuous liquid-liquid extraction: For extremely water-soluble compounds, continuous extraction can be highly effective, although it requires specialized glassware.
-
pH adjustment: Aminopyrazoles are basic. Adjusting the pH of the aqueous layer can significantly impact their solubility. If your compound is stable to pH changes, you can basify the aqueous layer to suppress the protonation of the amino group, making it less polar and more amenable to extraction with an organic solvent.
Q4: What are the best column chromatography techniques for purifying highly polar aminopyrazoles?
A4: Standard silica gel chromatography can be challenging for very polar compounds due to strong adsorption and poor elution. Here are more suitable options:
-
Reverse-Phase Chromatography (RP-LC): This is often the go-to method for polar compounds. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica or a bonded diol) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., acetonitrile with a water gradient).[5][6] This technique is excellent for retaining and separating very polar, water-soluble analytes.
-
Ion-Pair Chromatography: For ionizable aminopyrazoles, adding an ion-pairing reagent to the mobile phase can improve retention on a reverse-phase column by forming a neutral ion pair.[5]
-
Normal-Phase Chromatography with a polar modifier: If you must use normal-phase silica gel, consider adding a small amount of a polar modifier like methanol or ammonia to your eluent to improve the elution of your highly polar compound.[5]
Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during the purification of highly water-soluble aminopyrazoles.
| Problem | Potential Cause(s) | Suggested Solution(s) | Scientific Rationale |
| Low or no recovery after extraction from aqueous solution | The aminopyrazole is too soluble in the aqueous phase. | 1. Saturate the aqueous phase with NaCl or (NH4)2SO4 before extraction.2. Use a more polar extraction solvent (e.g., n-butanol).3. Perform multiple extractions with smaller volumes of organic solvent. | 1. The "salting-out" effect reduces the solubility of the organic compound in the aqueous layer.2. A more polar solvent will have a higher partition coefficient for the polar analyte.3. Partitioning is an equilibrium process; multiple extractions are more efficient than a single large-volume extraction. |
| Compound streaks badly on silica gel TLC/column | The compound is highly polar and interacts too strongly with the acidic silica gel. | 1. Add a small amount of a polar modifier (e.g., 1-2% triethylamine or ammonia in the mobile phase).2. Switch to a different stationary phase like neutral or basic alumina.3. Use reverse-phase chromatography or HILIC.[1][5] | 1. The basic modifier competes with the basic aminopyrazole for active sites on the silica, reducing tailing.2. Alumina has different surface properties and can be less acidic than silica.3. These techniques are designed for the separation of polar compounds. |
| Product "oils out" during recrystallization [1] | The compound's solubility is too high in the chosen solvent, even at low temperatures, or the cooling is too rapid. | 1. Use a less-polar solvent or a solvent mixture.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Add a seed crystal to induce crystallization.[1] | 1. A solvent system with lower solvating power will promote precipitation.2. Slow cooling allows for the ordered arrangement of molecules into a crystal lattice rather than amorphous precipitation.3. A seed crystal provides a template for crystal growth. |
| Co-elution of regioisomers during chromatography | The isomers have very similar polarities. | 1. Optimize the mobile phase by using a shallower gradient or an isocratic elution that provides the best separation on TLC.[7]2. Use a high-performance flash chromatography system for better resolution.3. Consider chiral chromatography if the isomers are enantiomers.[7] | 1. Fine-tuning the eluent strength can exploit subtle differences in polarity.2. Smaller particle size stationary phases and precise gradient control improve separation efficiency.3. Chiral stationary phases can differentiate between enantiomers based on stereochemistry. |
| Product crystallizes as a salt (e.g., HCl or TFA salt) and is difficult to handle or purify further | The aminopyrazole was protonated during synthesis or an acidic workup. | 1. Neutralize a solution of the salt with a mild base (e.g., NaHCO3 or Na2CO3) and extract the free base.2. Purify the salt by recrystallization from a suitable solvent (e.g., ethanol/water).3. For analytical purposes, the salt form may be acceptable. | 1. The free base will be less polar and more soluble in organic solvents.2. Salts often have different solubility profiles than the free base and can sometimes be easier to crystallize.3. The salt form is often more stable and crystalline than the free base. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of a solid, crude aminopyrazole.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, and mixtures with water) at room temperature and upon heating.[1] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude aminopyrazole.[1]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.[1]
Protocol 2: Purification by Reverse-Phase Flash Chromatography
This protocol is suitable for highly water-soluble aminopyrazoles that are difficult to purify by normal-phase chromatography.
-
Stationary Phase: C18-functionalized silica gel.
-
Sample Preparation: Dissolve the crude aminopyrazole in a small amount of a strong solvent like methanol or DMSO. If solubility is an issue, a mixture of water and an organic solvent can be used.
-
Mobile Phase Selection: A typical mobile phase is a gradient of water and acetonitrile or methanol. A common starting point is 95:5 water:acetonitrile, gradually increasing to 100% acetonitrile. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds.
-
Column Packing and Equilibration: Pack the column with the C18 silica as a slurry in the initial mobile phase. Equilibrate the column by running the initial mobile phase through it until the baseline is stable.
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution and Fraction Collection: Begin the gradient elution and collect fractions. Monitor the fractions by TLC (using a suitable stain if the compound is not UV-active) or by LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If the mobile phase contained water, lyophilization (freeze-drying) is often the most effective method for solvent removal.
Visualization of Purification Workflow
Decision Tree for Aminopyrazole Purification
Caption: A decision tree for selecting a purification strategy for aminopyrazoles.
References
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
- Minimizing side product formation in aminopyrazole synthesis - Benchchem.
- BA Method Development: Polar Compounds - BioPharma Services.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega.
-
3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]
- WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents.
-
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC. Available at: [Link]
-
Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. Available at: [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis - Benchchem.
- US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents.
- Column chromatography conditions for separating pyrazole isomers - Benchchem.
Sources
Technical Support Center: Navigating the Challenges of Tert-Butyl Group Deprotection on Pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to one of the more nuanced operations in heterocyclic chemistry: the deprotection of N-tert-butyl pyrazoles. While the tert-butyl (t-Bu) and its close relative, the tert-butoxycarbonyl (Boc) group, are invaluable for masking the pyrazole N-H proton, their removal can be fraught with challenges ranging from stubborn inactivity to undesired side reactions and product degradation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Failure & Low Yield
Question 1: My standard deprotection using HCl or H₂SO₄ in an organic solvent is sluggish or fails completely. Why is this happening and what is the immediate alternative?
Answer: This is a very common issue. The stability of the N-t-butyl group on a pyrazole ring is often significantly higher than on aliphatic amines or other heterocyclic systems. The reasons are twofold:
-
Steric Hindrance: The pyrazole ring and its substituents can sterically shield the nitrogen atom, making it difficult for the acid to protonate the nitrogen effectively, which is a key step in the deprotection mechanism.
-
Electronic Effects: The lone pair on the pyrazole nitrogen is part of the aromatic sextet. Protonation disrupts this aromaticity, making it less favorable compared to the protonation of a simple amine.
Your immediate and most reliable alternative is to switch to a stronger acid system. Trifluoroacetic acid (TFA) is the reagent of choice for this challenge.[1] It is typically used either neat or as a concentrated solution in a solvent like dichloromethane (DCM). The high acidity of TFA can overcome the energy barrier to protonation. However, be aware that TFA introduces its own set of challenges, particularly concerning work-up and potential side reactions (see Question 2 & 3).
Question 2: I successfully removed the t-butyl group with TFA, but my isolated yield is very low, and I see significant decomposition during work-up. What's causing this product instability?
Answer: This is a critical and often overlooked problem. The deprotected pyrazole itself can be unstable, particularly to the neutralization conditions used during work-up.[1]
-
Causality: The free N-H pyrazole product can be susceptible to hydrolysis or other degradation pathways, especially under aqueous basic conditions used to neutralize the excess TFA.[1] In some cases, even prolonged exposure to aqueous acidic conditions during extraction can lead to product loss.[1][2] One study highlighted that at pH 11, a deprotected pyrazole derivative showed almost complete hydrolysis within 8 hours, while even at pH 4, recovery was only around 50% after 24 hours.[1]
-
Troubleshooting Strategy:
-
Minimize Aqueous Exposure: If possible, avoid a standard aqueous work-up. After removing the bulk of the TFA under reduced pressure, you might be able to precipitate the product as its TFA salt by adding a non-polar solvent like diethyl ether or hexane, then collect it by filtration.
-
Careful pH Adjustment: If an aqueous work-up is necessary, perform the neutralization at low temperatures (0 °C) and very carefully, keeping the pH as close to neutral as possible. Avoid strongly basic conditions.
-
Direct Use: The most elegant solution, if your synthesis allows, is to use the crude deprotected pyrazole-TFA salt solution directly in the next step without a full work-up and isolation. This is common in multi-step syntheses where the subsequent reaction (e.g., an amidation) can proceed in the presence of the TFA salt.[3]
-
Category 2: Side Reactions & Impurity Formation
Question 3: My mass spectrum shows an impurity with a mass of +56 Da compared to my starting material or product. What is this side product and how can I prevent it?
Answer: This is the classic signature of a re-alkylation side reaction. The mechanism of acid-catalyzed deprotection generates a highly reactive tert-butyl cation (t-Bu⁺) as a byproduct.[4][5][6]
This carbocation is an aggressive electrophile and will react with any available nucleophile in your reaction mixture. Common nucleophiles include:
-
The nitrogen or carbon atoms of your deprotected pyrazole product.
-
Electron-rich aromatic rings on your substrate.
-
Solvent molecules or other functional groups.
The +56 Da mass shift corresponds precisely to the addition of a C₄H₈ fragment (isobutylene, which comes from the t-butyl cation).
Mechanism of Side-Product Formation
Caption: Acid-catalyzed deprotection generates a t-butyl cation, which can alkylate the desired product.
Troubleshooting Strategy: Use a Cation Scavenger
The most effective way to prevent this is to introduce a "scavenger" into the reaction. A scavenger is a non-nucleophilic or sacrificial nucleophile that is more reactive towards the t-butyl cation than your substrate or product.
| Scavenger | Typical Conditions | Notes |
| Anisole / Thioanisole | 5-10 equivalents added to the reaction mixture. | Classic choices. The electron-rich ring is readily alkylated by the t-butyl cation. |
| Triethylsilane (TES) | 2-5 equivalents. | Reduces the t-butyl cation to isobutane, an inert gas. |
| meta-Cresol | Can be used in large excess. | Particularly useful on a large scale as it is inexpensive and can sometimes offer additional stabilizing effects for the product.[1] |
| Water | A small amount (1-5%). | Can trap the cation to form tert-butanol. Use with caution as it may affect reaction kinetics or substrate stability. |
Category 3: Substrate-Specific & Orthogonality Issues
Question 4: How can I remove an N-Boc group from a pyrazole without cleaving other acid-sensitive groups in my molecule, such as esters, ketals, or nitriles?
Answer: This is a question of "orthogonal" protecting group strategy, where you need to remove one group under conditions that leave others intact.[7] Standard TFA deprotection is often too harsh for molecules with multiple acid-labile functionalities.[8][9][10] Fortunately, several milder, non-acidic, or chemoselective methods have been developed.
-
Strategy 1: Reductive Deprotection with NaBH₄ A novel and highly effective method for N-Boc pyrazoles is the use of sodium borohydride (NaBH₄) in ethanol at room temperature.[11] This method is remarkably chemoselective. It readily cleaves the N-Boc group from pyrazoles and imidazoles but leaves N-Boc protected primary amines, pyrroles, and indoles untouched.[2][11] This is an excellent choice for substrates incompatible with acid. The proposed mechanism involves hydride attack on the Boc carbonyl group.[2][11]
-
Strategy 2: Thermal Deprotection Heating the N-Boc protected pyrazole in a high-boiling, inert solvent (or sometimes neat) can induce thermolytic cleavage of the Boc group, releasing isobutylene and CO₂.[12] This reagent-free approach is ideal for acid-sensitive compounds. Continuous-flow reactors have proven especially effective for this transformation, allowing for precise temperature control and short reaction times at high temperatures (e.g., >200 °C), which minimizes thermal degradation.[12][13] A wide range of functional groups, including esters, nitriles, and aryl halides, are compatible with these conditions.[12]
-
Strategy 3: Lewis Acid-Mediated Deprotection Certain Lewis acids can offer higher chemoselectivity than strong protic acids. For example, zinc bromide (ZnBr₂) has been used to deprotect t-butyl esters in the presence of other acid-labile groups.[14] While direct examples on N-t-butyl pyrazoles are less common, exploring milder Lewis acids (e.g., ZnBr₂, Sc(OTf)₃) at low temperatures could provide a viable pathway if thermal or reductive methods are unsuitable.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting N-t-butyl pyrazole deprotection.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) and a Scavenger
This protocol is a robust method for difficult-to-deprotect substrates where acid-sensitive groups are not present.
-
Materials:
-
N-t-butyl protected pyrazole (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger, 5.0 eq)
-
-
Procedure:
-
Dissolve the N-t-butyl protected pyrazole in DCM (approx. 0.1–0.2 M).
-
Add anisole (5.0 eq) to the solution and stir for 5 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) dropwise. Caution: Exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
The resulting crude product (as the TFA salt) can be used directly or subjected to a careful work-up (see Question 2).
-
Protocol 2: Chemoselective N-Boc Deprotection using NaBH₄
This protocol is ideal for substrates containing acid-labile functional groups.[11]
-
Materials:
-
N-Boc protected pyrazole (1.0 eq)
-
Ethanol (95% or absolute)
-
Sodium borohydride (NaBH₄, 1.5-3.0 eq)
-
3N HCl (for quenching)
-
-
Procedure:
-
Dissolve the N-Boc protected pyrazole in ethanol at room temperature.
-
Add NaBH₄ in portions over 10-15 minutes. Caution: Gas evolution (hydrogen).
-
Stir the reaction at room temperature for 4-48 hours. The reaction time can vary significantly depending on the substrate.[11] Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 3N HCl until gas evolution ceases and the pH is approximately 7.[2]
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected pyrazole.
-
References
-
One Functional Group, So Many Functions. Scientific Update. Available at: [Link]
-
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. Available at: [Link]
-
Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]
-
Developing deprotectase biocatalysts for synthesis. Faraday Discussions (RSC Publishing). Available at: [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
-
Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The University of Queensland eSpace. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. Available at: [Link]
-
A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. PubMed. Available at: [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Arkivoc. Available at: [Link]
-
Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. American Chemical Society. Available at: [Link]
-
Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. Available at: [Link]
-
Deprotection: The Concept of Orthogonal Sets. Available at: [Link]
-
Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. ResearchGate. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Optimizing Reaction Conditions for Aminopyrazole Synthesis
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Aminopyrazoles are a cornerstone scaffold in medicinal chemistry and materials science, making the optimization of their synthesis a critical task.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter in the lab.
Foundational Principles of Aminopyrazole Synthesis
The most robust and widely used method for synthesizing 3- and 5-aminopyrazoles is the condensation of a hydrazine (or its derivatives) with a 1,3-dielectrophilic compound, most commonly a β-ketonitrile.[2][3] The reaction mechanism involves two key steps:
-
Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine attacks the carbonyl carbon of the β-ketonitrile, eliminating water to form a hydrazone intermediate.[4][5]
-
Intramolecular Cyclization: The second nitrogen of the hydrazone then attacks the nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring.[2][4]
Understanding this pathway is crucial, as it governs the potential for side reactions, the formation of isomers, and provides a logical framework for troubleshooting.
Troubleshooting Guide
This section addresses common experimental issues in a direct Q&A format, providing both solutions and the scientific reasoning behind them.
Problem 1: My reaction yield is very low, or I have no product.
This is one of the most frequent challenges. A systematic approach is key to identifying the root cause.
Question: I've set up my reaction, but TLC/LC-MS analysis shows only starting material, even after several hours. What should I check first?
Answer:
Start by verifying the integrity of your starting materials, as this is a common point of failure.
-
Purity of Hydrazine: Hydrazine and its derivatives can degrade, especially if exposed to air and light.[5] Use a freshly opened bottle or purify stored hydrazine. Phenylhydrazine is particularly prone to oxidation, which can introduce colored impurities.[5] Using a more stable salt form, like phenylhydrazine hydrochloride, and running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.[5]
-
Purity of the β-Ketonitrile: Ensure your β-ketonitrile is pure and free from acidic or basic residues that might catalyze its hydrolysis, a common side reaction.[4]
-
Stoichiometry: Double-check your calculations. A slight excess (1.1-1.2 equivalents) of the hydrazine component is often used to ensure the complete consumption of the more valuable β-ketonitrile.[4]
Question: My starting materials are pure, but the reaction is still not proceeding. What reaction parameters should I adjust?
Answer:
If your reagents are not the issue, focus on the reaction conditions.
-
Temperature: Many aminopyrazole syntheses run well at room temperature or with gentle heating (e.g., reflux in ethanol).[4] If your system is sluggish, a moderate increase in temperature can significantly increase the reaction rate. However, be cautious, as excessive heat can lead to degradation.[4][5]
-
Solvent Choice: The solvent affects both reagent solubility and reaction kinetics.[6] Ethanol is a common and effective choice. However, for less reactive substrates, switching to a higher-boiling polar solvent like n-butanol or a dipolar aprotic solvent like DMF may be beneficial.[4][7]
-
Catalysis: Most syntheses of this type proceed without a catalyst. However, if cyclization is slow, a catalytic amount of a weak acid, such as acetic acid, can be added to promote the initial condensation and subsequent dehydration steps.[5][8] Conversely, some reactions benefit from a basic catalyst.[9]
Problem 2: I'm getting a mixture of regioisomers. How can I improve selectivity?
The formation of two different isomers (e.g., 3-aminopyrazole vs. 5-aminopyrazole) is a classic challenge when using a monosubstituted hydrazine. The outcome is a battle between kinetics and thermodynamics, influenced by steric and electronic factors.[4][8]
Question: My reaction with methylhydrazine is giving me a nearly 1:1 mixture of the two possible N-methyl aminopyrazole isomers. How can I favor one over the other?
Answer:
Controlling regioselectivity requires a nuanced approach that manipulates the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electrophilicity of the carbonyl vs. nitrile groups.
-
pH Control: The pH of the reaction can have a profound impact.
-
Acidic Conditions (Thermodynamic Control): Adding a catalytic amount of acetic acid in a non-polar solvent like toluene often favors the formation of the 5-aminopyrazole isomer.[4][8] This is because under acidic conditions, the reaction is more reversible, allowing it to settle into the most thermodynamically stable product.
-
Basic Conditions (Kinetic Control): Using a base like sodium ethoxide in ethanol at a lower temperature (e.g., 0°C) tends to favor the 3-aminopyrazole isomer.[4][8] These conditions promote a rapid, irreversible reaction at the most kinetically favorable site.[8]
-
-
Steric Hindrance: Increasing the steric bulk on either the hydrazine or the β-ketonitrile can effectively block one reaction pathway, leading to a single isomer.[4] If your synthetic route allows, choosing a bulkier starting material can be a powerful strategy for directing the outcome.
-
Solvent Effects: Aprotic dipolar solvents like DMF have been shown to improve regioselectivity in some cases, particularly when using aryl hydrazine hydrochlorides.[4]
| Condition | Likely Major Product | Rationale |
| Acetic Acid in Toluene (Reflux) | 5-Aminopyrazole Isomer | Thermodynamic Control |
| Sodium Ethoxide in Ethanol (0°C) | 3-Aminopyrazole Isomer | Kinetic Control |
| Bulky Substituents (R-group) | Sterically least hindered isomer | Steric Direction |
Problem 3: My crude product is highly impure with many side products.
Low yields are often accompanied by the formation of unwanted byproducts, complicating purification.
Question: My TLC plate shows my desired product, but also several other spots, including a persistent baseline material and some that are non-UV active. What could these be?
Answer:
Beyond regioisomers, several other side reactions can occur.
-
Incomplete Cyclization: The hydrazone intermediate may be stable and fail to cyclize completely.[8] This can sometimes be addressed by increasing the reaction temperature or time, or by adding an acid catalyst to promote the final cyclization step.
-
Hydrolysis of β-Ketonitrile: As mentioned, your starting material can hydrolyze, especially in the presence of strong acid or base.[4] Running the reaction under neutral conditions can prevent this.
-
Further Reactions of the Product: 5-Aminopyrazoles are themselves nucleophilic and can sometimes react further, especially under harsh conditions, to form fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.[8] If you suspect this, try running the reaction at a lower temperature or for a shorter duration.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my reaction?
A1: Thin Layer Chromatography (TLC) is the most common and convenient method.[5][6] Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with iodine can help visualize products if they are not UV-active.[6] For more precise monitoring, especially during optimization, LC-MS is invaluable.
Q2: Can I use microwave irradiation to speed up my reaction?
A2: Absolutely. Microwave-assisted synthesis is an excellent technique for this class of reactions. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by minimizing side reactions.[10] Typical conditions might involve heating in a sealed vessel at 120-140°C for 10-30 minutes.[8]
Q3: How do I best purify my final aminopyrazole product?
A3: The purification method depends on the physical properties of your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent (like ethanol or an ethanol/water mixture) is often the most effective way to obtain highly pure material.[8]
-
Column Chromatography: For oils or solid mixtures that are difficult to recrystallize, flash column chromatography on silica gel is the standard method.[6][8]
Experimental Workflow & Protocols
General Experimental Workflow Diagram
This diagram outlines the typical sequence of operations for a successful aminopyrazole synthesis.
Caption: Standard workflow for aminopyrazole synthesis.
Protocol: Synthesis of a 5-Amino-3-aryl-1H-pyrazole
This is a general guideline and must be optimized for specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aryl β-ketonitrile (1.0 equivalent) in anhydrous ethanol (to a concentration of approx. 0.2-0.5 M).
-
Hydrazine Addition: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. If using a substituted hydrazine, add it in a similar stoichiometric ratio.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C).
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 mixture of ethyl acetate/hexanes as the eluent). The reaction is often complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate out of the ethanol solution. If not, reduce the solvent volume under reduced pressure until a solid forms.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold hexanes, to remove impurities.[5] The product can be further purified by recrystallization from ethanol if necessary.
References
-
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
- BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
- BenchChem. (2025). minimizing side product formation in aminopyrazole synthesis. BenchChem Technical Support.
- BenchChem. (2025).
- Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
Anwar, H. F., El-Nassry, F., El-Moghazy, S. M., & El-Sayed, M.-S. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]
- BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
-
Ashok, D., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
PMC. (n.d.). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]
-
ACS Publications. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]
-
PMC. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. [Link]
-
PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]
-
PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
ResearchGate. (2011). (PDF) Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PubMed Central. [Link]
-
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Formation of 5-aminopyrazole 40 from β-ketonitrile 39. ResearchGate. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Logical Workflow: Troubleshooting Pyrazole Side Products
Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, scientists, and drug development professionals dealing with the persistent challenges of regioselectivity and side-product formation in pyrazole chemistry.
Unlike standard linear protocols, this guide is structured as a dynamic troubleshooting matrix. We will deconstruct the mechanistic causality behind regioisomeric mixtures and provide self-validating workflows to ensure your functionalization targets the exact nitrogen or carbon atom required.
Caption: Decision tree for troubleshooting pyrazole functionalization side products.
FAQ Section 1: Mastering N-Alkylation Regioselectivity (N1 vs N2)
Q: Why does my pyrazole N-alkylation consistently yield an inseparable mixture of N1 and N2 regioisomers? A: The core issue lies in the intrinsic electronic structure of the pyrazole ring. Pyrazoles contain two vicinal nitrogen atoms: an acidic pyrrole-like nitrogen (N1) and a basic, sp2-hybridized pyridine-like nitrogen (N2) [1[1]]. In solution, prototropic tautomerism causes rapid proton exchange between these nitrogens. When deprotonated by a base, the resulting pyrazolide anion delocalizes its negative charge across both nitrogen atoms. Without sufficient steric or electronic bias, the alkylating agent will attack both centers indiscriminately, leading to complex regioisomeric mixtures [2[2]].
Q: How can I thermodynamically or kinetically drive the reaction toward a single N-alkylated isomer? A: You must manipulate the transition state energy of the nucleophilic attack through solvent and base selection:
-
Solvent Causality: Protic solvents (like ethanol) hydrogen-bond with the pyrazolide anion, masking its nucleophilicity and leading to poor selectivity. Switching to polar aprotic solvents (DMF, DMSO) tightly solvates the metal cation while leaving the pyrazolide anion "naked" and highly reactive, which often favors attack at the less sterically hindered nitrogen [3[3]]. Furthermore, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity by creating highly structured microenvironments around the reactants [3[3]].
-
Base Causality: The choice of counterion dictates the tightness of the ion pair. For instance, using K₂CO₃ in DMSO is highly effective for regioselective N1-alkylation of 3-substituted pyrazoles. Conversely, for specific substrates like CF3-pyrazoles, switching to Sodium Hydride (NaH) prevents the formation of regioisomeric products entirely by altering the coordination state of the intermediate [2[2]].
Q: If direct alkylation fails to provide >90% regioselectivity, what is the most robust alternative? A: Implement a temporary protecting group strategy. Reacting the pyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis introduces a tetrahydropyranyl (THP) group at one nitrogen. This sterically blocks that position, directing all subsequent functionalization exclusively to the other nitrogen or specific carbon atoms. The THP group is stable to strong bases but can be cleanly removed later under mild acidic conditions [4[4]].
FAQ Section 2: C-H Functionalization & Avoiding Over-Halogenation
Q: During C-H halogenation, I am observing significant amounts of di-halogenated side products. How can I restrict this to mono-functionalization at C4? A: The C4 position of the pyrazole ring has the maximum electron density, making it the primary nucleophilic center for electrophilic aromatic substitution [1[1]]. However, once mono-halogenated, the ring remains sufficiently electron-rich to undergo a second substitution if the electrophile is present in excess. To avoid dibromination, you must strictly control stoichiometry and temperature. Limiting N-Bromosuccinimide (NBS) to exactly 1.5 equivalents and maintaining temperatures below 80°C ensures selective monobromination at C4. Pushing equivalents to 2.0 or prolonged heating directly causes the dibrominated side products [5[5]].
Q: How can I selectively functionalize the C3 or C5 positions when C4 is inherently more reactive? A: You must bypass standard electrophilic substitution by exploiting different mechanistic pathways:
-
For C5 Functionalization: The electronegative adjacent nitrogen makes the C5 proton relatively acidic. You can utilize transition-metal-catalyzed C-H activation (e.g., Pd-catalyzed direct arylation) combined with directing groups to selectively deprotonate and functionalize C5 [1[1]].
-
For C3 Functionalization: C3 has notoriously low inherent reactivity. A modern, highly selective workaround is to synthesize pyrazole N-oxides and react them with arynes under mild conditions. This method achieves regioselective C3-hydroxyarylation without requiring the C4 or C5 positions to be pre-functionalized or protected [6[6]].
Quantitative Data Summaries
Table 1: Impact of Reaction Parameters on N-Alkylation Regioselectivity
| Parameter | Condition | Target Regioisomer | Typical Selectivity / Outcome |
|---|---|---|---|
| Solvent | Ethanol (Polar Protic) | Mixed | Poor selectivity; inseparable N1/N2 mixtures |
| Solvent | DMF / DMSO (Polar Aprotic) | N1 | High selectivity; favors less sterically hindered N |
| Solvent | HFIP / TFE (Fluorinated) | N1 | >90% Regioselectivity via microenvironment structuring |
| Base | K₂CO₃ in DMSO | N1 | 70–85% Yield for 3-substituted pyrazoles |
| Base | NaH | N1 (CF3-pyrazoles) | Prevents regioisomeric mixtures entirely |
Table 2: Chemoselectivity and Directing Groups in C-H Functionalization
| Position | Inherent Reactivity | Directing Strategy | Selectivity / Yield |
|---|---|---|---|
| C4 | High (Nucleophilic) | Unprotected | <50% (Prone to mixtures/over-reaction) |
| C4 | High (Nucleophilic) | N-Boc protection | >95% C4 selectivity (Steric/electronic shielding) |
| C5 | Moderate (Electrophilic) | Pd-Catalyzed C-H Activation | ~85:7:8 ratio (C5 : C4 : di-functionalized) |
| C3 | Low | Pyrazole N-oxides + Arynes | 58–89% Yield (Regiopure C3-hydroxyarylation) |
Self-Validating Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 3-Substituted Pyrazoles
Causality Focus: Utilizing a polar aprotic solvent to leave the pyrazolide anion highly reactive, while using a mild base to prevent over-deprotonation.
-
Preparation: Dissolve the 3-substituted pyrazole (1.0 eq) in anhydrous DMSO (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 30 minutes. Mechanism: K₂CO₃ deprotonates the pyrazole, while DMSO tightly solvates the K+ ions, maximizing the nucleophilicity of the pyrazolide anion.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise over 10 minutes. Mechanism: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of di-alkylation side reactions.
-
Reaction: Stir at room temperature to 80°C (substrate dependent) for 4–24 hours.
-
Self-Validation Check (Workup & Analysis): Pour the mixture into distilled water and extract with Ethyl Acetate (EtOAc). Validation: DMSO and inorganic salts will partition entirely into the aqueous layer. Spot the organic layer on a TLC plate; you should observe a single, distinct major spot. If two closely eluting spots appear, regioselectivity has failed, indicating the need to switch the base to NaH or the solvent to HFIP.
Protocol 2: Selective C4-Monobromination Avoiding Dibromination
Causality Focus: Using an N-Boc directing group to sterically shield adjacent positions and strictly controlling electrophile equivalents to prevent over-halogenation.
-
Preparation: Dissolve N-Boc protected pyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN). Mechanism: The Boc group directs electrophilic substitution exclusively to the C4 position due to steric hindrance at the nitrogens and electronic modulation of the ring.
-
Electrophile Addition: Add exactly 1.5 eq of N-Bromosuccinimide (NBS). Mechanism: 1.5 eq provides sufficient thermodynamic driving force for complete monobromination but remains below the critical threshold (≥2.0 eq) that triggers dibromination.
-
Activation: Apply microwave irradiation at 80°C for exactly 2 hours.
-
Self-Validation Check (Monitoring): At the 1.5-hour mark, pull an aliquot for LC-MS analysis. Validation: Look for the [M+H] peak of the monobrominated product. If an [M+H+78] peak appears, dibromination is occurring. This signals that either the temperature exceeded 80°C or the NBS was not accurately weighed. Quench immediately with aqueous sodium thiosulfate if the di-bromo mass is detected.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHvwaqklflwEFzgHS9LONZLHVAZyNdrBiomoTDfwf4wfKntnCvZW_3ilWdD9b1x3kOvEugKcExcFiHalWn9nySlAG1mT116s1a-sj0Ju0TQ5Gcm9W_-nz516tG5UmTZ16c4pR-FZiij93zOjr5]
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFosbhBm6EWl6gEFdubsHJuhfxJ30MxRgqdRPwbnI09fYqUTE1SsD36mO-QDGl9tUDzd17P_v7v0yEsNHhxm85ybUOtiFv6wobI2IMvGdAYJ13-NDI6bBbv6hJunOkbplfrQwNKgSuvKiL8KU14XSxqTw6412HIqdmYKdAFSuGMdtM9ol5p6WceKumUo0adG0zj3FvNK6l4azPL]
- Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLCoUVwTCqQopy6C5CEVfCDBbOn8BhyOgYcEy5eN-jZ5pTkh8eolNudA_oohtxdvPWlXlKhBp8UjNh02yeMVVWbQe8uh_L78dSD7P11axZylsQVJfhAyJiDd57tTWBVnSBaeZaiOUGriz8vA==]
- Buy tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1EjZIAnzzSJ1xRZwRaMVplwnU8LV15x6Z0OBMj6MloyMqsjS4bBN9V_bRasMr0WOSbrfmsi0QouHrOwFYcNCrNJScgY7EXSChD2yrF1zrziFTh-v1BBdVTpnAUO-XVnIedlLksQLvDQ==]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_an3On0PTqhfXbSLlEwezH5oHu0_NpQl85JXao5gRWryxIidsT3pIRUZK35vbIycsl_0L_sqoCGQBiV15LP1b-0ZI93Rq0WejoHfSY_uo_Bbdrod8vk9JgWFj4XlLIn9NhNE8LA==]
- 1-(2-Tetrahydropyranyl)-1H-pyrazole. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnaA9wmT5OHWTobfYXCZZJEO8um0u19KDJV49EwBreUlsp609VaW_YVCQAZG-zIyLnKOjM_wep0fASYRB_3qhUCxyQwyBYJC4BOBUcOjW8_iOoD4zyxsHcGiFQlWOVZZm0GbmYSA==]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(2-Tetrahydropyranyl)-1H-pyrazole | 449758-17-2 | Benchchem [benchchem.com]
- 5. evitachem.com [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-Heterocyclic Amines
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult purification of N-heterocyclic amines (e.g., pyridines, imidazoles, piperidines, and pyrimidines).
Core Diagnostics: The Causality of Amine Tailing
When purifying basic N-heterocyclic amines via standard normal-phase flash chromatography, researchers frequently encounter severe peak tailing, irreversible adsorption, and co-elution.
The Root Cause: Bare silica gel possesses a weakly acidic surface due to residual free silanol groups, which typically have a pKa of ~4.5–5.0[1]. When basic amines (pKa > 7) pass through the column, they undergo two distinct and competing interactions:
-
Standard Partitioning: Interaction with the mobile phase based strictly on the compound's lipophilicity.
-
Ion-Exchange & Hydrogen Bonding: Strong electrostatic interactions between the positively charged basic amine and the negatively charged acidic silanols[2][3].
This dual-retention mechanism causes the compound to "drag" through the stationary phase, resulting in severe peak streaking and poor fraction resolution[3].
Decision Workflow
Caption: Workflow for N-heterocyclic amine purification comparing standard silica to alternative media.
Troubleshooting & FAQs
Q1: My amine is streaking across multiple fractions on a standard silica column. How can I fix this immediately? A: You must suppress the ionization of the basic compound and mask the acidic silanols[2]. Add a volatile basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase (typically 1–5% v/v)[1]. Mechanistic Insight: The modifier acts as a sacrificial base. It competitively binds to the acidic silanol sites on the silica, "masking" them from your target amine[4]. This forces your target compound to partition purely based on its lipophilicity, sharpening the peak and improving recovery[1].
Q2: I added TEA, but now I cannot remove it from my purified product. What are my alternatives? A: Removing modifiers often requires extensive high-vacuum exposure or aqueous workups, which can degrade sensitive compounds[4]. If this is a bottleneck, switch your stationary phase to eliminate the need for modifiers entirely:
-
Amine-Functionalized Silica: The silica surface is end-capped with a carbon tether containing a primary amine functionality. This creates a basic surface that repels basic heterocycles, preventing tailing[3].
-
Basic/Neutral Alumina: Alumina is a partially dehydrated aluminum oxide matrix that completely lacks acidic silanols, providing an excellent environment for high pKa compounds without modifiers[4].
Q3: Can I use Reversed-Phase (C18) flash chromatography for highly polar primary amines? A: Yes. C18 reversed-phase media is highly effective for polar amines that crash out or streak on normal phase[5]. However, you must maintain the mobile phase at an alkaline pH (e.g., Water/Acetonitrile with 0.1% TEA). At a high pH, the amine remains in its neutral, free-base form, making it more lipophilic and ensuring proper retention on the hydrophobic C18 chains[1].
Q4: Is there a way to quickly isolate my basic amine from a crude mixture containing neutral impurities without running a full gradient? A: Yes, utilize a Strong Cation Exchange (SCX) column. SCX media consists of silica-bound tosic acid. The strong acidity induces the full retention of any basic compounds, while neutral and acidic impurities wash straight through[6]. You can then release your purified amine using a methanolic ammonia solution in a "catch-and-release" methodology[6].
Quantitative Data: Stationary Phase Selection Guide
| Stationary Phase | Surface Chemistry | Modifier Required? | Recommended Solvent System | Best Application Use-Case |
| Bare Silica | Acidic (Silanols) | Yes (1-5% TEA/NH₄OH) | DCM / MeOH / NH₄OH | Routine purification of weakly basic heterocycles. |
| Amine-Functionalized | Basic (Primary Amine) | No | Hexane / EtOAc | High pKa heterocycles; avoids post-run modifier removal[3]. |
| Basic Alumina | Basic (Aluminum Oxides) | No | Hexane / EtOAc or DCM | Acid-sensitive compounds and strong bases[4]. |
| C18 Reversed-Phase | Hydrophobic (Alkyl) | Yes (High pH buffer) | H₂O / Acetonitrile | Highly polar primary amines that streak on normal phase[5]. |
| SCX (Cation Exchange) | Strongly Acidic (Tosic) | No (Requires Release) | Wash: DCM. Release: NH₃/MeOH | Rapid "catch-and-release" isolation of basic compounds[6]. |
Validated Experimental Protocols
Protocol 1: Normal Phase Silica with Basic Modifier (TEA)
Self-validating mechanism: The presence of TEA ensures the analyte spot remains tight on TLC before committing to the column, physically proving the silanols are masked.
-
Solvent Preparation: Prepare a mobile phase system (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA)[1].
-
TLC Validation: Develop a TLC plate using the modified solvent. Ensure the target amine has an Rf of ~0.2–0.3 and exhibits a tight, round spot without streaking[1].
-
Column Equilibration: Wet-pack or equilibrate a standard bare silica column with 3–5 column volumes (CV) of the TEA-modified low-polarity solvent.
-
Loading & Elution: Load the crude mixture and run the gradient.
-
Post-Purification: Combine pure fractions. Evaporate under reduced pressure, followed by co-evaporation with toluene to azeotropically remove residual TEA[1].
Protocol 2: Modifier-Free Purification via Amine-Functionalized Silica
Self-validating mechanism: The chemically bonded amine surface inherently prevents silanol interaction, guaranteeing that no post-run base extraction will be necessary.
-
System Setup: Install an amine-functionalized flash column (e.g., RediSep Amine) onto the automated flash system[3].
-
Solvent Selection: Prime the system with a standard normal-phase solvent system (e.g., Hexane/Ethyl Acetate). Do not add TEA or NH₄OH[3].
-
Equilibration: Equilibrate the column with 3 CV of 100% Hexane.
-
Elution: Run a linear gradient from 0% to 100% Ethyl Acetate over 10–15 CV.
-
Recovery: Pool the fractions containing the target heterocycle and evaporate. The resulting product is free of volatile base contaminants[3].
Protocol 3: "Catch-and-Release" Clean-up using SCX Columns
Self-validating mechanism: The highly acidic tosic acid media strictly binds only basic moieties, ensuring absolute orthogonal separation from neutral/acidic byproducts.
-
Catch Phase: Dissolve the crude reaction mixture in a non-polar solvent (e.g., DCM) and load it onto the SCX column.
-
Wash Phase: Wash the column with 3–5 CV of DCM or Methanol. Neutral and acidic impurities will elute during this step[6].
-
Release Phase: Switch the mobile phase to 2M Ammonia in Methanol. The strong base deprotonates the retained amine, releasing it from the tosic acid media[6].
-
Collection: Collect the methanolic ammonia fractions and concentrate under vacuum to yield the isolated free-base amine.
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives
Welcome to the Technical Support Center for formulation scientists and drug development professionals. Pyrazole derivatives, such as the widely studied COX-2 inhibitor celecoxib, frequently exhibit poor aqueous solubility (BCS Class II). This limitation severely hinders their bioavailability, dissolution rate, and downstream therapeutic efficacy.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will explore the thermodynamic and kinetic causalities behind poor pyrazole solubility and provide field-proven, self-validating methodologies to overcome these barriers.
Diagnostic Workflow for Solubility Enhancement
Before selecting a formulation strategy, it is critical to diagnose the physicochemical properties of your specific pyrazole derivative. The flowchart below outlines the decision-making process based on molecular characteristics.
Caption: Diagnostic decision tree for selecting an appropriate solubility enhancement strategy.
Frequently Asked Questions (FAQs): Formulation Strategies
Q1: Why do pyrazole derivatives like celecoxib exhibit such poor aqueous solubility?
A1: The poor solubility of pyrazole derivatives is fundamentally driven by high crystal lattice energy and lipophilicity. The pyrazole ring's aromaticity and its capacity for strong intermolecular interactions (such as hydrogen bonding and π−π stacking) create a highly stable solid state[1][2]. Consequently, a high amount of thermodynamic energy is required for water molecules to break the crystal lattice. For instance, celecoxib has an aqueous solubility of merely ~4–7 µg/mL at room temperature[3].
Q2: How does Cyclodextrin (CD) complexation improve the dissolution of pyrazoles?
A2: Cyclodextrins, such as β -cyclodextrin ( β -CD) and hydroxypropyl- β -cyclodextrin (HP- β -CD), possess a hydrophilic exterior and a hydrophobic cavity. When a pyrazole derivative is complexed with a CD, the lipophilic portion of the drug is encapsulated within this cavity. This molecular-level entrapment shields the hydrophobic pyrazole from water, significantly reducing surface tension and enhancing wettability[4][5]. Phase solubility studies typically reveal an AL -type linear relationship, indicating the formation of 1:1 or 1:2 stoichiometric inclusion complexes[4][5].
Q3: Why should I choose an Amorphous Solid Dispersion (ASD) over a physical mixture?
A3: Physical mixtures retain the drug's crystalline lattice, meaning the thermodynamic barrier to dissolution remains high. In contrast, formulating an ASD via spray drying or lyophilization forces the pyrazole derivative into an amorphous (non-crystalline) state within a hydrophilic polymer matrix (e.g., Pluronic F127, PVP, or HPMC)[3][6]. The amorphous state has higher internal energy and specific volume, which bypasses the lattice energy barrier. Studies show that spray-dried celecoxib microspheres with Pluronic F127 can achieve a 5-fold increase in solubility and up to 98% drug release within 30 minutes, vastly outperforming physical mixtures[6].
Q4: How do I analytically confirm the formation of an inclusion complex or an ASD?
A4: A self-validating analytical approach requires orthogonal techniques:
-
Differential Scanning Calorimetry (DSC): Look for the disappearance or significant broadening/shifting of the sharp endothermic melting peak of the pure crystalline pyrazole. This confirms amorphization or complete inclusion[4][6].
-
Powder X-Ray Diffraction (PXRD): The transition from sharp, distinct diffraction peaks (crystalline) to a broad "halo" pattern confirms the amorphous nature of the complex or dispersion[5][6].
-
Scanning Electron Microscopy (SEM): Useful for observing the morphological transition from distinct drug crystals to uniform, amorphous aggregates[4][7].
Quantitative Comparison of Enhancement Techniques
To provide a clear benchmark, the following table summarizes the comparative efficacy of different formulation strategies applied to celecoxib, a model poorly soluble pyrazole derivative.
| Formulation Strategy | Carrier / Excipient | Preparation Method | Solubility / Dissolution Enhancement | Reference |
| Pure Drug (Baseline) | None | N/A | ~4–7 µg/mL (Highly crystalline) | [3] |
| Inclusion Complex | β -Cyclodextrin (1:3 ratio) | Kneading / Freeze-Drying | ~20-fold increase in dissolution rate | [8] |
| Solid Dispersion | Pluronic F127 (1:5 ratio) | Spray Drying | 5-fold increase in solubility; 98% release in 30 min | [6] |
| Lyophilized Dispersion | HP- β -CD (1:1 ratio) | Lyophilization | 78.5% release in 3 hours (First-order kinetics) | [3] |
| Nanoemulsion | Oil/Surfactant/Cosurfactant | High-shear homogenization | Up to 228.24 mg/mL in specific formulations | [9] |
Experimental Protocols
Protocol A: Phase Solubility Analysis (Shake-Flask Method)
Before scaling up a cyclodextrin complex, you must determine the stability constant ( Kc ) and stoichiometric ratio. This protocol is a self-validating system: equilibrium is confirmed when sequential time-point samplings yield identical HPLC assay concentrations.
Caption: Experimental workflow for determining phase solubility via the Shake-Flask Method.
Step-by-Step Methodology:
-
Preparation: Transfer an excess amount of the pyrazole derivative (e.g., 50 mg of celecoxib) into a series of 10 mL glass vials[2].
-
Ligand Addition: Add 5 mL of distilled water or phosphate buffer (pH 7.4) containing increasing concentrations of β -CD (e.g., 0, 2, 4, 6, 8, 10 mM) to each vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaking water bath at 37 ± 0.5 °C. Agitate continuously for 48 hours to ensure thermodynamic equilibrium is reached[2].
-
Phase Separation: Remove the vials and centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved solid[2]. Carefully filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Quantification: Dilute the filtrate appropriately and analyze the drug concentration using a validated HPLC method (e.g., UV detection at 250 nm for celecoxib)[9].
-
Data Analysis: Plot the molar concentration of the dissolved drug against the molar concentration of β -CD. An AL -type profile (linear increase) indicates a 1:1 complex[5].
Protocol B: Preparation of Pyrazole/ β -CD Inclusion Complex via Freeze-Drying
Freeze-drying (lyophilization) is highly recommended over physical mixing or kneading as it yields a porous, amorphous matrix with superior wettability[4][5].
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the required molar amount of β -CD in distilled water. Separately, dissolve the pyrazole derivative in a minimal volume of a volatile, water-miscible organic solvent (e.g., methanol or ethanol).
-
Mixing: Slowly add the organic drug solution dropwise into the aqueous β -CD solution under continuous magnetic stirring. Maintain stirring for 4 to 24 hours at room temperature to allow the inclusion complex to form.
-
Solvent Evaporation: If a large volume of organic solvent was used, gently evaporate it under reduced pressure using a rotary evaporator until only the aqueous phase remains.
-
Freezing: Transfer the clear or slightly opalescent aqueous solution to lyophilization flasks. Pre-freeze the samples in an ultra-low temperature freezer at -80 °C for 12 hours.
-
Lyophilization: Attach the flasks to a freeze-dryer. Sublimate the ice under a high vacuum (e.g., < 0.1 mbar) at a condenser temperature of -50 °C to -80 °C for 48 hours[3][4].
-
Collection & Storage: Collect the resulting light, fluffy powder. Store in a desiccator over silica gel to prevent moisture absorption, which could trigger recrystallization.
References
-
Preparation, Characterization and Antiinflammatory Activity of Celecoxib- β -Cyclodextrin Inclusion Complexes. Asian Journal of Chemistry.[Link]
-
β -cyclodextrin complexes of celecoxib: Molecular-modeling, characterization, and dissolution studies. AAPS PharmSciTech (NIH).[Link]
-
Complexation of celecoxib with beta-cyclodextrin: characterization of the interaction in solution and in solid state. Journal of Pharmaceutical Sciences (PubMed).[Link]
-
Nanoemulsion: A promising tool for solubility and dissolution enhancement of celecoxib. Drug Development and Industrial Pharmacy (Taylor & Francis).[Link]
-
Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches. Scientific Reports (NIH).[Link]
-
PREPARATION, CHARACTERIZATON AND DISSOLUTION KINETICS OF CELECOXIB : β AND HP β -CYCLODEXTRIN COMPLEXES. Trade Science Inc Journals.[Link]
-
Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Complexation of celecoxib with beta-cyclodextrin: characterization of the interaction in solution and in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their pyrazole synthesis from laboratory scale to pilot or production scale. Pyrazole scaffolds are crucial components in numerous pharmaceuticals and agrochemicals, making their efficient, safe, and scalable synthesis a critical challenge.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your scale-up campaigns.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing substituted pyrazoles?
The most widely adopted method for the large-scale synthesis of pyrazoles is the Knorr pyrazole synthesis, or variations thereof.[4][5][6] This is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[3][4][7] The reaction is robust, versatile, and typically proceeds with high yields, making it amenable to scale-up.[5]
Q2: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
Controlling regioselectivity is a critical challenge when using unsymmetrical starting materials, as two different regioisomers can form.[8][9] The outcome is influenced by a combination of steric and electronic factors, as well as reaction conditions.[8][9]
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[4][9]
-
Steric Hindrance: Bulky substituents on the dicarbonyl compound can direct the hydrazine to the less sterically hindered carbonyl group.[8]
-
Reaction Conditions: pH, solvent, and temperature can dramatically influence the regiochemical outcome.[9] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can significantly increase regioselectivity in some cases.[9][10]
Q3: What are the primary safety concerns when scaling up reactions involving hydrazine?
Hydrazine and its derivatives are toxic and potentially carcinogenic, requiring careful handling, especially at scale.[4][11][12]
-
Toxicity: Hydrazine is toxic via inhalation, ingestion, and skin absorption. The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[11] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) is mandatory.[11][13]
-
Flammability and Reactivity: Hydrazine vapors are flammable over a wide range of concentrations in air.[14] It is a powerful reducing agent and can react violently with oxidizing agents.[14] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially at elevated temperatures.[15]
Q4: My large-scale reaction has stalled and is not going to completion. What should I investigate first?
When a reaction stalls at scale, the issue often relates to mass and heat transfer limitations that weren't apparent at the lab scale.
-
Check Reagent Quality and Stoichiometry: Ensure the purity of your starting materials. Hydrazine, in particular, can degrade over time.[16] Using a slight excess of hydrazine (1.1-1.2 equivalents) can sometimes help drive the reaction to completion.[16]
-
Evaluate Mixing Efficiency: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor's agitation is sufficient for the viscosity and volume of your reaction mixture.
-
Monitor Temperature Control: Large reaction volumes have a much lower surface-area-to-volume ratio, making heat transfer less efficient. Ensure your heating/cooling system can maintain the desired reaction temperature throughout the batch.
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of pyrazole synthesis.
Problem 1: Low Yield or Incomplete Conversion
A drop in yield upon scaling up is a frequent and frustrating issue. The root cause can often be traced back to physical parameters that change with scale.
Possible Causes & Solutions:
| Possible Cause | Underlying Rationale | Suggested Solutions & Protocols |
| Poor Reagent Quality | Impurities in starting materials can inhibit the reaction or lead to side products. Hydrazine is susceptible to oxidation.[15] | Solution: Use fresh or recently purified reagents. If using hydrazine hydrate, ensure its concentration is verified. For solid 1,3-dicarbonyls, consider recrystallization prior to use. |
| Inefficient Mixing | At scale, diffusion is no longer sufficient for homogenization. Poor mixing leads to non-uniform reaction conditions. | Solution: Increase the agitation speed or consider a different impeller design (e.g., anchor vs. turbine) suited for your reaction's viscosity. For highly exothermic reactions, controlled, subsurface addition of the limiting reagent can improve local concentration control. |
| Suboptimal Temperature | The reaction may not have sufficient energy to overcome the activation barrier, or side reactions may be favored at the current temperature. | Protocol: Perform small-scale optimization studies to determine the ideal temperature profile. At a larger scale, ensure temperature probes are placed to accurately reflect the bulk internal temperature, not just the reactor wall. |
| Premature Product Precipitation | If the product is insoluble in the reaction solvent, it can precipitate out and coat the unreacted starting materials, preventing further reaction. | Solution: Consider a co-solvent system to maintain product solubility throughout the reaction. Alternatively, running the reaction at a higher temperature (if thermally stable) may keep the product in solution. |
Diagnostic Workflow for Low Yield
Caption: Diagnostic workflow for troubleshooting low yield issues.
Problem 2: Poor Regioselectivity at Scale
Maintaining the regioselectivity observed in the lab is crucial for ensuring the final product's purity and biological activity.[8]
Possible Causes & Solutions:
-
Cause: Kinetic vs. Thermodynamic Control Shift
-
Rationale: At lab scale, rapid heating and cooling might favor the kinetically formed product. At a larger scale, longer reaction times and slower heat transfer can allow the reaction to equilibrate to the more stable, thermodynamically favored regioisomer.
-
Solution: Carefully control the rate of reagent addition and the temperature. A semi-batch process, where one reagent is added slowly to the other at a controlled temperature, can often maintain kinetic control.
-
-
Cause: Solvent Effects
-
Rationale: The solvent can influence the reaction pathway through specific hydrogen-bonding interactions.[9] This effect can be more pronounced at scale.
-
Solution: As demonstrated in literature, switching to fluorinated alcohols like TFE or hexafluoroisopropanol (HFIP) can dramatically improve regioselectivity for certain substrates by stabilizing key intermediates.[9][10]
-
Protocol for Improving Regioselectivity with Fluorinated Solvents [9]
-
Solvent Selection: In a fume hood, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2 M.
-
Reagent Addition: At room temperature, add the substituted hydrazine (1.1 equivalents) dropwise to the stirring solution.
-
Reaction Monitoring: Monitor the reaction to completion using TLC or LC-MS.
-
Work-up: Upon completion, remove the TFE under reduced pressure. The crude product can then be purified. This method often provides a significantly higher ratio of the desired regioisomer compared to reactions in standard solvents like ethanol.[10]
Problem 3: Difficult Purification and Isolation
Purification methods that are feasible in the lab, like column chromatography, often become impractical and costly at an industrial scale.
Possible Causes & Solutions:
| Problem | Underlying Cause | Scale-Up Solution |
| Oily Product | The product's melting point is below room temperature, or it is contaminated with residual solvent or low-melting impurities. | Crystallization as an Acid Addition Salt: Many pyrazoles are basic and can be precipitated as crystalline salts (e.g., hydrochloride, sulfate).[17][18] This is a highly effective method for both purification and handling. |
| Persistent Impurities | Impurities have similar solubility profiles to the desired product, making simple recrystallization ineffective. | Reactive Extraction: If the pyrazole has a basic nitrogen atom, an acid-base workup can be used. Dissolve the crude material in an organic solvent and wash with an aqueous acid to extract the pyrazole into the aqueous layer. The impurities remain in the organic layer. The aqueous layer can then be basified and the pure pyrazole re-extracted. |
| Low Recrystallization Yield | The product has high solubility in the chosen solvent even at low temperatures. | Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the product begins to precipitate. This often yields highly pure crystals. |
General Protocol for Purification via Salt Crystallization [17]
-
Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent such as isopropanol or acetone.
-
Acid Addition: Slowly add at least one equivalent of a mineral acid (e.g., concentrated HCl or H₂SO₄) or an organic acid. The acid addition salt will often begin to precipitate immediately.
-
Crystallization: Stir the slurry, optionally cooling it to maximize precipitation.
-
Isolation: Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum. The pure freebase pyrazole can be regenerated by neutralizing the salt with a base.
Problem 4: Managing Exotherms and Ensuring Safety
The condensation reaction to form pyrazoles is often exothermic. At scale, this heat generation can become a serious safety hazard if not properly managed, potentially leading to a runaway reaction.
Workflow for Thermal Hazard Assessment and Control
Caption: Workflow for assessing and mitigating thermal risks during scale-up.
-
Semi-Batch Reactors: Instead of mixing all reagents at once (batch), a semi-batch approach involves adding one reagent slowly over time. This allows the reactor's cooling system to remove the heat as it is generated, preventing a dangerous temperature spike.
-
Continuous Flow Chemistry: For highly exothermic or hazardous processes, continuous flow synthesis offers the safest approach.[19][20] The small internal volume of the reactor minimizes the amount of energetic material present at any given time, and the extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal.[19] This technology provides superior control and safety for scaling up challenging reactions.[20]
References
-
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-pyrazole, Disperazol. Published June 19, 2024. Available from: [Link]
-
ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Published April 10, 2008. Available from: [Link]
-
PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Published September 5, 2013. Available from: [Link]
-
DTIC. Safety and Handling of Hydrazine. Available from: [Link]
-
EAST Chem. Hydrazine Hydrate: Key Insights, Common Issues. Published October 3, 2025. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available from: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Available from: [Link]
-
Slideshare. Unit 4 Pyrazole. Available from: [Link]
-
IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Published November 23, 2022. Available from: [Link]
-
RSC Publishing. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Published March 13, 2019. Available from: [Link]
-
ResearchGate. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Published March 14, 2019. Available from: [Link]
-
ACS Publications. Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Published May 9, 2025. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. name-reaction.com [name-reaction.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 14. arxada.com [arxada.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
troubleshooting aminopyrazole condensation reactions
Welcome to the Aminopyrazole Condensation Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, chemists, and drug development professionals troubleshoot the most notorious challenges in aminopyrazole synthesis and annulation.
Aminopyrazole scaffolds are critical pharmacophores, yet their synthesis is frequently plagued by poor regioselectivity, stalled intermediates, and unpredictable yields. This guide breaks down the mechanistic causality behind these issues and provides self-validating protocols to ensure reproducible success.
Part 1: Diagnostic Workflows & Mechanistic Pathways
To effectively troubleshoot a failing reaction, you must first identify whether the bottleneck is occurring during the initial pyrazole ring formation or during a subsequent annulation step (e.g., forming a fused pyrazolo[1,5-a]pyrimidine).
Workflow for troubleshooting aminopyrazole condensation and annulation reactions.
Mechanistic pathway of Michael equilibration controlling aminopyrazole regioselectivity.
Part 2: Frequently Asked Questions & Troubleshooting Guide
Q1: When reacting a monosubstituted hydrazine with an α,β-unsaturated nitrile, I get an inseparable mixture of 3-aminopyrazole and 5-aminopyrazole. How can I control the regioselectivity? A1: This is a classic issue of competing nucleophilic attacks by the substituted and unsubstituted nitrogens of the hydrazine. The causality lies in the reversibility of the initial Michael addition[1].
-
To isolate the 3-aminopyrazole (Kinetic Control): The substituted nitrogen is typically more nucleophilic due to inductive effects and attacks faster. By running the reaction at 0 °C with a strong base (e.g., NaOEt in EtOH), you trap this kinetic adduct before it can equilibrate, forcing rapid, irreversible cyclization to the 3-isomer[2].
-
To isolate the 5-aminopyrazole (Thermodynamic Control): Under acidic conditions (e.g., AcOH in toluene at reflux), the initial Michael addition becomes highly reversible. The system dynamically equilibrates to the more thermodynamically stable adduct (where the unsubstituted nitrogen has attacked), which then cyclizes to the 5-aminopyrazole[1].
Q2: I am attempting to synthesize a pyrazolo[1,5-a]pyrimidine by condensing a 5-aminopyrazole with a 1,3-dicarbonyl compound, but my reaction stalls at an uncyclized Schiff base intermediate. What is the mechanistic barrier? A2: The annulation is a two-step process. The first step—formation of a Schiff base (enamine/hydrazone) via the attack of the highly nucleophilic exocyclic -NH₂ group on the most accessible carbonyl—is usually rapid. The stall occurs during the second step: intramolecular cyclization involving the endocyclic N1 attacking the remaining carbonyl[3]. If the intermediate adopts a stable hydrogen-bonded E-conformation, or if the second carbonyl lacks sufficient electrophilicity, cyclization fails.
-
Solution: Switch from neutral reflux to acidic conditions (e.g., glacial acetic acid) to protonate the remaining carbonyl, increasing its electrophilicity[3]. If steric hindrance is the primary barrier, utilize microwave irradiation (120–150 °C) to provide the activation energy necessary to force the Z-conformation required for ring closure[4].
Q3: How do I definitively confirm whether I have synthesized the 3-isomer or the 5-isomer? A3: Standard ¹H NMR is often ambiguous for differentiating 3- vs. 5-aminopyrazoles because the pyrazole C4-H proton shifts can overlap depending on solvent and concentration. You must use 2D NMR, specifically ¹H-¹⁵N HMBC. The 5-aminopyrazole isomer will exhibit a distinct three-bond scalar coupling ( 3JN,H ) between the N-substituent protons and the endocyclic nitrogen adjacent to the carbon bearing the amino group. If NMR is inconclusive, single-crystal X-ray diffraction remains the absolute gold standard for structural verification[2].
Part 3: Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters required to dictate the chemo- and regioselectivity of aminopyrazole condensations.
| Target Isomer | Reagents | Catalyst / Base | Solvent | Temperature | Control Mechanism | Typical Yield |
| 3-Aminopyrazole | Hydrazine + Alkoxyacrylonitrile | NaOEt (1.0 eq) | Anhydrous EtOH | 0 °C | Kinetic | 80–85% |
| 5-Aminopyrazole | Hydrazine + Alkoxyacrylonitrile | Glacial AcOH (0.1 eq) | Toluene | 110 °C (Reflux) | Thermodynamic | 85–95% |
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole + 1,3-Diketone | Glacial AcOH (Solvent) | AcOH | 150 °C (Microwave) | Thermodynamic | 75–90% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
Objective: Regioselective synthesis of 1-substituted-5-aminopyrazoles from monosubstituted hydrazines and β -ketonitriles by exploiting dynamic Michael equilibration[1].
-
Reaction Setup: Dissolve the β -ketonitrile (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a reflux condenser. Add the substituted arylhydrazine (1.1 eq) and glacial acetic acid (0.1 eq)[2].
-
Thermal Activation: Heat the mixture to a vigorous reflux (approx. 110 °C).
-
Self-Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). At t=30 min , a transient intermediate spot (the uncyclized hydrazone) should be distinctly visible. By t=120 min , this spot must fully convert to a lower Rf spot corresponding to the highly polar 5-aminopyrazole[2]. If the intermediate persists beyond 2 hours, the equilibration is stalled; add an additional 0.05 eq of AcOH to re-initiate catalysis.
-
Isolation: Cool the reaction to room temperature, quench carefully with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Annulation to Pyrazolo[1,5-a]pyrimidines
Objective: Overcome steric hindrance and stalled Schiff base intermediates during the condensation of 5-aminopyrazoles with 1,3-dicarbonyls[4].
-
Preparation: In a heavy-walled microwave-safe vial, combine the 5-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound (1.05 eq). Suspend the reagents in glacial acetic acid (0.5 M)[4].
-
Microwave Irradiation: Seal the vial with a crimp cap and heat in a dedicated microwave reactor at 150 °C for 15 minutes[3]. Causality: Microwave irradiation provides rapid, uniform volumetric heating that overcomes the high activation energy required for the fused bicyclic transition state.
-
Self-Validation Checkpoint (LC-MS): Analyze an aliquot of the crude mixture via LC-MS. The mass of the uncyclized Schiff base ( [M+H]+=Product Mass+18 Da ) should be completely absent, confirming that full dehydration and ring closure have occurred[3].
-
Purification: Pour the hot reaction mixture directly into crushed ice water to induce rapid precipitation. Filter the resulting solid, wash with cold ethanol, and dry under high vacuum to yield the pure pyrazolo[1,5-a]pyrimidine[4].
Part 5: References
-
Title: A Michael Equilibration Model To Control Site Selectivity in the Condensation toward Aminopyrazoles | Organic Letters - ACS Publications Source: acs.org URL: 1
-
Title: Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 3
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC Source: nih.gov URL: 4
-
Title: minimizing side product formation in aminopyrazole synthesis - Benchchem Source: benchchem.com URL: 2
Sources
Technical Support Center: Enhancing the Stability of Pyrazole Intermediates
Welcome to the technical support center for pyrazole intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, valued for their metabolic stability and versatile biological activity.[1][2] However, their journey from synthesis to final application is often challenged by inherent stability issues.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific problems you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles, ensuring the integrity and success of your research.
Troubleshooting Guide: Common Stability Issues with Pyrazole Intermediates
This section addresses specific, frequently encountered stability problems in a question-and-answer format. Each answer provides not just a solution, but a rationale grounded in chemical principles.
Question 1: My pyrazole intermediate is changing color to brown or yellow during storage. What is causing this and how can I prevent it?
Answer:
A brown or yellow discoloration is a common indicator of oxidation.[3] The pyrazole ring, especially when substituted with electron-donating groups, can be susceptible to oxidative degradation. This process can be accelerated by exposure to air, light, and even trace metal impurities.
Causality and Prevention Strategy:
-
Oxidation Mechanism: The lone pair of electrons on the pyrazole nitrogen atoms can be susceptible to oxidation, leading to the formation of colored byproducts. The presence of certain functional groups can exacerbate this issue.
-
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[3]
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze photo-oxidation.[3]
-
Temperature Control: Store at reduced temperatures (refrigerated at 2-8°C or frozen at -20°C) to slow the rate of oxidative reactions.[3]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a chelating agent like EDTA in solution-based formulations, though this should be tested for compatibility.
-
dot
Caption: Oxidation pathway and prevention.
Question 2: I'm observing new spots on my TLC or new peaks in my HPLC/GC analysis after storing my pyrazole intermediate. What could be the cause?
Answer:
The appearance of new peaks or spots is a clear indication of chemical degradation.[3] For pyrazole intermediates, this can stem from several pathways, including hydrolysis, tautomerization, or continued oxidation.
Troubleshooting and Identification Workflow:
-
Review Storage Conditions: Immediately reassess the storage conditions against the best practices outlined in Question 1 (temperature, light exposure, atmosphere).
-
Forced Degradation Studies: To identify the nature of the degradants, a forced degradation study is the most systematic approach.[4] This involves intentionally exposing your compound to harsh conditions to accelerate decomposition and identify the resulting products.
-
Tautomeric Interconversion: For N-unsubstituted pyrazoles, the presence of moisture can facilitate the interconversion between tautomers.[3] While not technically degradation, this can result in a mixture of isomers with different properties and chromatographic behavior. Storing in a desiccated environment is crucial.
dot
Caption: Troubleshooting workflow for new impurities.
Question 3: My N-unsubstituted pyrazole shows inconsistent results in biological assays. Could this be a stability issue?
Answer:
Yes, this is a strong possibility. For N-unsubstituted pyrazoles, the issue often lies with tautomerism, especially in solution. The presence of water or other protic solvents can lower the energy barrier for proton transfer, leading to an equilibrium mixture of tautomers.[3]
Impact on Biological Activity:
-
Receptor Binding: Different tautomers can have distinct three-dimensional shapes and hydrogen bonding patterns, leading to varied affinities for a biological target.
-
Inconsistent Potency: If the tautomeric equilibrium shifts under different assay conditions (e.g., changes in buffer pH or solvent), you will observe inconsistent results.
Mitigation Strategies:
-
Control Assay Conditions: Carefully control the pH and solvent composition of your assay buffers to ensure a consistent tautomeric equilibrium.
-
N-Substitution: If synthetically feasible, alkylation or arylation of the pyrazole nitrogen can lock the molecule into a single tautomeric form, often improving metabolic stability and providing more consistent biological data.[5]
Question 4: Are certain functional groups on the pyrazole ring more likely to cause instability?
Answer:
Absolutely. The stability of a pyrazole intermediate is highly dependent on its substitution pattern.
| Functional Group | Potential Instability | Mitigation Strategy |
| Ester | Susceptible to hydrolysis, especially at higher pH.[3][6] | Control pH of solutions; store in a dry environment. |
| Hydrazine/Hydrazone | Prone to oxidation.[7] Can also lead to colored impurities during synthesis.[8] | Store under an inert atmosphere; use purification methods like charcoal treatment for colored byproducts.[8] |
| Nitro | Can be prone to thermal decomposition.[3][9] | Avoid high temperatures during synthesis and storage. |
| Formyl/Aldehyde | Can be oxidized to the corresponding carboxylic acid.[10] | Store under an inert atmosphere. |
| Boronic Acid | Can be susceptible to oxidative cleavage.[11] | Protect from oxidizing agents. |
Frequently Asked Questions (FAQs)
Q: What are the ideal general storage conditions for pyrazole intermediates?
A: While optimal conditions are compound-specific, a good starting point is:
-
Temperature: Refrigerated (2-8°C) or frozen (-20°C).[3]
-
Atmosphere: Under an inert gas like argon or nitrogen.[3]
-
Light: Protected from light in amber vials or wrapped containers.[3]
-
Moisture: In a dry environment, consider using a desiccator.[3]
Q: How does pH affect the stability of pyrazole intermediates in solution?
A: The pH of a solution can significantly impact stability. The pyrazole ring contains a weakly basic nitrogen atom.[7]
-
Acidic Conditions (Low pH): Can lead to protonation, potentially increasing solubility but also potentially catalyzing hydrolysis of sensitive groups like esters.
-
Basic Conditions (High pH): Can deprotonate the N-H of unsubstituted pyrazoles, and can accelerate the hydrolysis of ester groups.[6] For any new pyrazole intermediate, it is advisable to determine its stability profile across a range of pH values.
Q: Can impurities from the synthesis affect the stability of the final pyrazole intermediate?
A: Yes, impurities from the synthesis can be a major source of instability.
-
Residual Catalysts: Trace amounts of metal catalysts can promote oxidative degradation.
-
Unreacted Starting Materials: For example, residual hydrazine can lead to the formation of colored impurities over time.[8]
-
Regioisomers: The presence of regioisomers, a common byproduct in pyrazole synthesis, can complicate analysis and may have different stability profiles.[8] Thorough purification and characterization after synthesis are critical to ensure long-term stability.
Experimental Protocols
Protocol 1: Forced Degradation Study for Pyrazole Intermediates
This protocol outlines a general procedure to assess the stability of a pyrazole intermediate and to ensure that your analytical method is "stability-indicating."
Objective: To identify potential degradation pathways and to verify that the analytical method can separate the parent compound from its degradation products.
Materials:
-
Pyrazole intermediate
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a PDA or UV detector (LC-MS is highly recommended for peak identification)
Procedure:
-
Sample Preparation: Prepare a stock solution of the pyrazole intermediate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Heat the stock solution at 105°C for 24 hours.[3]
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/square meter).[3][4]
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a developed HPLC method. A C18 reverse-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.[3]
-
-
Data Evaluation:
-
Aim for 10-30% degradation of the parent compound.[4]
-
Examine the chromatograms for new peaks. A stability-indicating method is one where the parent peak is well-resolved from all degradant peaks.
-
Use a PDA detector to assess peak purity.
-
dot
Caption: Workflow for a forced degradation study.
References
- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
- An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Troubleshooting guide for pyrazolone compound stability issues - Benchchem.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH.
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed - NIH.
- The Role of Pyrazole Intermediates in Modern Chemistry.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
- Pyrazole Impurity Product List - Clearsynth.
- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC.
- Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC.
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - ACS Publications.
- PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture - ResearchGate.
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD.
- Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives - ResearchGate.
- Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance | ACS Applied Materials & Interfaces.
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed.
- Unveiling a versatile heterocycle: pyrazoline – a review - RSC Publishing.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC.
- 5 - Organic Syntheses Procedure.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H NMR of 1,3-di-tert-butyl-1H-pyrazol-5-amine
The Structural Uniqueness of 1,3-di-tert-butyl-1H-pyrazol-5-amine
The pyrazole core is a prevalent motif in medicinal chemistry, and its substitution pattern dramatically influences its biological activity and physicochemical properties. The title compound, 1,3-di-tert-butyl-1H-pyrazol-5-amine, presents an interesting case study due to the presence of two bulky tert-butyl groups at positions 1 and 3, and an amino group at position 5. These substituents exert significant electronic and steric effects that are directly reflected in the ¹H NMR spectrum. The tert-butyl group at the 1-position (N1) influences the electronic environment of the entire ring, while the tert-butyl group at the 3-position (C3) sterically shields the adjacent C4 proton. The amino group at C5, a strong electron-donating group, further modulates the electron density within the pyrazole ring.
Predicted ¹H NMR Data and Comparative Analysis
Based on the analysis of closely related compounds, a predicted ¹H NMR spectrum for 1,3-di-tert-butyl-1H-pyrazol-5-amine in a standard solvent like CDCl₃ is presented below. This prediction is benchmarked against the experimental data of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide and 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Justification and Comparative Analysis |
| C(CH₃)₃ at C3 | ~1.30 | Singlet | 9H | The tert-butyl group at C3 is expected to resonate in the typical aliphatic region. In N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the C3-tert-butyl protons appear at 1.24 ppm[1]. The slight downfield shift is predicted due to the differing electronic environment of the pyrazole ring. |
| N(CH₃)₃ at N1 | ~1.60 | Singlet | 9H | The tert-butyl group attached to the N1 of the pyrazole ring is expected to be deshielded compared to the C3-tert-butyl group due to the direct attachment to the electronegative nitrogen atom within the aromatic ring system. |
| NH₂ | ~3.5-4.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. The broadness of the signal is a characteristic feature. |
| H4 | ~5.50 | Singlet | 1H | The proton at the C4 position of the pyrazole ring is expected to appear as a singlet. In N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, this proton resonates at 5.74 ppm[1]. The presence of the electron-donating amino group at C5 in the target molecule is expected to cause an upfield shift of the H4 proton. |
Experimental Protocol for ¹H NMR Data Acquisition
To validate the predicted data and obtain a definitive experimental spectrum for 1,3-di-tert-butyl-1H-pyrazol-5-amine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to obtaining a high-resolution spectrum. The choice of solvent is dictated by the solubility of the analyte and its non-interference with the analyte's signals.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of 1,3-di-tert-butyl-1H-pyrazol-5-amine.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. NMR Instrument Setup and Data Acquisition:
-
Rationale: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving closely spaced signals.
-
Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Acquisition Time (AQ): ≥ 3 seconds (to ensure good digital resolution)
-
Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons, ensuring accurate integration)
-
Number of Scans (NS): 16 (can be increased for dilute samples to improve signal-to-noise)
-
Spectral Width (SW): 16 ppm (centered around 6 ppm)
-
3. Data Processing:
-
Rationale: Proper data processing is essential for extracting accurate information from the raw FID (Free Induction Decay) data.
-
Procedure:
-
Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Perform a Fourier transform of the FID.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and normalize the integration values.
-
Visualizing the Molecular Structure and Experimental Workflow
To further aid in the understanding of the ¹H NMR data and the experimental process, the following diagrams are provided.
Caption: Predicted ¹H NMR assignments for 1,3-di-tert-butyl-1H-pyrazol-5-amine.
Caption: A streamlined workflow for the acquisition of ¹H NMR data.
Conclusion
While direct experimental ¹H NMR data for 1,3-di-tert-butyl-1H-pyrazol-5-amine remains elusive in the current literature, a robust and scientifically sound prediction of its spectrum can be achieved through careful comparative analysis of structurally similar compounds. This guide provides a comprehensive predicted ¹H NMR data set, a detailed experimental protocol for its validation, and clear visualizations to aid in its structural elucidation. By understanding the influence of the di-tert-butyl and amino substituents on the pyrazole core, researchers can confidently approach the characterization of this and other similarly substituted heterocyclic systems. The presented methodology underscores the power of comparative analysis in modern spectroscopic characterization, providing a reliable roadmap even in the absence of direct reference data.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]
Sources
The Pyrazole Ring: ¹³C NMR Fundamentals and Tautomerism
An In-Depth Guide to the ¹³C NMR Spectral Analysis of Substituted Pyrazoles
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazoles, a cornerstone of many pharmaceuticals and functional materials, present unique challenges and opportunities in their characterization. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for determining the carbon framework, identifying isomers, and understanding the electronic environment of these important molecules.
This guide provides a comprehensive comparison of the ¹³C NMR spectral features of substituted pyrazoles. Moving beyond a simple recitation of data, we will delve into the underlying principles governing chemical shifts, compare experimental data with theoretical predictions, and provide actionable protocols for acquiring high-quality spectra.
The parent pyrazole ring consists of three carbon atoms (C3, C4, and C5) and two nitrogen atoms. In a standard proton-decoupled ¹³C NMR spectrum, these carbons give rise to distinct signals whose chemical shifts (δ) are highly sensitive to their electronic environment.
A critical feature of N-unsubstituted pyrazoles is prototropic tautomerism , a rapid exchange of the proton between the two nitrogen atoms (N1 and N2). This dynamic process can significantly impact the NMR spectrum. In solution, if the exchange is fast on the NMR timescale, the C3 and C5 positions become chemically equivalent, resulting in a single, averaged signal. Conversely, if the exchange is slow, or if the molecule is N-substituted, C3 and C5 will be distinct.[1][2] This phenomenon is a key diagnostic tool; for instance, observing broad signals for C3 and C5 can indicate an intermediate exchange rate.[1][2]
The Heart of the Matter: Substituent Effects on Pyrazole ¹³C Chemical Shifts
The true power of ¹³C NMR lies in its ability to reveal the electronic influence of substituents on the pyrazole core. The chemical shift of each carbon atom acts as a probe, reporting on the electron density at that position. These effects are generally predictable and can be categorized based on the substituent's electronic nature and position.
Electronic Influence on the Pyrazole Core
Substituents alter the electron distribution within the ring, causing shielding (upfield shift, lower δ) or deshielding (downfield shift, higher δ) of the carbon nuclei.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), amino (-NH₂), and alkoxy (-OR) increase electron density on the ring carbons, causing them to be more shielded and resonate at a lower chemical shift (upfield).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), carboxyl (-COOH), and aryl groups pull electron density away from the ring.[1] This deshields the carbon nuclei, causing them to resonate at a higher chemical shift (downfield).[3] The C3 and C5 carbons, being adjacent to the nitrogen atoms, are particularly sensitive and strongly deshielded.[3]
The following diagram illustrates the general trends of substituent effects on the chemical shifts of the pyrazole ring carbons.
Caption: Influence of substituents on pyrazole ¹³C chemical shifts.
Comparative Data of Substituted Pyrazoles
The following table summarizes experimental ¹³C NMR data for a selection of substituted pyrazoles, illustrating the trends discussed. All data is sourced from peer-reviewed literature.
| Compound/Substituent(s) | Position | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Solvent | Reference |
| Pyrazole (unsubstituted) | - | 134.6 | 105.9 | 134.6 | DMSO-d₆ | [4] |
| 3-Methylpyrazole | 3-CH₃ | ~144 | ~105 | ~135 | DMSO-d₆ | [1][4] |
| 4-Methylpyrazole | 4-CH₃ | 133.5 | 114.1 | 133.5 | CDCl₃ | [4] |
| 3,5-Dimethylpyrazole | 3,5-diCH₃ | 143.2 | 104.4 | 143.2 | Acetone-d₆ | [5] |
| 3-Phenylpyrazole | 3-Ph | 150.2 | 102.7 | 139.7 | DMSO-d₆ | [6] |
| 4-Nitropyrazole | 4-NO₂ | 139.0 | 120.7 | 139.0 | DMSO-d₆ | [4] |
| 3-Aminopyrazole | 3-NH₂ | 154.5 | 96.6 | 136.7 | DMSO-d₆ | [1] |
| 1-Methylpyrazole | 1-CH₃ | 138.7 | 105.1 | 129.2 | CDCl₃ | [4] |
Note: Chemical shifts can vary slightly depending on solvent, concentration, and temperature. For N-unsubstituted pyrazoles in rapid tautomeric exchange, the listed C3/C5 values represent the averaged signal.
Bridging Theory and Practice: Computational NMR
In recent years, computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Invariant Atomic Orbital (GIAO) method, have become invaluable for predicting NMR chemical shifts.[7][8][9] These in silico models can:
-
Predict spectra for proposed structures, aiding in the identification of the correct isomer from a synthetic reaction.[10]
-
Resolve ambiguities in signal assignment, especially in complex molecules with overlapping peaks.
-
Study tautomeric equilibria by calculating the relative energies and predicted spectra for each tautomer.[2][8]
While highly powerful, it is crucial to recognize that calculated shifts are benchmarked against experimental data and may require empirical scaling for the highest accuracy.[11][12] The synergy between calculated and experimental data provides a robust platform for structural verification.
A Practical Guide: Standard Protocol for ¹³C NMR Acquisition
Achieving high-quality, reproducible ¹³C NMR spectra requires careful attention to experimental detail. The following protocol outlines a validated workflow for the analysis of substituted pyrazoles.
Experimental Workflow
Caption: Standardized workflow for ¹³C NMR analysis of pyrazoles.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical. It must dissolve the sample and should not have signals that overlap with the analyte peaks. Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) are used to avoid a large protonated solvent signal and to provide a lock signal for the spectrometer.
-
Protocol: Weigh approximately 10-25 mg of the purified pyrazole derivative. Dissolve in 0.6-0.7 mL of an appropriate deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved; sonication may be required.
-
Pro-Tip: DMSO-d₆ is excellent for N-unsubstituted pyrazoles as it can help resolve NH protons and slow tautomeric exchange compared to less polar solvents.
-
-
Spectrometer Setup & Tuning:
-
Causality: The spectrometer must be tuned to the specific sample to ensure maximum signal sensitivity and resolution.
-
Protocol: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automatic or manual tuning and matching of the ¹H and ¹³C channels. Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical lock signal.
-
-
Data Acquisition:
-
Causality: ¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio than ¹H, resulting in inherently lower sensitivity. Therefore, a larger number of scans are required to achieve an adequate signal-to-noise ratio (S/N). Proton decoupling is used to simplify the spectrum (each carbon appears as a singlet) and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[13]
-
Standard ¹³C Protocol:
-
Experiment: Standard 1D ¹³C with proton decoupling (zgpg30 or similar).
-
Spectral Width: ~200-240 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay is better for quantitative analysis, especially for quaternary carbons).
-
Number of Scans (ns): 256 to 1024 or more, depending on sample concentration.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Causality: This set of experiments is crucial for determining the multiplicity of each carbon signal (i.e., distinguishing between CH, CH₂, and CH₃ groups). Quaternary carbons are not observed in DEPT spectra.[13]
-
Protocol: Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.
-
DEPT-90: Shows only CH (methine) signals.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ (methylene) signals as negative peaks.
-
-
-
-
Data Processing & Referencing:
-
Causality: Raw data (Free Induction Decay - FID) must be mathematically transformed and corrected to produce an interpretable spectrum.
-
Protocol:
-
Apply an exponential window function (line broadening of ~1-2 Hz) to improve S/N.
-
Perform a Fourier Transform (FT).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and upright).
-
Apply baseline correction to ensure the baseline is flat.
-
Reference the spectrum. The residual solvent peak is typically used as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
-
Advanced Techniques for Unambiguous Assignment
For complex pyrazole derivatives, 1D NMR may not be sufficient. 2D NMR techniques provide through-bond correlation data that is essential for definitive structural proof.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon signal with the proton(s) directly attached to it. This is the most reliable way to assign protonated carbons.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton.[14]
-
Solid-State NMR: For N-H pyrazoles, tautomerism can be different in the solid state compared to in solution. Solid-state ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can determine the structure of the dominant tautomer in the solid phase.[6]
By integrating these fundamental principles, comparative data, and robust experimental protocols, researchers can leverage ¹³C NMR spectroscopy to its full potential, ensuring the accurate and efficient structural characterization of novel pyrazole derivatives.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
- ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF.
-
Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 603-607. [Link]
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry.
- Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters.
-
Pop, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]
-
Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Santos, C. M. M., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
-
Alkorta, A., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Alkorta, A., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
Willoughby, P. H., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
- University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]
-
Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
Navigating the Mass Spectrum: A Researcher's Guide to HRMS ESI Calculations for C11H21N3
For researchers in drug discovery and development, high-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating molecular formulas and structures. The precision of HRMS, coupled with the soft ionization technique of electrospray ionization (ESI), allows for the accurate mass determination of a wide range of analytes. This guide provides an in-depth, technical comparison and practical workflows for the HRMS ESI analysis of a molecule with the formula C11H21N3, a common scaffold in pharmaceutical research. We will delve into the theoretical calculations, experimental considerations, and a comparative analysis of leading HRMS platforms, empowering you to generate high-quality, reproducible data.
The Foundation: Understanding High-Resolution Mass and Electrospray Ionization
Before delving into the specifics of C11H21N3, it is crucial to grasp the fundamental principles underpinning this analysis. HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, possess the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high mass accuracy is paramount for confidently assigning an elemental composition to an unknown compound.
Electrospray ionization (ESI) is a technique that gently transfers ions from a solution into the gas phase, making it ideal for the analysis of thermally labile and non-volatile molecules.[1][2] During the ESI process, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density increases until ions are ejected into the gas phase, ready for mass analysis.[3][4]
Theoretical m/z Calculations for C11H21N3: Predicting Your Target Ions
The first step in any HRMS experiment is to calculate the theoretical monoisotopic mass of the analyte. The monoisotopic mass is the sum of the masses of the most abundant isotopes of the constituent atoms.[5][6] For C11H21N3, we use the following monoisotopic masses:
-
Carbon (¹²C): 12.000000 Da
-
Hydrogen (¹H): 1.007825 Da
-
Nitrogen (¹⁴N): 14.003074 Da
Calculation of the Monoisotopic Mass of C11H21N3:
(11 * 12.000000) + (21 * 1.007825) + (3 * 14.003074) = 195.173559 Da
In positive ion mode ESI, molecules are often detected as adducts, where they associate with a proton ([M+H]⁺), a sodium ion ([M+Na]⁺), or a potassium ion ([M+K]⁺).[7][8] It is essential to calculate the theoretical m/z values for these common adducts to identify them accurately in the mass spectrum.
The masses of the common adduct-forming ions are:
The following table summarizes the calculated theoretical m/z values for the primary ions of C11H21N3 expected in a positive mode ESI-HRMS experiment.
| Ion Species | Formula | Calculation | Theoretical m/z |
| Neutral Molecule (M) | C11H21N3 | (11 * 12.000000) + (21 * 1.007825) + (3 * 14.003074) | 195.173559 |
| Protonated Molecule [M+H]⁺ | [C11H22N3]⁺ | 195.173559 + 1.007276 | 196.180835 |
| Sodium Adduct [M+Na]⁺ | [C11H21N3Na]⁺ | 195.173559 + 22.989770 | 218.163329 |
| Potassium Adduct [M+K]⁺ | [C11H21N3K]⁺ | 195.173559 + 38.963707 | 234.137266 |
Experimental Protocol: Acquiring High-Quality HRMS Data
The following is a detailed, step-by-step methodology for the HRMS analysis of a compound with the formula C11H21N3. The rationale behind each step is provided to ensure a self-validating and robust protocol.
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte at an appropriate concentration for ESI-MS analysis, ensuring it is free of interfering contaminants.
-
Protocol:
-
Accurately weigh approximately 1 mg of the C11H21N3 standard.
-
Dissolve the standard in 1 mL of a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with the liquid chromatography (LC) mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a small amount of acid, like formic acid, promotes protonation and enhances the signal of the [M+H]⁺ ion.[12]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or ESI source.
-
2. Liquid Chromatography (LC) Method:
-
Objective: To separate the analyte of interest from any impurities and deliver it to the mass spectrometer in a suitable solvent stream. For a direct infusion analysis, the LC system is used to deliver a constant flow of the sample solution.
-
Protocol (for direct infusion):
-
Configure the LC system to deliver the sample solution directly to the mass spectrometer's ESI source at a constant flow rate of 5-10 µL/min.
-
The mobile phase should be the same as the final sample solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
3. HRMS and ESI Source Parameters:
-
Objective: To optimize the mass spectrometer and ESI source parameters to achieve maximum sensitivity, resolution, and mass accuracy for the target analyte.
-
Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Sciex ZenoTOF™ 7600 system).
-
Protocol:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV. This high voltage is necessary to generate the electrospray.[3]
-
Sheath Gas (N₂): 30-40 arbitrary units. This gas helps to nebulize the liquid and desolvate the droplets.
-
Auxiliary Gas (N₂): 5-10 arbitrary units. This gas aids in solvent evaporation.
-
Capillary Temperature: 275-325 °C. A heated capillary promotes desolvation of the ions before they enter the mass analyzer.
-
Mass Range: 100 - 500 m/z. This range comfortably encompasses the expected m/z values of the analyte and its common adducts.
-
Resolution: >60,000. High resolution is critical to accurately determine the monoisotopic mass and resolve it from potential interferences.
-
Internal Calibration: Utilize a known lock mass or internal calibrant to ensure high mass accuracy throughout the analysis.
-
Performance Comparison: Orbitrap vs. TOF for Small Molecule Analysis
The two most prevalent HRMS technologies for small molecule analysis are Orbitrap and Time-of-Flight (TOF) mass analyzers. While both offer excellent performance, they have distinct characteristics that may make one more suitable for a particular application.[13]
| Feature | Orbitrap Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer |
| Principle of Operation | Ions are trapped in an electrostatic field and their frequency of oscillation is measured and converted to m/z using a Fourier transform.[14] | Ions are accelerated into a field-free drift tube, and their time of flight to a detector is measured, which is proportional to the square root of their m/z. |
| Resolution | Typically offers very high resolution (up to >240,000), which is particularly advantageous for resolving isobaric interferences.[15][16] | Modern TOF instruments also provide high resolution, though often slightly lower than high-end Orbitraps at slower acquisition speeds.[17] |
| Mass Accuracy | Excellent mass accuracy, often in the sub-ppm range with internal calibration. | Also provides excellent mass accuracy, typically in the low ppm range. |
| Acquisition Speed | Can be slower than TOF instruments, which may be a consideration for fast LC applications. | Generally faster acquisition speeds, making them well-suited for high-throughput screening and fast chromatography. |
| Dynamic Range | Can sometimes be limited in dynamic range compared to TOF instruments. | Often exhibits a wider in-spectrum dynamic range, which is beneficial for analyzing complex mixtures with components at vastly different concentrations.[16] |
For the analysis of a pure standard of C11H21N3, both Orbitrap and TOF instruments will provide the necessary performance to achieve accurate mass confirmation. The choice may come down to instrument availability and the specific requirements of the broader research project.
Visualizing the Workflow: The Electrospray Ionization Process
The following diagram illustrates the key stages of the electrospray ionization process, from the sample introduction to the generation of gas-phase ions.
Caption: Workflow of the Electrospray Ionization Process.
Conclusion
The accurate mass determination of small molecules by HRMS is a cornerstone of modern chemical and pharmaceutical research. By understanding the theoretical calculations, optimizing experimental parameters, and appreciating the nuances of different HR-MS platforms, researchers can confidently identify and characterize compounds of interest. This guide provides a comprehensive framework for the successful HRMS ESI analysis of molecules exemplified by the formula C11H21N3, enabling the generation of high-quality, reliable data to drive scientific discovery.
References
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362–387. [Link]
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
-
Cole, R. B. (Ed.). (2011). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]
-
Kaufmann, A. (2012). Time-of-flight mass spectrometry versus Orbitrap-based mass spectrometry for the screening and identification of drugs and metabolites: is there a winner?. In High-Throughput Analysis for Food Safety (pp. 109-142). Woodhead Publishing. [Link]
-
Gu, M., & Wang, R. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical and bioanalytical chemistry, 413(2), 503-517. [Link]
-
Rose, R. J., Damoc, E., Denisov, E., Makarov, A., & Heck, A. J. (2012). High-sensitivity and high-mass-resolution analysis of intact protein assemblies by using an Orbitrap mass spectrometer. Nature methods, 9(11), 1084-1086. [Link]
-
Makarov, A. (2000). Electrostatic axially harmonic orbital trapping: A high-performance technique of mass analysis. Analytical chemistry, 72(6), 1156-1162. [Link]
-
Fuhrer, T., & Zamboni, N. (2021). TOF vs. Orbitrap for flow injection analysis?. Metabolomics Blog. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct formation in ESI/MS. In Quantitative analysis of environmental pollutants (pp. 19-44). Elsevier. [Link]
-
Zefsci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab. [Link]
-
Anspach, T., & Schug, K. A. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 246-253. [Link]
-
Singh, R., & Farmer-Lovell, A. (2019). Emerging technologies in mass spectrometry-based DNA adductomics. Toxics, 7(2), 24. [Link]
-
Wikipedia. (2023). Monoisotopic mass. [Link]
-
IonSource. (2005, June 27). Monoisotopic and Average Mass. [Link]
-
PubChem. (n.d.). Sodium ion. [Link]
-
PubChem. (n.d.). Potassium Cation. [Link]
-
Chemistry LibreTexts. (2023, June 30). Chemistry of Potassium (Z=19). [Link]
-
NIST. (n.d.). Potassium ion (1+). NIST WebBook. [Link]
Sources
- 1. Proton | H+ | CID 5460653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. support.waters.com [support.waters.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Proton - Wikipedia [en.wikipedia.org]
- 5. Monoisotopic mass - Wikipedia [en.wikipedia.org]
- 6. ionsource.com [ionsource.com]
- 7. Page loading... [guidechem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Sodium ion | Na+ | CID 923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Potassium Cation | K+ | CID 813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Potassium ion (1+) [webbook.nist.gov]
- 12. CODATA Value: proton mass [physics.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. webqc.org [webqc.org]
- 16. Potassium - Wikipedia [en.wikipedia.org]
- 17. universetoday.com [universetoday.com]
comparing reactivity of tert-butyl vs methyl pyrazoles
Reactivity and Regioselectivity Comparison: N-tert-Butyl vs. N-Methyl Pyrazoles
As a Senior Application Scientist, selecting the correct N-substituent for a pyrazole core is a critical decision that dictates downstream synthetic viability, regioselectivity, and the physicochemical profile of the final molecule. While both N-methyl and N-tert-butyl pyrazoles share the same aromatic heterocycle, their reactivity profiles diverge drastically due to the interplay between steric hindrance and electronic induction.
This guide objectively compares the performance of these two substituents, providing mechanistic causality, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.
Directed ortho-Metalation (C5-Lithiation)
The functionalization of the C5 position relies heavily on Directed ortho-Metalation (DoM).
-
N-Methylpyrazole: The N1 nitrogen atom possesses a lone pair that coordinates seamlessly with the lithium cation of n-BuLi. Because the methyl group has a minimal steric footprint, it allows the basic butyl anion to approach and abstract the adjacent, relatively acidic C5 proton, resulting in rapid and high-yielding lithiation [1][1].
-
N-tert-Butylpyrazole: The massive, spherically symmetric van der Waals radius of the tert-butyl group physically blocks the approach of the n-BuLi hexamer. This steric shield prevents lithium coordination at N1 and raises the transition state energy for deprotonation, rendering direct C5-lithiation highly inefficient or completely unviable [2][2].
Electrophilic Aromatic Substitution (C4-Functionalization)
Because the pyrrole-like N1 and pyridine-like N2 atoms withdraw electron density from the C3 and C5 positions, the π -electron density is localized highest at the C4 position. This makes C4 the thermodynamic and kinetic sink for Electrophilic Aromatic Substitution (EAS) [3][3]. Unlike C5-lithiation, C4 is far enough from the N1-substituent (a para-like relationship) that the steric bulk of the tert-butyl group does not hinder the reaction. Both N-methyl and N-tert-butyl pyrazoles undergo highly efficient C4-halogenation and nitration.
Protecting Group Utility vs. Permanent Motif
The N-methyl group is robust, stable to strong acids and bases, and is generally retained as a permanent structural motif in drug design to lower polar surface area. Conversely, the bulky tert-butyl group is frequently utilized to control regioselectivity during pyrazole synthesis and can be subsequently cleaved under strongly acidic conditions (e.g., TFA/heat) to reveal the free NH-pyrazole [4][4].
Reactivity Pathways Visualization
Logical flow of how N1-substituent steric bulk dictates pyrazole reactivity and synthetic utility.
Quantitative Performance Comparison
| Parameter | N-Methyl Pyrazole | N-tert-Butyl Pyrazole | Mechanistic Driver |
| Steric A-Value (kcal/mol) | ~1.70 | ~4.90 | 3D spatial occupation of the substituent. |
| C5-Lithiation Efficiency | >90% yield (-78°C, 1h) | <10% yield (Fails/Sluggish) | N1-Li coordination blocked by t-Bu van der Waals radius. |
| C4-Bromination (NBS) | Fast, Quantitative | Fast, Quantitative | C4 is sterically remote from N1; driven by π -electron density. |
| Acidic Cleavability | Non-cleavable | Cleavable (TFA, 80°C) | t-Bu forms a stable tertiary carbocation upon acidolysis. |
| Lipophilicity (cLogP shift) | +0.5 | +1.8 | Hydrocarbon volume increases membrane permeability. |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your synthetic execution, the following protocols are designed as self-validating systems. By utilizing specific NMR markers, you can directly quantify the success of the reaction without relying solely on isolated yields.
Self-validating experimental workflow for the C5-lithiation and electrophilic trapping of pyrazoles.
Protocol A: Regioselective C5-Lithiation and Deuterium Trapping (For N-Methylpyrazole)
Causality: By maintaining the temperature strictly at -78°C, we prevent the kinetic basicity of n-BuLi from causing undesired ring-opening. The dropwise addition ensures the local concentration of the base remains low, favoring the thermodynamically stable C5-lithiated intermediate over unselective deprotonation.
-
Preparation: Flame-dry a Schlenk flask under Argon. Add N-methylpyrazole (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath.
-
Metalation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 10 minutes. Stir the resulting mixture at -78°C for exactly 1 hour to ensure complete Directed ortho-Metalation.
-
Trapping: Quench the organolithium intermediate by rapidly injecting an excess of D₂O (5.0 equiv). Causality: D₂O traps the highly reactive carbanion instantaneously, forming a stable C5-Deuterium bond that acts as an isotopic marker.
-
Workup: Allow the reaction to warm to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (¹H NMR): In the starting material, the C5-H proton appears as a doublet at ~7.4 ppm. In the successful product, this peak will completely disappear. The C3-H (~7.5 ppm) and C4-H (~6.2 ppm) will remain. Calculate the exact lithiation efficiency by integrating the C4-H signal against any residual C5-H signal.
Protocol B: Electrophilic C4-Bromination (For Both Derivatives)
Causality: N-Bromosuccinimide (NBS) is chosen over Br₂ to provide a controlled, low steady-state concentration of the electrophilic bromonium ion, preventing poly-halogenation. DMF is utilized to stabilize the highly polar transition state during the electrophilic attack at the C4 position.
-
Preparation: Dissolve the pyrazole derivative (1.0 equiv) in anhydrous DMF (0.5 M) and cool to 0°C.
-
Halogenation: Add NBS (1.05 equiv) in small portions over 15 minutes.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Workup: Pour the mixture into ice water to precipitate the product (or extract with EtOAc if liquid). Wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual DMF.
-
Self-Validation (¹H NMR): The C4-H proton (typically a singlet or triplet around ~6.2 ppm depending on adjacent coupling) will completely disappear. The remaining C3-H and C5-H signals will collapse into sharp singlets, definitively proving quantitative and regioselective C4-functionalization.
References
-
Reaction of N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and Its Application to N-Methyl-chromeno[2,3-d]pyrazol-9-one Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI (Molecules) URL:[Link]
Sources
A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 3D Structure in Pyrazole-Based Drug Discovery
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray crystallography is the definitive method for elucidating these atomic-level details, providing crucial insights into structure-activity relationships (SAR) and enabling rational drug design.[1] This guide offers a comparative analysis of crystallographic approaches for pyrazole derivatives, supported by experimental data and field-proven insights to empower your research.
The Influence of Substituents on Crystal Packing: A Comparative Overview
The solid-state arrangement of pyrazole derivatives is highly sensitive to the nature and position of their substituents. These modifications can significantly alter intermolecular interactions, leading to different crystal packing motifs and, in some cases, polymorphism. Understanding these influences is paramount for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as solubility and stability.
Bulky substituents on the pyrazole ring can sterically hinder certain packing arrangements, favoring the formation of dimers over larger aggregates like tetramers.[2] The electronic properties of substituents also play a crucial role. Electron-donating groups can increase the acidity of the pyrrole-like NH group, influencing hydrogen bonding patterns.[2]
A comparative study of 4-halogenated-1H-pyrazoles revealed that 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural, forming trimeric hydrogen-bonding motifs.[3] In contrast, the fluoro and iodo analogs form non-isostructural catemeric chains, highlighting the subtle yet significant impact of halogen substitution on the supramolecular assembly.[3]
The following table provides a comparative summary of crystallographic data for a selection of pyrazole derivatives, illustrating the diversity in their crystal systems and space groups.
| Compound | Chemical Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| I | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | N-H···O hydrogen bonds | [1] |
| II | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | N-H···O hydrogen bonds | [1] |
| III | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | N-H···O and C-H···O hydrogen bonds, C-H···π and π-π interactions | [4] |
| IV | 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Monoclinic | P2₁/c | N-H···N and N-H···O hydrogen bonds | [4] |
| V | Pyrazole-pyrazoline hybrid 4 | Triclinic | P1̄ | - | [5] |
| VI | Pyrazole-pyrazoline hybrid 5a | Monoclinic | P2₁/n | - | [5] |
Experimental Protocols: From Crystal Growth to Structure Refinement
The successful crystallographic analysis of a pyrazole derivative hinges on a series of well-executed experimental steps. This section provides detailed, field-tested protocols for each stage of the process.
Part 1: Crystallization of Pyrazole Derivatives - A Comparative Approach
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6] The choice of crystallization method and solvent is critical and depends heavily on the physicochemical properties of the specific pyrazole derivative.
-
Slow Evaporation: This technique is suitable for compounds that are moderately soluble at room temperature. A near-saturated solution of the pyrazole derivative is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. To control the rate of evaporation, the vial can be covered with parafilm with a few small holes poked in it.[6]
-
Cooling Crystallization: This is the most common method and is effective for compounds that have significantly higher solubility in a given solvent at elevated temperatures than at lower temperatures.[7] A saturated solution is prepared at a high temperature and then allowed to cool slowly.
-
Vapor Diffusion: This is an excellent method when only small amounts of the compound are available.[8] A concentrated solution of the pyrazole derivative in a less volatile solvent is placed in a small open vial, which is then placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Solvent Layering: In this technique, a solution of the pyrazole derivative is carefully layered with a less dense, miscible anti-solvent.[8] Crystals form at the interface as the anti-solvent slowly diffuses into the solution.
The ideal solvent for crystallization should exhibit moderate solubility for the pyrazole derivative, with solubility increasing with temperature for cooling crystallization.[8]
-
Single Solvents: Commonly used solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[7]
-
Mixed Solvent Systems: Often, a combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) is used.[7] For example, a pyrazole derivative can be dissolved in hot ethanol, followed by the dropwise addition of water (the anti-solvent) until the solution becomes slightly turbid. Slow cooling of this solution can yield high-quality crystals.
-
"Oiling Out": This occurs when the compound separates from the solution as a liquid rather than a solid. This can often be remedied by using a larger volume of solvent, slowing down the cooling rate, or changing the solvent system.[7]
-
Poor Crystal Quality: Rapid crystal growth often leads to small or poorly formed crystals. To encourage the growth of larger, higher-quality crystals, it is essential to slow down the crystallization process.[6]
Part 2: Single-Crystal X-ray Diffraction Workflow
Once a suitable single crystal is obtained, the following steps are performed to collect and analyze the X-ray diffraction data.
-
Crystal Selection and Mounting:
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas, typically to 100-120 K, to minimize thermal vibrations.[1]
-
The diffractometer is equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector.[1][10]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.[1] The data collection strategy aims to measure a complete and redundant set of reflections.[9]
-
-
Data Processing:
-
The collected images are processed to determine the unit cell parameters and the space group of the crystal.
-
The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[1]
-
The structural model is then refined using a full-matrix least-squares procedure, typically with the SHELXL program.[11][12] This process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]
-
Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
-
Structure Validation and Analysis:
-
The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical reasonableness.
-
The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are analyzed to understand the molecular conformation and crystal packing.
-
Advanced Considerations: Twinning and Disorder
In some cases, pyrazole derivatives may crystallize with imperfections such as twinning or disorder, which can complicate structure solution and refinement.
-
Twinning: Merohedral twinning occurs when a crystal is composed of two or more domains with different orientations of the same crystal lattice.[13] This can lead to systematically incorrect reflection intensities and may require special treatment during data processing and refinement.
-
Disorder: Disorder arises when a part of the molecule or a solvent molecule occupies multiple positions within the crystal lattice.[14] The refinement program SHELXL has provisions for modeling and refining disordered structures.[14] For example, in the crystal structure of 4-iodo-1H-pyrazole, the N-H proton is tautomerically disordered over two positions.[3]
Application in Drug Discovery: A Case Study of PI3K/AKT/mTOR Pathway Inhibitors
The structural information obtained from X-ray crystallography is invaluable for understanding how pyrazole-based inhibitors interact with their biological targets. For instance, many pyrazole derivatives have been developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] A detailed understanding of the binding mode of these inhibitors, as revealed by crystallography, allows for the design of more potent and selective next-generation therapeutics.
Conclusion
X-ray crystallography is an indispensable tool in the study of pyrazole derivatives, providing unparalleled insights into their three-dimensional structures. This guide has presented a comparative overview of the key experimental considerations, from crystal growth to structure refinement, with a focus on the rationale behind methodological choices. By understanding the influence of substituents on crystal packing and by employing robust experimental protocols, researchers can effectively leverage X-ray crystallography to accelerate the discovery and development of novel pyrazole-based therapeutics.
References
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC.
- Recrystallization techniques for purifying pyrazole compounds - Benchchem.
- X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchGate.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Publishing.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
- Twinning is a special form of disorder that most crystallographers will be forced to deal with at some point in their career.
- X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes - etd@IISc.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - JETIR.org.
- “Coot for SHELXL” Tutorial.
- Guide for crystallization.
- The Influence of Aryl Substituents on the Supramolecular Structures and Photoluminescence of Cyclic Trinuclear Pyrazolato Copper - Charles Darwin University.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications.
- Substituent effects in the zinc(II) coordination chemistry of isomeric pyridylpyrazole ligands.
- Crystal structure refinement with SHELXL - SciSpace.
- Crystal structure refinement.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- SHELXL - An Easy Structure - Sucrose.
- Powder X-ray Diffraction Protocol/SOP.
- Single-crystal X-ray Diffraction - SERC (Carleton).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Refinement of Disorder with SHELXL A tutorial by Peter Müller Director, X-Ray Diffraction Facility MIT Department of Chemistry.
- Structure property relationship of two pyrazole derivatives: Insights from crystal structure and computational studies | Request PDF - ResearchGate.
- Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(ii) complexes - New Journal of Chemistry (RSC Publishing).
- Syntheses and crystal structures of derivants of pyrazolone with two different configurations.
- Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH.
- High Pressure Single Crystal Diffraction at PX^2 - PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. unifr.ch [unifr.ch]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. An Easy Structure - Sucrose [xray.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 14. ou.edu [ou.edu]
A Comparative Guide to the Unambiguous Structural Validation of Pyrazoles Using 2D NMR Experiments
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and advanced materials necessitates robust and unequivocal methods for structural characterization. While 1D NMR provides a foundational overview, the subtle complexities of pyrazole chemistry—particularly in cases of substitution and potential tautomerism—demand more powerful analytical tools. This guide provides an in-depth comparison of core 2D NMR experiments (COSY, HSQC, and HMBC), presenting them as a self-validating system for the definitive structural elucidation of pyrazole derivatives.
The Challenge: Beyond a Simple Spectrum
The structural analysis of pyrazoles can be deceptively complex. Key challenges that necessitate a multi-dimensional approach include:
-
Isomer Differentiation: Distinguishing between constitutional isomers, such as 1,3-, 1,4-, and 1,5-disubstituted pyrazoles, is often impossible with 1D ¹H or ¹³C NMR alone. The subtle differences in chemical shifts are rarely sufficient for confident assignment.
-
Annular Tautomerism: Pyrazoles with an unsubstituted N-H proton can exist as a mixture of rapidly interconverting tautomers.[1] This can lead to averaged signals or even the appearance of two distinct sets of signals in the NMR spectrum, complicating interpretation significantly.[1]
-
Signal Overlap: In complex molecules, especially those with multiple aromatic substituents, the proton signals can overlap, making the analysis of coupling patterns from a 1D spectrum intractable.[1]
To overcome these hurdles, a synergistic application of 2D NMR experiments is not just beneficial—it is essential for rigorous scientific validation.
The 2D NMR Toolkit: A Triad of Correlated Experiments
The power of 2D NMR lies in its ability to reveal correlations between nuclei, spreading complex information across two frequency dimensions to resolve overlap and uncover connectivity.[2] The three cornerstone experiments for pyrazole characterization are COSY, HSQC, and HMBC.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the starting point for mapping the proton framework of a molecule. It identifies protons that are J-coupled to each other, typically through two or three bonds.[1][2]
-
Core Principle: A COSY spectrum displays the ¹H NMR spectrum on both the horizontal and vertical axes. The standard 1D spectrum appears along the diagonal. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding chemical shifts on each axis are coupled.[2][3]
-
Application to Pyrazoles: For a pyrazole ring, COSY is invaluable for identifying adjacent protons. For example, in a 1,5-disubstituted pyrazole, a cross-peak will appear between the H3 and H4 protons, confirming their three-bond coupling (³JHH). This allows for the confident tracing of proton spin systems within the molecule, even when their signals overlap in the 1D spectrum.[1]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
Once the proton network is established, the next logical step is to identify which carbon atoms these protons are directly attached to. This is the primary function of the HSQC experiment.
-
Core Principle: HSQC is a two-dimensional experiment that correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly bonded (a one-bond ¹JCH correlation).[1] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum represents a C-H bond.
-
Application to Pyrazoles: This experiment is fundamental for assigning the protonated carbons of the pyrazole ring (C3, C4, and C5, if unsubstituted). For instance, the proton assigned as H4 via COSY will show a correlation to a specific carbon signal in the HSQC spectrum, thereby unambiguously identifying that signal as C4. The HSQC experiment is also critical for confirming the absence of a correlation for quaternary (non-protonated) carbons, which will not show a peak.[4]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the complete structure of a substituted pyrazole. It reveals long-range correlations between protons and carbons, typically over two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[5]
-
Core Principle: Like HSQC, HMBC correlates proton and carbon chemical shifts. However, it is optimized to detect weaker, long-range couplings. These correlations act as bridges between different parts of the molecule, allowing for the complete assembly of the carbon skeleton.[6]
-
Application to Pyrazoles: HMBC is the key to assigning quaternary carbons and distinguishing between isomers. For example, to differentiate between a 1,3- and a 1,5-disubstituted pyrazole, one can look for the long-range correlation from the substituent on the nitrogen (N1) to the carbons of the pyrazole ring. A correlation from the N1-substituent's protons to C5 would confirm the 1,5-isomer, while a correlation to C3 would indicate the 1,3-isomer.[5][6] This experiment provides the definitive evidence needed to connect all molecular fragments.[7]
Experimental Workflow for Pyrazole Validation
Caption: Workflow for pyrazole structure validation using 2D NMR.
Detailed Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the pyrazole derivative for ¹H and COSY experiments, or 15-20 mg for HSQC and HMBC, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] DMSO-d₆ is often preferred for observing exchangeable N-H protons.[5]
-
For N-H pyrazoles, a D₂O exchange experiment can be performed on the ¹H NMR sample to confirm the identity of the N-H signal, which will disappear or decrease in intensity upon addition of D₂O.[1]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and to serve as a reference.
-
-
COSY Acquisition:
-
Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).[1]
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans to achieve good signal-to-noise.
-
-
HSQC Acquisition:
-
Use a multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker) to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[1]
-
Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to a standard carbon range (e.g., 0-160 ppm).[1]
-
The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set around 145 Hz for heteroaromatic systems.[1]
-
-
HMBC Acquisition:
Data Comparison: A Synergy of Information
The true power of this methodology comes from integrating the data from all three experiments. No single experiment provides the complete picture, but together they form a logical, cross-validating system.
| 2D NMR Experiment | Information Provided | Primary Use in Pyrazole Analysis | Limitations (if used alone) |
| COSY | ¹H-¹H correlations through 2-3 bonds. | Identifies adjacent protons (e.g., H3-H4, H4-H5) and maps out proton spin systems in substituents. | Does not provide information about carbons or non-protonated atoms. Cannot distinguish between isomers with identical proton coupling networks. |
| HSQC | ¹H-¹³C correlations through 1 bond. | Unambiguously assigns protonated carbons (CH, CH₂, CH₃). | Provides no information on quaternary carbons or connectivity between different spin systems. |
| HMBC | ¹H-¹³C correlations through 2-4 bonds. | Crucial for isomer differentiation. Assigns quaternary carbons. Connects disparate molecular fragments to build the complete skeleton. | Can sometimes show weak or no correlations for certain long-range couplings, making sole reliance risky. |
Visualizing Key Correlations
To illustrate the power of this combined approach, consider a generic 1-alkyl-3-aryl-5-methylpyrazole. The key correlations that would unambiguously confirm its structure are shown below.
Caption: Key HMBC and HSQC correlations for pyrazole structure validation.
-
HSQC (Dotted Red Line): A strong correlation between the proton at position 4 (H4) and the carbon at position 4 (C4) confirms their direct bond.
-
HMBC (Dashed Green Lines): The crucial connections are revealed here. The H4 proton shows correlations to both the substituted C3 and C5 carbons. The protons of the N1-substituent (R) show a key correlation to C5, while the methyl protons show correlations to both C5 and C4. This web of long-range correlations leaves no doubt about the connectivity and substitution pattern.
Conclusion
In the field of chemical and pharmaceutical research, structural ambiguity is not an option. Relying on a single NMR experiment for the characterization of substituted pyrazoles introduces an unnecessary risk of misinterpretation. The integrated use of COSY, HSQC, and HMBC provides a robust, multi-pronged approach that constitutes a self-validating system. COSY maps the proton framework, HSQC links protons to their carbons, and HMBC assembles the complete molecular skeleton, including the unambiguous assignment of quaternary centers and the definitive placement of substituents. By adopting this comprehensive 2D NMR strategy, researchers can ensure the scientific integrity of their findings and build their subsequent work on a foundation of confirmed molecular architecture.
References
-
ResearchGate. (n.d.). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Kralj, M., et al. (2020). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]
-
Pavia, D. L., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
MDPI. (2007). Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy. [Link]
-
PubMed. (2007). Structure elucidation of a pyrazolo[4][6]pyran derivative by NMR spectroscopy. [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 1,3-di-tert-butyl-1H-pyrazol-5-amine and Its Positional Isomers
Introduction: The Critical Role of Isomeric Stability in Pharmaceutical Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] When developing pyrazole-based active pharmaceutical ingredients (APIs), the thermodynamic stability of a specific isomer is not merely an academic curiosity; it is a critical determinant of the drug's safety, efficacy, and shelf-life. The presence of unstable isomers can lead to unpredictable degradation pathways, the formation of potentially toxic impurities, and a reduction in therapeutic potency.
This guide provides an in-depth technical comparison of the stability of 1,3-di-tert-butyl-1H-pyrazol-5-amine against its key positional isomer, 1,5-di-tert-butyl-1H-pyrazol-3-amine . We will dissect the structural and electronic factors governing their relative stability, grounded in theoretical principles and supported by established experimental validation protocols. This analysis is designed to offer researchers, scientists, and drug development professionals a robust framework for evaluating and predicting the behavior of substituted pyrazole isomers.
Theoretical Framework: Deconstructing the Drivers of Pyrazole Stability
The relative stability of substituted pyrazole isomers is governed by a complex interplay of steric hindrance, electronic effects, and the preservation of ring aromaticity.[2][3]
-
Steric Hindrance: The spatial arrangement of bulky substituents is often the most dominant factor. The tert-butyl group is exceptionally bulky, and its placement on the pyrazole ring dictates the degree of intramolecular steric strain. Isomers that minimize the repulsion between these large groups are thermodynamically favored. Theoretical studies have shown that bulkier groups generally prefer positions that reduce steric clash.[4]
-
Electronic Effects: The electronic nature of substituents modulates the electron density of the aromatic pyrazole ring. The amine (-NH2) group is a strong electron-donating group (EDG) through resonance, while tert-butyl groups are weak EDGs through induction.[4][5] The positioning of these groups influences the overall electronic stabilization of the molecule.
-
Aromaticity: The pyrazole ring's aromaticity is a significant contributor to its stability.[2] Any structural conformation that disrupts the delocalized π-electron system will result in a substantial energy penalty, rendering the isomer highly unstable. For the isomers under consideration, both maintain aromaticity, making steric and electronic factors the primary differentiators.
Based on these principles, we can postulate that 1,3-di-tert-butyl-1H-pyrazol-5-amine will exhibit superior stability. The separation of the two bulky tert-butyl groups at the N1 and C3 positions minimizes steric repulsion. Conversely, in the 1,5-di-tert-butyl-1H-pyrazol-3-amine isomer, the adjacent placement of tert-butyl groups on N1 and C5 introduces significant steric strain, destabilizing the molecule.
In Silico Verification: Computational Energetics
To quantify the stability difference, Density Functional Theory (DFT) calculations are the industry standard for predicting the relative energetics of isomers.[2][4] This method allows for the optimization of molecular geometries to find the lowest energy conformation and the calculation of single-point energies for comparison.
A typical computational workflow involves optimizing the geometry of each isomer using a functional like B3LYP with a basis set such as 6-311++G(d,p), followed by frequency calculations to confirm the structure is a true energetic minimum (absence of imaginary frequencies).[2][5] The difference in the calculated total energies provides a quantitative measure of their relative stability (ΔE).
Caption: Experimental workflow for monitoring isomer stability using NMR.
Conclusion: A Clear Verdict on Stability
For professionals in drug development, selecting the 1,3-di-tert-butyl-1H-pyrazol-5-amine isomer would be the logical choice to ensure a more robust and reliable API with a predictable stability profile, thereby minimizing challenges related to manufacturing, formulation, and storage. This guide underscores the importance of a front-loaded, structure-based stability assessment in the design of new chemical entities.
References
- BenchChem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- The Journal of Organic Chemistry. Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding.
- ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- ACS Publications. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
- PMC - NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- MDPI. Structure and IR Spectra of 3(5)
- PMC. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
- AKJournals. Chemistry and thermal decomposition of trinitropyrazoles. Akadémiai Kiadó.
- ACS Publications. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- NIH. Real Time in-situ Monitoring of Drug Product Degradation Using Water Proton NMR.
- ACS Publications. NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures.
- ResearchGate. NMR Diffusion and Relaxation for Monitoring of Degradation in Motor Oils.
- MDPI.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Pyrazole Purity Determination
For researchers, scientists, and drug development professionals, ensuring the purity of pyrazole and its derivatives is a critical step in the journey from discovery to application. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, from anti-inflammatory agents like celecoxib to anti-cancer therapies.[1][2] The seemingly subtle difference between a pure active pharmaceutical ingredient (API) and one containing process-related impurities or degradants can have profound implications for efficacy, safety, and regulatory approval.
This guide provides an in-depth comparison of analytical methods for determining pyrazole purity, with a primary focus on the robust and versatile technique of High-Performance Liquid Chromatography (HPLC). We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, empowering you to develop and select the most appropriate and reliable analytical approach for your specific needs.
The Analytical Challenge: Understanding Pyrazole and Its Impurities
The effectiveness of any purity assay hinges on its ability to separate the main compound from all potential impurities. For pyrazoles, these impurities typically arise from two sources: the synthesis process and subsequent degradation.
1. Process-Related Impurities: The Knorr pyrazole synthesis and related methods, which often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are highly effective but can generate a predictable profile of impurities.[3][4]
-
Regioisomers: When using an unsymmetrical 1,3-dicarbonyl, the reaction can proceed via two pathways, leading to the formation of regioisomers which can be notoriously difficult to separate.[3] Celecoxib and its regioisomeric impurity are a classic example of this challenge.[5][6]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds or hydrazines in the final product.[3]
-
Reaction Intermediates: Incomplete cyclization or aromatization can result in pyrazoline intermediates as byproducts.[3]
2. Degradation Products: Pyrazoles, like any organic molecule, can degrade under environmental stress. Forced degradation studies, which intentionally expose the drug substance to harsh conditions, are essential for identifying potential degradants that could form during storage and for demonstrating the stability-indicating nature of an analytical method.[7][8] Key stress conditions include:
-
Acid and Base Hydrolysis
-
Oxidation
-
Thermal Stress
-
Photolysis (exposure to light)
Comparing HPLC Methodologies: A Data-Driven Approach
Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing pyrazole purity due to its wide applicability to moderately polar, non-volatile compounds.[9] The core of any RP-HPLC method lies in the selection of the stationary phase (column) and the mobile phase.
The Stationary Phase: Beyond the Standard C18
The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[9][10] However, for complex separations involving structurally similar pyrazole isomers, a standard C18 may not provide adequate resolution. This is where alternative column chemistries become invaluable.
Phenyl-Hexyl Columns: An Alternative Selectivity for Aromatic Scaffolds
Phenyl-based columns, such as the Phenyl-Hexyl phase, offer a different separation mechanism. In addition to hydrophobic interactions, they provide π-π interactions with the aromatic ring of pyrazole and its derivatives.[11][12] This unique selectivity can significantly enhance the resolution between isomers that differ primarily in the spatial arrangement of their aromatic groups.[13][14]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| C18 | Hydrophobic (van der Waals) interactions.[10] | General purpose purity analysis of pyrazoles and separation from non-isomeric impurities. | May fail to resolve closely related regioisomers or stereoisomers. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[11] | Separating aromatic regioisomers and other structurally similar impurities.[13][15] | The choice of organic modifier (acetonitrile vs. methanol) can influence the degree of π-π interaction.[12] |
The Mobile Phase: The Engine of Separation
The mobile phase composition, particularly its pH and organic modifier, is a powerful tool for optimizing the separation of pyrazole and its impurities.
The Critical Role of pH
Pyrazole is a weak base with a pKa of approximately 2.5. In RP-HPLC, the pH of the mobile phase dictates the ionization state of the analyte, which in turn dramatically affects its retention and peak shape.[16][17][18]
-
At pH > pKa (e.g., pH 7.0): Pyrazole will be in its neutral, un-ionized form. This form is more hydrophobic and will be well-retained on a C18 column, leading to longer retention times.
-
At pH < pKa (e.g., pH 2.0): Pyrazole will be protonated and exist as a cation (ionized). This form is more polar and will have less affinity for the stationary phase, resulting in shorter retention times.[19]
For robust and reproducible results, it is crucial to operate at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single ionic form.[17] For pyrazole, this means using an acidic mobile phase (e.g., pH 2.5-3.5) to ensure it is consistently in its more retained, un-ionized form, leading to better peak shape and stable retention times.
Choosing Your Buffer and Organic Modifier
Common mobile phase constituents for pyrazole analysis include:
| Component | Function | Example | Rationale & Considerations |
| Aqueous Buffer | Controls and maintains a stable pH. | 0.1% Formic Acid in Water; 0.1% Trifluoroacetic Acid (TFA) in Water; Phosphate Buffer.[20][21] | Formic acid is volatile and ideal for mass spectrometry (MS) compatible methods.[20] TFA is an excellent ion-pairing agent that can improve peak shape but may suppress MS signal. Phosphate buffers offer excellent pH control but are not volatile and can precipitate in high organic concentrations. |
| Organic Modifier | Controls elution strength and retention time. | Acetonitrile (ACN); Methanol (MeOH). | ACN is generally a stronger solvent than MeOH in RP-HPLC, leading to shorter retention times. The choice can also affect selectivity, especially on phenyl columns.[12] |
Experimental Protocol: A Validated RP-HPLC Method for Pyrazole Purity
This section provides a detailed, robust, and validated starting method for the purity determination of a typical pyrazole compound. This method serves as a strong foundation that can be optimized for specific derivatives.
Instrumentation and Consumables
-
HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥99%).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH (~2.7) to ensure pyrazole is in its un-ionized form for good retention and peak shape. MS-compatible.[20] |
| Mobile Phase B | Acetonitrile | Strong organic modifier for eluting the analyte and impurities. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient program allows for the effective elution of impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Detection Wavelength | 220 nm (or λmax of the specific pyrazole) | Pyrazoles typically exhibit strong UV absorbance at lower wavelengths. A DAD detector is recommended to assess peak purity across the spectrum. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole sample to be tested and prepare as described for the Standard Solution.
Method Validation: The Trustworthiness Pillar
A method is only as reliable as its validation data. As per International Council for Harmonisation (ICH) guidelines, a stability-indicating purity method must be validated to demonstrate its suitability.[22] Forced degradation studies are a cornerstone of this validation process.[7]
Protocol for Forced Degradation Studies
Objective: To generate potential degradation products and demonstrate the method's ability to separate them from the main pyrazole peak (specificity). The target degradation is typically between 5-20%.[23][24]
-
Prepare a stock solution of the pyrazole API at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with diluent for HPLC analysis.[24]
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute for analysis.[24]
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, then dilute for analysis.[24]
-
Thermal Degradation: Store the solid pyrazole powder in an oven at 105 °C for 7 days. Prepare a sample solution for analysis.
-
Photolytic Degradation: Expose the solid pyrazole powder to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the sample, keeping a control sample protected from light.[8]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. The DAD detector is crucial here to perform peak purity analysis, ensuring that the main pyrazole peak is spectrally homogeneous and not co-eluting with any degradants.
Conclusion
The selection of an appropriate analytical method for pyrazole purity determination is a multi-faceted process that requires a deep understanding of the analyte's chemistry, potential impurities, and the principles of chromatography. While a standard C18 column can be effective for basic purity assessments, challenging separations involving regioisomers often necessitate the alternative selectivity offered by Phenyl-Hexyl columns. Careful control of mobile phase pH is not merely an option but a requirement for achieving robust and reproducible results.
By integrating the comparative data, detailed protocols, and validation strategies outlined in this guide, researchers can confidently develop and implement HPLC methods that ensure the quality, safety, and integrity of their pyrazole-based compounds, ultimately accelerating the path of drug development.
References
-
ResearchGate. (n.d.). HPLC method for the determination of celecoxib and its related impurities. Retrieved from [Link]
-
MICROSOLV. (n.d.). Celecoxib Impurity Analysis by HPLC Using Phenyl Hydride Column. Retrieved from [Link]
-
Gajic, I., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 833. Available at: [Link]
-
Heliyon. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2008). A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API. Analytical Letters, 41(15), 2635-2644. Available at: [Link]
-
Farmacia Journal. (n.d.). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Retrieved from [Link]
-
AZoM. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of.... Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Wiley. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
MDPI. (2024). Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
-
Pediaa.Com. (2022). What is the Difference Between C18 and Phenyl Column. Retrieved from [Link]
-
Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Scribd. (2010). Forced Degradation in HPLC Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Agilent. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
American Pharmaceutical Review. (2022). European Pharmacopoeia Approach to Testing for Pyrogenicity. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). HPLC USP-Methods - Monographs. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved from [Link]
- Google Patents. (n.d.). CN107525877B - Method for separating and determining brexpiprazole and impurities thereof by adopting liquid chromatography.
-
US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
EDQM. (n.d.). European Pharmacopoeia – New online-only 12th Edition. Retrieved from [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. onyxipca.com [onyxipca.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. differencebetween.com [differencebetween.com]
- 11. support.waters.com [support.waters.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Celecoxib Impurity Analysis by HPLC Using Phenyl Hydride Column | MICROSOLV [mtc-usa.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. moravek.com [moravek.com]
- 19. agilent.com [agilent.com]
- 20. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Kinase Inhibitors
This guide provides an in-depth, technically-focused comparison of pyrazole-based kinase inhibitors using molecular docking. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these computational techniques to accelerate their discovery pipelines. We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
Introduction: The Power of Pyrazoles and In Silico Screening
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology and immunology.[1] The pyrazole scaffold has emerged as a "privileged" structure in kinase inhibitor design. Its unique arrangement of nitrogen atoms frequently enables it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a crucial anchor point for many inhibitors.[2][3]
Comparative molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] For kinase inhibitors, this allows us to:
-
Predict binding affinity and rank potential candidates.
-
Understand the Structure-Activity Relationships (SAR) by correlating molecular modifications with changes in binding interactions.[5]
-
Generate hypotheses for optimizing lead compounds.
This guide will use Janus Kinase 2 (JAK2), a key mediator in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms, as a case study to compare a set of pyrazole-based inhibitors.[6][7][8]
PART 1: A Validated Protocol for Comparative Docking
The trustworthiness of any docking study hinges on a meticulously executed and validated protocol.[9][10] Here, we present a step-by-step methodology using widely accepted tools like AutoDock Vina.[10][11][12]
Step 1: Target Protein Preparation
The quality of your protein structure is paramount for a meaningful docking result.
-
Acquisition: Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use the JAK2 kinase domain. A suitable entry is PDB ID: 2XA4, which is co-crystallized with a pyrazolylaminopyrimidine inhibitor.[13] Using a structure with a bound ligand is crucial as it clearly defines the target binding pocket.
-
Cleaning the Structure: The raw PDB file contains more than just the protein.
-
Remove Water Molecules: Water molecules are typically removed from the active site as their positions are often not well-resolved and can interfere with ligand docking.
-
Remove Co-factors and Native Ligands: The existing ligand must be removed to make the binding site available for docking our test compounds. It should be saved separately for the crucial re-docking validation step.
-
Select the Correct Chain: PDB files can contain multiple protein chains (a multimer). For this study, we only need a single chain that contains the active site.
-
-
Preparation for Docking:
-
Add Hydrogens: Crystal structures usually do not include hydrogen atoms. Adding polar hydrogens is essential as they are critical for forming hydrogen bonds.[9]
-
Assign Charges: Appropriate atomic charges (e.g., Gasteiger charges) must be assigned to the protein atoms.
-
File Conversion: The final prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina and contains the necessary charge and atom type information.
-
Step 2: Ligand Preparation
Each pyrazole-based inhibitor to be tested must also be carefully prepared.
-
Acquisition: Ligand structures can be obtained from databases like PubChem or sketched using chemical drawing software.[10] For our study, we will use:
-
Energy Minimization: Ligands are computationally "relaxed" into a low-energy 3D conformation. This is critical because the docking algorithm will explore different rotations of the ligand's bonds, but starting from a stable conformation improves efficiency and accuracy.
-
Define Torsions: The rotatable bonds in the ligand are defined, allowing the docking software to explore its conformational flexibility within the binding site.
-
File Conversion: Ligands are also converted to the PDBQT format.
Step 3: Defining the Search Space (Grid Box Generation)
We must explicitly tell the docking program where to search for a binding site.
-
Center the Grid: The grid box, a 3D cube defining the search space, should be centered on the active site. The easiest way to do this is to use the coordinates of the co-crystallized ligand that we removed in Step 1.[4]
-
Set Grid Dimensions: The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space. A typical size is a 60x60x60 Å cube.
Step 4: The Docking Simulation & Validation
With prepared inputs, the docking can proceed.
-
Execution: AutoDock Vina uses a sophisticated algorithm to explore many possible binding poses of the ligand within the grid box, evaluating each pose with a scoring function.[9][10]
-
Self-Validation via Re-docking: This is the most critical step for ensuring the protocol is trustworthy. The original ligand that was co-crystallized with the protein is docked back into the binding site. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is considered a successful validation , indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[10]
PART 2: Comparative Analysis of Pyrazole Inhibitors
After validating the protocol, we dock our selected pyrazole-based inhibitors against the prepared JAK2 kinase domain. The results are analyzed to compare their potential efficacy and binding modes.
Data Presentation: Docking Results
The primary output from a docking simulation is a binding affinity score, typically in kcal/mol, which estimates the binding free energy. A more negative score indicates a stronger predicted binding affinity.
| Inhibitor | PubChem CID | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (JAK2 Residues) |
| Fedratinib | 16722836 | -10.8 | Leu932 (Hinge), Val863 |
| Compound A | 54465526 | -8.2 | Leu932 (Hinge) |
| Compound B | 91896035 | -9.5 | Leu932 (Hinge), Asp994 |
Note: These values are illustrative for the purpose of this guide.
Interpretation of Results
-
Binding Affinity: Fedratinib shows the strongest predicted binding affinity (-10.8 kcal/mol), which is consistent with its known activity as a JAK2 inhibitor.[14] Compound B shows promising affinity, while Compound A is predicted to be a weaker binder.
-
Key Interactions: All three compounds are predicted to form a crucial hydrogen bond with the hinge region residue Leu932, a hallmark of many kinase inhibitors. This interaction, facilitated by the pyrazole core, anchors the molecule in the ATP binding site.
-
SAR Insights: The superior score of Fedratinib and Compound B compared to Compound A can be attributed to additional interactions. For instance, Fedratinib's structure allows it to form additional hydrophobic interactions, while Compound B's substituents may enable a favorable interaction with the DFG-out pocket residue Asp994. This type of analysis is fundamental to understanding the structure-activity relationship and guiding the next cycle of inhibitor design.[5][18]
PART 3: Visualization & Formatting
Visual aids are essential for understanding complex workflows and biological contexts.
Experimental Workflow Diagram
The entire comparative docking process can be summarized in the following workflow.
Caption: Workflow for a comparative molecular docking study.
Biological Context: The JAK-STAT Pathway
Understanding where the target fits into the broader biological picture is crucial. JAK2 is a key component of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the nucleus to regulate gene transcription involved in immunity, cell division, and survival.[6][7][19]
Caption: Simplified JAK-STAT signaling pathway and the action of a JAK2 inhibitor.
Conclusion
This guide has detailed a robust, self-validating protocol for the comparative molecular docking of pyrazole-based kinase inhibitors, using JAK2 as a representative target. By systematically preparing the protein and ligands, validating the docking protocol, and carefully analyzing the resulting binding affinities and interactions, researchers can efficiently triage compounds and generate actionable hypotheses for lead optimization. This in silico approach, when integrated into a drug discovery program, significantly enhances the ability to design more potent and selective kinase inhibitors.
References
-
JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]
-
Arbouzova, N. I., & Zeidler, M. P. (2006). The JAK/STAT Pathway. Cell Science at a Glance. [Link]
-
Dock ligands and libraries of ligands with AutoDock Vina Extended. (n.d.). SAMSON Connect. Retrieved March 12, 2024, from [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Bioinformatics Review. [Link]
-
KEGG PATHWAY: JAK-STAT signaling pathway - Reference pathway. (n.d.). Kanehisa Laboratories. Retrieved March 12, 2024, from [Link]
-
Jak-Stat Signaling Pathway. (n.d.). Sino Biological. Retrieved March 12, 2024, from [Link]
-
Wurz, R. P., Pettus, L. H., & Webber, K. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5539-5553. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025, August 7). YouTube. [Link]
-
Ghafourian, T., & Barzegar, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Indian Journal of Pharmaceutical Sciences, 75(1), 32-39. [Link]
-
Akbar, S., Das, S., Mahto, A. K., et al. (2025). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University Research Portal. [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group, California Polytechnic State University. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]
-
Wurz, R. P., Pettus, L. H., & Webber, K. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Discovery of Highly Selective and Potent Macrocyclic JAK2 Inhibitors for the Treatment of MPNs. (2025, August 6). ACS Publications. [Link]
-
2XA4: Inhibitors of Jak2 Kinase domain. (2010, December 15). RCSB PDB. [Link]
-
Fedratinib. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]
-
SID 347828733 - Fedratinib. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]
-
Pyridazinyl pyrazole. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]
-
Pyrazole based inhibitor, 18. (n.d.). PubChem. Retrieved March 12, 2024, from [Link]
-
Molecular docking studies of phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors. (2015, March 9). ResearchGate. [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eagonlab.github.io [eagonlab.github.io]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center [documentation.samson-connect.net]
- 10. GIL [genomatics.net]
- 11. youtube.com [youtube.com]
- 12. Tutorial – AutoDock Vina [vina.scripps.edu]
- 13. rcsb.org [rcsb.org]
- 14. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. SID 347828733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Pyridazinyl pyrazole | C7H6N4 | CID 54465526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Pyrazole based inhibitor, 18 | C22H23N5O | CID 91896035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 19. KEGG PATHWAY: JAK-STAT signaling pathway - Reference pathway [kegg.jp]
A Comprehensive Guide to the Safe Disposal of 1,3-di-tert-butyl-1H-pyrazol-5-amine
This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-di-tert-butyl-1H-pyrazol-5-amine. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As researchers, scientists, and drug development professionals, it is our collective responsibility to handle chemical waste with the utmost care and diligence.
Hazard Identification and Risk Assessment
Based on data from similar compounds, 1,3-di-tert-butyl-1H-pyrazol-5-amine is anticipated to exhibit the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]
-
Harmful if Swallowed: Similar amine compounds are classified as harmful if ingested.[3][6]
Due to these potential hazards, in-laboratory treatment or neutralization is strongly discouraged without a compound-specific risk assessment and a validated procedure.[1] The primary and most secure disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.[1][7]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation (Category 2) | Safety glasses with side shields or goggles |
| Respiratory Irritation (Category 3) | Use in a well-ventilated area or chemical fume hood |
| Acute Oral Toxicity (Presumed) | Standard laboratory PPE to prevent ingestion |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[8][9] Never mix incompatible wastes.[8]
A. Solid Waste Collection:
-
Designated Container: All solid materials contaminated with 1,3-di-tert-butyl-1H-pyrazol-5-amine must be collected in a dedicated hazardous waste container.[1] This includes:
-
Residual product
-
Contaminated personal protective equipment (gloves, etc.)
-
Weighing papers and contaminated lab supplies
-
Absorbent materials from spill cleanups
-
-
Container Specifications: The container should be a sturdy, leak-proof container, such as a high-density polyethylene (HDPE) pail lined with a clear plastic bag.[9]
-
Labeling: Immediately label the container with a completed EHS Hazardous Waste Label.[7][8] The label should clearly identify the contents, including the full chemical name.
B. Liquid Waste Collection:
-
Designated Container: Solutions containing 1,3-di-tert-butyl-1H-pyrazol-5-amine should be collected in a separate, compatible liquid waste container.[1]
-
Container Specifications: Use a chemically resistant container, such as a borosilicate glass bottle or an appropriate plastic carboy, with a secure, leak-proof lid.[1][9]
-
Avoid Mixing: Do not mix this waste stream with other liquid wastes unless explicitly permitted by your EHS department.[1]
-
Labeling: As with solid waste, the container must be properly labeled with its contents.
C. Sharps Waste:
Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[9]
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of 1,3-di-tert-butyl-1H-pyrazol-5-amine and its associated waste.
Caption: Disposal workflow for 1,3-di-tert-butyl-1H-pyrazol-5-amine.
Empty Container Disposal
Empty containers that held 1,3-di-tert-butyl-1H-pyrazol-5-amine must be handled with care.
-
Triple Rinsing: Thoroughly empty the container. The container must be triple rinsed with a suitable solvent (e.g., water or another appropriate solvent).[7][10]
-
Rinsate Collection: The first rinse must be collected and disposed of as hazardous liquid waste.[8]
-
Container Disposal: After triple rinsing and air-drying in a ventilated area (like a chemical fume hood), and once all labels have been defaced or removed, the container may be disposed of in the regular laboratory trash or recycling receptacles.[8][10]
Spill Response
In the event of a spill, prompt and safe cleanup is crucial.
-
Small Spills: For small spills, ensure you are wearing the appropriate PPE.[1] Contain the spill with an inert absorbent material such as vermiculite or sand.[1] Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container.[1]
-
Large Spills: For large spills, evacuate the immediate area and notify your institution's emergency response and EHS department.[1]
The Causality Behind These Procedures
The stringent procedures outlined above are rooted in the fundamental principles of chemical safety and environmental protection.
-
Waste Segregation: Prevents potentially violent chemical reactions between incompatible substances and facilitates proper disposal by waste management professionals. For instance, mixing oxidizing acids with organic compounds can lead to fires or explosions.[9]
-
Prohibition of Sewer Disposal: Many organic compounds, including pyrazole derivatives, can be harmful to aquatic life and may not be effectively removed by wastewater treatment plants.[11][12] Disposing of chemicals down the drain is a violation of environmental regulations.[7][11]
-
Dedicated, Labeled Containers: Ensures that waste is clearly identified, preventing accidental mixing and providing crucial information for disposal teams. This is a primary requirement of regulatory bodies like the EPA.[10]
-
Professional Disposal: Licensed hazardous waste contractors have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration or other specialized treatments.[3][12]
By adhering to these protocols, you contribute to a safer laboratory environment and the responsible stewardship of our planet. Always consult with your institution's EHS department for specific guidance and to schedule a waste pickup.[7][8][10]
References
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-tert-butyl-1H-pyrazol-5-amine dihydrochloride [sigmaaldrich.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. acs.org [acs.org]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1,3-di-tert-butyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 1,3-di-tert-butyl-1H-pyrazol-5-amine (CAS No. 787552-38-9) was not publicly available. The following recommendations are synthesized from the safety data of structurally similar pyrazole derivatives, including 1-tert-butyl-1H-pyrazol-5-amine dihydrochloride and 3-(tert-Butyl)-1H-pyrazol-5-amine.[1][2] The structural similarities suggest a comparable hazard profile; however, it is imperative to handle this compound with the utmost caution and to seek a specific SDS from your supplier.
Hazard Identification and Core Precautions
Based on analogous compounds, 1,3-di-tert-butyl-1H-pyrazol-5-amine should be treated as a hazardous substance. The primary anticipated hazards include:
The following table summarizes the key hazard information derived from related pyrazole compounds.
| Hazard Statement | Classification | Source (Analogous Compound) |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1][3] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1][2] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory system) | [1][2] |
A fundamental principle when handling this and any novel or uncharacterized compound is the adoption of a conservative approach to safety. The absence of specific data necessitates treating the substance as potentially more hazardous than its analogues.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, with the rationale explained to underscore the importance of each component.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses complying with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a significant risk of splashing.[4] | To protect eyes from splashes and irritation.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Always inspect gloves before use and dispose of them properly after handling. | To prevent skin contact and irritation.[1][2] |
| Skin and Body Protection | A lab coat, apron, and, if necessary, protective boots to prevent skin exposure.[4] | To shield the skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, or if ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent the inhalation of harmful vapors, dust, or aerosols.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for minimizing risk.
Handling and Storage
Handling:
-
Ventilation is Key: Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
No Inhalation: Do not breathe vapors, aerosols, or dust.[2]
-
Hygiene Practices: Wash hands thoroughly after handling the compound.[2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources. While not definitively flammable, related compounds can be.[3]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill. Avoid generating dust.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Licensed Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[2]
-
Do Not Discard in General Waste: Under no circumstances should this chemical or its containers be disposed of in the general waste stream or down the drain.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical laboratory workflow for handling 1,3-di-tert-butyl-1H-pyrazol-5-amine, with integrated safety checkpoints.
Caption: Laboratory workflow for handling 1,3-di-tert-butyl-1H-pyrazol-5-amine.
Conclusion: A Culture of Safety
The safe handling of 1,3-di-tert-butyl-1H-pyrazol-5-amine, and indeed any chemical, is predicated on a robust safety culture. This guide provides a framework based on the best available data for analogous compounds. It is the responsibility of every researcher to critically assess the risks associated with their specific experimental conditions and to implement control measures that ensure their safety and the safety of their colleagues. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific protocols and disposal procedures.
References
-
Chemspace. (n.d.). 1,3-di-tert-butyl-1H-pyrazol-5-amine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
